molecular formula C20H20F3N3O5S B1683755 (rel)-BMS-641988 CAS No. 573738-99-5

(rel)-BMS-641988

Cat. No.: B1683755
CAS No.: 573738-99-5
M. Wt: 471.5 g/mol
InChI Key: HYNANJUKEMCYEQ-HIGHGGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-5-yl]ethanesulfonamide is an organonitrogen compound and an organooxygen compound. It is functionally related to a delta-amino acid.
AR Antagonist BMS-641988 is an androgen receptor (AR) antagonist with potential antineoplastic and anti-androgenic activities. BMS-641988 binds to the androgen receptor in target tissues, thereby preventing androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot be translocated to the nucleus. This may inhibit androgen-dependent gene expression, subsequently leading to an inhibition of cell growth and apoptosis in AR-expressing cells.
an antiandrogen and hormonal antineoplastic agent;  structure in first source

Properties

CAS No.

573738-99-5

Molecular Formula

C20H20F3N3O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

InChI

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1

InChI Key

HYNANJUKEMCYEQ-HIGHGGLBSA-N

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Canonical SMILES

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Appearance

Solid powder

Other CAS No.

1093276-09-5
573738-99-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS641988;  BMS 641988;  BMS-641988;  Ethanesulfonamide.

Origin of Product

United States

Foundational & Exploratory

(rel)-BMS-641988: A Technical Guide on its Mechanism of Action as a Potent Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988 is a novel, orally active, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] It demonstrated high binding affinity for the androgen receptor and showed potent functional antagonism in preclinical studies.[1][2] In various prostate cancer models, this compound exhibited superior efficacy compared to the standard antiandrogen, bicalutamide (B1683754).[1][2] Despite its promising preclinical profile, clinical development was halted during Phase I trials due to a drug-related seizure event in a patient.[3][4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a direct and potent competitive antagonist of the androgen receptor.[3] The AR, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to the transcription of genes that promote prostate cancer cell growth and survival.

This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transcriptional activity.[2][7] Gene expression profiling studies have shown that treatment with this compound results in a global gene expression profile in prostate cancer xenografts that is more akin to castration than that produced by bicalutamide, indicating a more profound blockade of AR signaling.[2][7]

Quantitative Efficacy and Potency

This compound demonstrated significantly greater potency than bicalutamide in a range of preclinical assays. The following tables summarize the key quantitative data.

ParameterThis compoundBicalutamideCell Line/SystemReference
Ki (nM) 1.7Not ReportedNot Specified[8]
10Not ReportedMDA-MB-453 cells[3]
IC50 (nM) 16Not ReportedMDA-MB-453 cell growth[8]
56Not ReportedAR-mediated transactivation[3]
153Not ReportedLNCaP cell growth[8]
Relative Affinity 20-fold higher-MDA-MB-453 cells[3][6]
Relative Potency 3- to 7-fold higher-In vitro antiandrogenic activity[3]

Ki: Inhibitor constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of functional potency.

Metabolism and Active Metabolites

This compound is metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4, to BMS-570511.[3][4] This metabolite is subsequently reduced by cytosolic reductases to BMS-501949.[3][4] Importantly, all three compounds—the parent drug and its two metabolites—exhibit similar antiandrogenic activity.[3]

Preclinical Efficacy in Xenograft Models

The antitumor activity of this compound was evaluated in various human prostate cancer xenograft models in mice.

Xenograft ModelThis compound DoseBicalutamide DoseOutcomeReference
CWR22-BMSLD190 mg/kg, po, qd150 mg/kg, po, qdSuperior tumor growth inhibition compared to bicalutamide.[1]
CWR22-BMSLD190 mg/kg150 mg/kg95% Tumor Growth Inhibition (TGI) vs. 33% for bicalutamide.[9]
Bicalutamide-refractory CWR22-BMSLD190 mg/kg150 mg/kgSignificant delay in tumor growth upon switching from bicalutamide.[6][9]
LuCaP 23.1Not SpecifiedNot SpecifiedHighly efficacious, inducing stasis.[2][6]

Off-Target Activity and Clinical Discontinuation

The clinical development of this compound was terminated due to a patient experiencing a seizure during a Phase I trial at a dose of 60 mg twice daily.[4][5] Further investigation revealed that this compound and its metabolites can act as negative allosteric modulators of the GABAA receptor, which is a likely mechanism for the observed seizure activity.[3] The active metabolite BMS-501949, in particular, was associated with seizures in preclinical animal models.[9] Additionally, the compound showed some potential for drug-induced QT prolongation.[3] Despite achieving target exposures, the antitumor activity in the Phase I study was limited, with most patients exhibiting stable disease rather than significant tumor regression.[4][5]

Experimental Protocols

Androgen Receptor Binding Assay ([3H]DHT Competition Assay)
  • Objective: To determine the binding affinity (Ki) of this compound to the androgen receptor.

  • Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.[6]

  • Protocol:

    • MDA-MB-453 cells are cultured and harvested.

    • Cell lysates containing the AR are prepared.

    • A constant concentration of radiolabeled dihydrotestosterone ([3H]DHT) is incubated with the cell lysate.

    • Increasing concentrations of unlabeled this compound or a reference compound (e.g., bicalutamide) are added to compete with [3H]DHT for binding to the AR.

    • After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound [3H]DHT is quantified by scintillation counting.

    • The data are analyzed to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

AR-Mediated Transactivation Assay
  • Objective: To measure the functional antagonist activity (IC50) of this compound in a cell-based reporter assay.

  • Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. AR activation by an agonist leads to the expression of the reporter gene. An antagonist will inhibit this expression.

  • Protocol:

    • A suitable host cell line (e.g., PC-3 or CV-1) is co-transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene driven by an ARE-containing promoter.

    • Transfected cells are plated and treated with a fixed concentration of an AR agonist (e.g., DHT) to stimulate reporter gene expression.

    • Concurrently, cells are treated with increasing concentrations of this compound.

    • After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

    • The IC50 value is determined as the concentration of this compound that inhibits 50% of the DHT-induced luciferase activity.

Human Prostate Cancer Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Animal Model: Male immunodeficient mice (e.g., nude or SCID).

  • Protocol:

    • Human prostate cancer cells (e.g., CWR22-BMSLD1) are subcutaneously implanted into the flanks of the mice.[6]

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm3).

    • Mice are randomized into treatment groups: vehicle control, this compound (e.g., 90 mg/kg), and bicalutamide (e.g., 150 mg/kg).[6][9]

    • Drugs are administered orally, once daily (qd).[6]

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • The study continues for a defined period (e.g., 35-45 days), or until tumors in the control group reach a maximum allowable size.[1]

    • Efficacy is assessed by comparing tumor growth inhibition (%TGI) between the treated and control groups.

Visualizations

BMS-641988_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_dimer Activated AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization BMS641988 This compound BMS641988->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Prostate Cancer Cell Growth & Survival Transcription->CellGrowth Leads to

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

BMS-641988_Metabolism BMS641988 This compound (Parent Drug) BMS570511 BMS-570511 BMS641988->BMS570511 CYP3A4 BMS501949 BMS-501949 BMS570511->BMS501949 Cytosolic Reductases Activity All three compounds have similar antiandrogenic activity BMS501949->Activity

Caption: Metabolic pathway of this compound.

Xenograft_Workflow start Implant Human Prostate Cancer Cells (e.g., CWR22) into Mice tumor_growth Allow Tumors to Reach ~150 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment Daily (Vehicle, BMS-641988, Bicalutamide) randomize->treat measure Measure Tumor Volume & Body Weight Twice Weekly treat->measure measure->treat Continue Treatment endpoint Endpoint: - Predefined study duration - Max tumor size reached measure->endpoint analyze Analyze Data: Tumor Growth Inhibition (%TGI) endpoint->analyze

Caption: General workflow for in vivo xenograft efficacy studies.

References

(rel)-BMS-641988: A Technical Guide to its Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR).[1] Developed by Bristol-Myers Squibb for the potential treatment of prostate cancer, it demonstrated significantly higher binding affinity and antiandrogenic activity compared to the first-generation antiandrogen, bicalutamide.[1][2] Although its clinical development was halted due to a seizure observed in a phase I trial, this compound remains a significant compound for research into androgen receptor signaling and the development of next-generation antiandrogens.[1] This technical guide provides an in-depth overview of the androgen receptor binding affinity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the androgen receptor has been characterized by its dissociation constant (Ki) and half-maximal inhibitory concentration (IC50) in various assays. The data from multiple sources are summarized in the tables below for clear comparison.

Table 1: Androgen Receptor Binding Affinity (Ki)

CompoundKi (nM)Assay SystemReference
This compound10Competitive binding assay with MDA-MB-453 cells[1]
This compound1.7 ± 0.56Not specified[3][4]
Bicalutamide~200 (calculated from 20-fold lower affinity than BMS-641988)Competitive binding assay with MDA-MB-453 cells[2]

Table 2: Functional Antagonist Activity (IC50)

CompoundIC50 (nM)Cell LineAssay TypeReference
This compound56Not specifiedNot specified[1]
This compound16 ± 3MDA-MB-453Cell-based reporter assay[3][4]
This compound153 ± 77LNCaPCell growth inhibition[3][4]
Bicalutamide3- to 7-fold higher than BMS-641988Not specifiedIn vitro antiandrogenic activity[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the androgen receptor binding affinity and functional antagonism of this compound.

Competitive Radioligand Binding Assay (Scintillation Proximity Assay)

This assay determines the ability of a test compound to compete with a known radiolabeled ligand for binding to the androgen receptor. The Scintillation Proximity Assay (SPA) is a common, homogeneous method for this purpose.

Principle: SPA utilizes microscopic beads containing a scintillant that emits light when a radiolabeled molecule binds to the bead's surface. The androgen receptor is immobilized on the beads. When a radiolabeled androgen (e.g., [3H]-DHT) binds to the receptor, it comes into close proximity with the scintillant, generating a light signal. A non-radiolabeled competitor, such as this compound, will displace the radioligand, leading to a decrease in the light signal.

Materials:

  • Receptor Source: Androgen receptor, either purified or from cell lysates (e.g., from MDA-MB-453 cells).

  • Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or another high-affinity AR agonist.

  • SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate additives (e.g., protease inhibitors, BSA).

  • Test Compound: this compound.

  • Competitor (for non-specific binding): A high concentration of a non-radiolabeled AR ligand (e.g., unlabeled DHT).

  • Microplates: 96- or 384-well plates suitable for scintillation counting.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Procedure:

  • Receptor Immobilization: Incubate the WGA-coated SPA beads with the androgen receptor source to allow for receptor capture onto the beads.

  • Assay Setup: In a microplate, combine the receptor-coated SPA beads, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

    • Total Binding: Wells containing receptor-beads and radioligand only.

    • Non-specific Binding: Wells containing receptor-beads, radioligand, and a high concentration of the unlabeled competitor.

    • Test Compound Wells: Wells containing receptor-beads, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-4 hours), protected from light.

  • Signal Detection: Measure the light output from each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Androgen Receptor Reporter Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit androgen-induced gene expression.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter. This construct is introduced into a cell line that expresses the androgen receptor (e.g., MDA-MB-453). When an androgen agonist is added, it activates the AR, which then drives the expression of the reporter gene, producing a measurable signal (light in the case of luciferase). An antagonist like this compound will inhibit this process, leading to a decrease in the reporter signal.

Materials:

  • Cell Line: MDA-MB-453 cells, which endogenously express wild-type AR.

  • Reporter Plasmid: A plasmid containing a luciferase gene downstream of an androgen-responsive element (ARE).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Cell Culture Medium: Leibovitz's L-15 Medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Agonist: Dihydrotestosterone (DHT) or a synthetic AR agonist.

  • Test Compound: this compound.

  • Luciferase Assay Reagent: A commercial kit containing the substrate for the luciferase enzyme.

  • Luminometer: A microplate-compatible luminometer.

Procedure:

  • Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at an appropriate density.

  • Transfection (if not using a stable cell line): Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to recover and express the reporter construct (typically 24 hours).

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 1 hour).

    • Add a fixed concentration of the AR agonist (e.g., DHT) to all wells except the negative control.

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression (e.g., 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary.

    • Plot the percentage of agonist-induced activity against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum agonist-induced reporter activity.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds HSP HSPs AR_inactive->HSP Dissociates from AR_active Active AR AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation BMS641988 This compound BMS641988->AR_inactive Competitively Binds & Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Blocked_Transcription Transcription Inhibited AR_dimer->Blocked_Transcription Binding prevented by This compound Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Experimental Workflow: Competitive Binding Assay (SPA)

SPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Immobilize_AR 1. Immobilize AR on Scintillation Proximity Assay (SPA) Beads Prepare_Reagents 2. Prepare Radioligand ([3H]-DHT) and Test Compound (this compound) Mix_Components 3. Mix AR-beads, [3H]-DHT, and this compound in microplate wells Prepare_Reagents->Mix_Components Incubate 4. Incubate to reach equilibrium Mix_Components->Incubate Measure_Signal 5. Measure scintillation signal (light output) Incubate->Measure_Signal Analyze_Data 6. Plot % inhibition vs. concentration and calculate IC50 and Ki Measure_Signal->Analyze_Data

Caption: Workflow for a Scintillation Proximity Assay (SPA).

Logical Relationship: Mechanism of Action

MoA_Logic cluster_effect Downstream Effects BMS This compound AR Androgen Receptor (Ligand Binding Domain) BMS->AR Binds Competitively No_Conformational_Change No Agonist-like Conformational Change AR->No_Conformational_Change Androgen Androgen (e.g., DHT) Androgen->AR Binding Blocked No_Nuclear_Translocation Inhibition of Nuclear Translocation No_Conformational_Change->No_Nuclear_Translocation No_ARE_Binding Prevention of AR Binding to AREs No_Nuclear_Translocation->No_ARE_Binding Reduced_Gene_Expression Decreased Expression of Androgen-Responsive Genes No_ARE_Binding->Reduced_Gene_Expression

Caption: Mechanism of this compound as an AR Antagonist.

References

(rel)-BMS-641988: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(rel)-BMS-641988 is a novel, orally active, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1][2] It demonstrated high binding affinity for the AR and potent functional antagonism in preclinical studies, showing superior efficacy compared to the standard antiandrogen, bicalutamide, in various prostate cancer models.[3][4][5] Despite its promising preclinical profile, the clinical development of BMS-641988 was terminated during Phase I trials due to a patient experiencing a seizure.[1] This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a [2.2.1]-oxobicyclo-imide core.[6]

IUPAC Name: N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-5-yl]ethanesulfonamide[1]

CAS Number: 1093276-09-5[1]

Molecular Formula: C₂₀H₂₀F₃N₃O₅S[1]

Molecular Weight: 471.45 g/mol [1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from maleimide (B117702) 8. A key step is the Diels-Alder reaction to form the oxabicyclic core. The detailed synthetic scheme is outlined below.

G cluster_0 Synthesis of this compound reagent1 Maleimide (8) intermediate9 exo-Isomer (9) reagent1->intermediate9 Diels-Alder 120 °C reagent2 Furan reagent2->intermediate9 intermediate11 Acid (11) intermediate9->intermediate11 Reaction with 4-amino-2-(trifluoromethyl)benzonitrile intermediate14 endo-Amine (14) intermediate11->intermediate14 Curtius Rearrangement then TFA cleavage product23 This compound (23) intermediate14->product23 Reaction with Ethylsulfonyl chloride reagent10 4-amino-2-(trifluoromethyl)benzonitrile reagent10->intermediate11 reagent12 Ethylsulfonyl chloride reagent12->product23

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound is a potent competitive antagonist of the androgen receptor.[1] It exhibits significantly higher binding affinity and antagonist activity compared to bicalutamide.[4][6]

Quantitative Biological Data
ParameterCell LineValueReference
Ki -1.7 nM[2]
IC₅₀ (functional antagonist activity) MDA-MB-45356 nM[1]
IC₅₀ (cell growth inhibition) MDA-MB-45316 nM[2]
IC₅₀ (cell growth inhibition) LNCaP153 nM[2]
Relative Binding Affinity vs. Bicalutamide MDA-MB-45320-fold higher[1]
Relative Antagonist Activity vs. Bicalutamide In vitro3- to 7-fold higher[1]
Mechanism of Action: Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival. This compound acts as a competitive antagonist, binding to the AR and preventing its activation by androgens. This leads to the inhibition of AR-mediated gene transcription and subsequent suppression of tumor growth.

G cluster_0 Androgen Receptor Signaling and Inhibition by BMS-641988 Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_complex Activated AR Complex AR->AR_complex Activation BMS641988 This compound BMS641988->AR Competitively Inhibits Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Growth Cell Growth & Survival Transcription->Growth

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Functional Antagonist Assay

The functional antagonist activity of this compound was determined using a transiently transfected reporter system in the MDA-MB-453 human breast cancer cell line, which endogenously expresses the androgen receptor.[3]

  • Cell Culture: MDA-MB-453 cells were maintained in an appropriate growth medium supplemented with fetal bovine serum.

  • Transfection: Cells were transiently transfected with a reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of the AR-dependent PSA promoter.

  • Treatment: Transfected cells were treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of this compound or the reference compound (bicalutamide).

  • SEAP Assay: After an incubation period, the cell culture supernatant was collected, and the SEAP activity was measured using a chemiluminescent substrate.

  • Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the androgen-induced SEAP activity, was calculated from the dose-response curve.

Human Prostate Cancer Xenograft Models

The in vivo efficacy of this compound was evaluated in various human prostate cancer xenograft models, including the CWR22-BMSLD1 model.[3][4]

  • Animal Model: Male immunodeficient mice were used.

  • Tumor Implantation: Human prostate cancer cells (e.g., CWR22-BMSLD1) were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reached a predetermined size, the mice were randomized into treatment groups. This compound, bicalutamide, or a vehicle control was administered orally, typically once daily.

  • Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials for the treatment of castration-resistant prostate cancer.[1] However, the development was halted due to the occurrence of a seizure in a patient.[1] Further investigation revealed that this compound also acts as a negative allosteric modulator of the GABA-A receptor, which likely contributed to the observed seizure activity.[1]

Conclusion

This compound is a potent and selective nonsteroidal androgen receptor antagonist that demonstrated significant preclinical efficacy in prostate cancer models. Its unique chemical structure and potent anti-tumor activity made it a promising clinical candidate. However, off-target effects leading to adverse events in early clinical trials ultimately led to the discontinuation of its development. The story of this compound highlights the critical importance of thorough preclinical safety and selectivity profiling in drug development.

References

(rel)-BMS-641988: A Comprehensive Technical Guide to its Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1][2] Developed by Bristol-Myers Squibb, this compound, also known as BMS-641988, showed significant promise in preclinical studies due to its high binding affinity for the AR, surpassing that of the established antiandrogen, bicalutamide (B1683754).[1][2] However, its clinical development was halted during Phase I trials due to the observation of a seizure in a patient.[2]

This technical guide provides an in-depth analysis of the stereochemistry and biological activity of this compound, with a focus on the distinct pharmacological profiles of its constituent enantiomers. The information presented herein is intended to support further research and drug discovery efforts in the field of androgen receptor modulation.

Stereochemistry: The Duality of (R)- and (S)-Enantiomers

This compound is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. The absolute and relative stereochemistry of the active antagonist, BMS-641988, was unequivocally confirmed through single-crystal X-ray crystallography.[1]

A critical finding in the study of this compound is the paradoxical activity of its stereoisomers. The antagonist activity of this compound is attributed to the (R)-enantiomer.[3] Surprisingly, the (S)-enantiomer is not an antagonist but a potent agonist of the androgen receptor.[3] This discovery underscores the profound impact of stereochemistry on the pharmacological activity of this class of molecules.

Biological Activity

The biological activity of this compound and its enantiomers has been characterized through a series of in vitro and in vivo studies. The (R)-enantiomer, BMS-641988, is a high-affinity, competitive antagonist of the androgen receptor.

Quantitative Activity Data

The following tables summarize the key quantitative data on the biological activity of this compound and its comparators.

Table 1: In Vitro Androgen Receptor Binding Affinity and Antagonist Potency

CompoundAndrogen Receptor Binding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)Cell Line
(R)-BMS-641988 10[2]56[2]MDA-MB-453[2]
Bicalutamide~200 (calculated from 20-fold lower affinity than BMS-641988)[2]>1000MDA-MB-453

Note: The Ki value for bicalutamide is estimated based on the reported 20-fold higher affinity of BMS-641988.

Table 2: In Vivo Antitumor Efficacy in CWR22-BMSLD1 Xenograft Model

TreatmentDosageTumor Growth Inhibition
(R)-BMS-641988 90 mg/kg, p.o., q.d.Excellent tumor growth inhibition over the entire 45-day dosing period.[1]
Bicalutamide150 mg/kg, p.o., q.d.Good tumor growth inhibition for the initial 10 days, followed by tumor regrowth.[1]
Agonist Activity of the (S)-Enantiomer

While a specific EC50 value for the agonist activity of the (S)-enantiomer of BMS-641988 is not publicly available, studies have shown it to be a potent agonist of the androgen receptor.[3] It has been noted that the agonist EC50 values for (S)-enantiomers in this series are consistently lower than the antagonist IC50 values of their (R)-enantiomer counterparts, suggesting a higher affinity and potency for the agonist activity.[3]

Signaling Pathways and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell growth and proliferation.[4][5]

(R)-BMS-641988 acts as a competitive antagonist by binding to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens and subsequent downstream signaling.[2]

AR_Signaling_Pathway AR AR AR_dimer AR_dimer AR->AR_dimer Translocation & Dimerization ARE ARE AR_dimer->ARE Gene_Transcription Gene_Transcription ARE->Gene_Transcription

Experimental Protocols

The following are representative methodologies for the key experiments cited in the evaluation of this compound.

Androgen Receptor Competition Binding Assay (Radioligand)

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (methyltrienolone) as the radioligand

  • Test compound (e.g., (R)-BMS-641988)

  • Unlabeled R1881 (for determining non-specific binding)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled R1881 in the assay buffer.

  • In a 96-well plate, add the rat ventral prostate cytosol, [³H]-R1881 (at a concentration near its Kd), and either the test compound, unlabeled R1881 (for non-specific binding), or buffer (for total binding).

  • Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

  • Transfer the incubation mixture to a filter plate and wash to separate bound from free radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activation Assay (Secreted Alkaline Phosphatase Reporter)

This assay determines the functional antagonist or agonist activity of a compound by measuring its effect on AR-mediated gene transcription.

Materials:

  • MDA-MB-453 human breast cancer cells (endogenously express wild-type AR)

  • A reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene driven by an AR-dependent promoter (e.g., PSA promoter).

  • Transfection reagent.

  • Cell culture medium.

  • Test compound (e.g., (R)-BMS-641988 or (S)-BMS-641988).

  • DHT (as the agonist for antagonist assays).

  • SEAP assay kit (chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Transfect MDA-MB-453 cells with the SEAP reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • For antagonist assays, treat the cells with a fixed concentration of DHT and varying concentrations of the test compound. For agonist assays, treat the cells with varying concentrations of the test compound alone.

  • Incubate the cells for 24-48 hours.

  • Collect a small aliquot of the cell culture medium.

  • Heat the medium at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases.[6]

  • Perform the SEAP assay according to the manufacturer's instructions using a chemiluminescent substrate.

  • Measure the luminescence using a luminometer.

  • For antagonist activity, plot the percentage of inhibition of DHT-induced activity against the log concentration of the test compound to determine the IC50. For agonist activity, plot the luminescence against the log concentration of the test compound to determine the EC50.

Experimental_Workflow Binding_Assay Binding_Assay Transactivation_Assay Transactivation_Assay Binding_Assay->Transactivation_Assay Determine Ki & Functional Activity Xenograft_Model Xenograft_Model Transactivation_Assay->Xenograft_Model Confirm Antagonist/ Agonist Profile Efficacy_Study Efficacy_Study Xenograft_Model->Efficacy_Study Assess In Vivo Potency

In Vivo Human Prostate Cancer Xenograft Model (CWR22-BMSLD1)

This model is used to evaluate the in vivo antitumor efficacy of compounds in a setting that mimics human prostate cancer.

Materials:

  • Male athymic nude mice (6-8 weeks old).

  • CWR22-BMSLD1 human prostate cancer cells.

  • Matrigel.

  • Test compound ((R)-BMS-641988) and vehicle.

  • Comparator compound (Bicalutamide) and vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Maintain male athymic nude mice under sterile conditions in a controlled environment (temperature, humidity, light/dark cycle).

  • Subcutaneously implant CWR22-BMSLD1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the test compound, comparator, or vehicle to the respective groups daily via oral gavage.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a compelling example of the importance of stereochemistry in drug design. While the (R)-enantiomer is a potent androgen receptor antagonist with significant preclinical efficacy, the (S)-enantiomer exhibits opposing agonist activity. This duality highlights the need for careful stereochemical control and characterization in the development of novel AR modulators. Although the clinical development of BMS-641988 was discontinued, the extensive preclinical data and the unique pharmacology of its enantiomers provide valuable insights for the design of next-generation therapies for prostate cancer and other androgen-dependent diseases. Further investigation into the structural basis for the opposing activities of the BMS-641988 enantiomers could inform the development of more selective and effective AR-targeted drugs.

References

An In-Depth Technical Guide to the Biological Activity of BMS-641988 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: BMS-641988 is a novel, nonsteroidal, and potent competitive antagonist of the androgen receptor (AR) developed for the treatment of castration-resistant prostate cancer (CRPC). Preclinical studies demonstrated its superior potency and efficacy compared to the first-generation antiandrogen, bicalutamide (B1683754), in various in vitro and in vivo models. BMS-641988 exhibited a high binding affinity for the AR and effectively inhibited AR-mediated transcription, with a downstream molecular profile more akin to surgical castration than bicalutamide treatment.[1] Despite promising preclinical data, a first-in-man Phase I clinical trial revealed limited single-agent antitumor activity and a significant safety concern—an epileptic seizure in one patient—which ultimately led to the termination of its clinical development.[2][3] This document provides a comprehensive technical overview of the biological activity, mechanism of action, preclinical efficacy, and clinical evaluation of BMS-641988 in the context of prostate cancer.

Mechanism of Action

BMS-641988 functions as a direct, competitive antagonist of the androgen receptor. Its primary mechanism involves high-affinity binding to the AR, which is approximately 20-fold greater than that of bicalutamide, thereby preventing the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[2][4][5] This competitive inhibition blocks the subsequent conformational changes in the AR that are necessary for its activation and translocation into the nucleus.[2] Consequently, BMS-641988 serves as a potent antagonist of AR-mediated transcription, exhibiting 3- to 7-fold greater potency than bicalutamide in cell-based reporter assays.[2][5][6]

Metabolism and Active Metabolites

In vivo, BMS-641988 is metabolized into two primary active metabolites. The initial conversion is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which transforms BMS-641988 into BMS-570511.[2][6] Subsequently, cytosolic reductases reduce BMS-570511 to BMS-501949.[2][6] Importantly, all three compounds—the parent BMS-641988 and its metabolites—are equipotent in antagonizing AR-dependent transcription and demonstrate similar growth-inhibitory effects in prostate cancer models.[2] It was noted in preclinical safety studies that the BMS-501949 metabolite was associated with seizures in dogs, a toxicity that later manifested in the clinical trial of the parent compound.[2][7]

Caption: Mechanism of BMS-641988 as a competitive AR antagonist and its metabolic pathway.

Preclinical Biological Activity

BMS-641988 demonstrated a robust preclinical profile, showing significant advantages over bicalutamide in both in vitro assays and in vivo prostate cancer models.

In Vitro Potency

In cellular binding and transactivation assays, BMS-641988 was consistently more potent than bicalutamide. It showed a markedly higher affinity for the wild-type AR and was a more effective inhibitor of its transcriptional activity.[4][6]

Table 1: In Vitro Activity of BMS-641988 vs. Bicalutamide

Parameter BMS-641988 Bicalutamide Fold-Increase in Potency Reference
AR Binding Affinity Ki = 10 nM ~200 nM ~20-fold [4][6]

| AR Antagonist Activity | IC₅₀ = 56 nM | ~160-390 nM | 3 to 7-fold |[4][6] |

In Vivo Efficacy in Xenograft Models

The antitumor activity of BMS-641988 was evaluated in several human prostate cancer xenograft models, including those known to be marginally responsive to bicalutamide.

  • CWR-22-BMSLD1 Model: This model features a mutant AR (H874Y) and is only marginally sensitive to bicalutamide.[2][4] BMS-641988 showed superior, dose-dependent antitumor effects, achieving almost complete tumor stasis at its optimal dose.[4][7] Furthermore, it was effective in stabilizing tumors that had progressed during bicalutamide treatment.[7]

Table 2: Antitumor Activity in the CWR-22-BMSLD1 Xenograft Model

Treatment Dose (mg/kg, p.o., qd) % Tumor Growth Inhibition (%TGI) Outcome Reference
BMS-641988 90 >90% (specifically 95%) Near-complete tumor stasis [7]

| Bicalutamide | 150 | <50% (specifically 33%) | Marginal activity, progressive growth |[7] |

  • LuCaP 23.1 Model: This model possesses an amplified expression of the wild-type AR.[2] Both BMS-641988 and bicalutamide were active in this model, but BMS-641988 was found to be more potent, inducing tumor stasis throughout the dosing period.[2]

Pharmacodynamic Effects

Gene expression profiling of CWR-22-BMSLD1 xenografts revealed that treatment with BMS-641988 resulted in a global gene expression profile more similar to that of surgical castration than to bicalutamide treatment.[1] This suggests a more comprehensive blockade of androgen-driven signaling.[1][2] In a mature rat model, BMS-641988 caused a significantly greater reduction in the weight of androgen-dependent organs (ventral prostate and seminal vesicles) compared to bicalutamide at equivalent doses.[4]

General Workflow for Preclinical Xenograft Efficacy Study cluster_prep Study Preparation cluster_treat Treatment Phase cluster_groups cluster_analysis Endpoint Analysis start Subcutaneous Implantation of Human Prostate Cancer Cells (e.g., CWR-22) into Male Nude Mice growth Tumor Growth to Predetermined Size (e.g., 100-200 mm³) start->growth random Randomization of Mice into Treatment Cohorts growth->random g1 Group 1: Vehicle Control g2 Group 2: Bicalutamide g3 Group 3: BMS-641988 dosing Daily Oral (p.o.) Dosing (e.g., 30-45 days) monitor Tumor Volume Measurement (2-3 times per week) dosing->monitor monitor->dosing analysis Calculation of % Tumor Growth Inhibition (TGI) monitor->analysis g1->dosing g2->dosing g3->dosing psa Serum PSA Measurement (Pharmacodynamic Marker) analysis->psa gene Gene Expression Profiling of Tumor Tissue analysis->gene

Caption: Generalized workflow for in vivo xenograft studies to assess antitumor efficacy.

Clinical Evaluation in CRPC

A first-in-man, Phase I dose-escalation study (CA185-002) was conducted to evaluate the safety, pharmacokinetics (PK), and antitumor activity of BMS-641988 in men with CRPC.[2]

Study Design and Pharmacokinetics

Sixty-one men with CRPC were treated with daily oral doses of BMS-641988, escalated from 5 mg to 150 mg.[2][3] The pharmacokinetics of BMS-641988 and its active metabolites were found to be proportional to the dose.[2] The study was designed to achieve target drug exposures projected to be efficacious based on preclinical models.[2]

Clinical Activity and Safety

Despite achieving target exposures, the antitumor activity of BMS-641988 as a monotherapy was limited.[2][3] Some evidence of partial agonism was observed, as indicated by a decrease in PSA levels in some patients upon drug withdrawal.[2][3]

Table 3: Summary of Clinical Efficacy in CRPC Patients (Phase I)

Efficacy Endpoint Result Number of Patients Reference
Partial Response (RECIST) 1 61 total [2][3]
Stable Disease (Imaging) 74% 17 of 23 evaluable [2][3]
≥30% PSA Decline 16% 10 of 61 total [2][3]

| ≥50% PSA Decline | Not reported | 61 total |[2][3] |

The most significant adverse event was an epileptic seizure experienced by one patient at a dose of 60 mg administered twice.[2][3] This event, coupled with the modest clinical activity and evidence of partial agonism, led to the closure of the study and discontinuation of the compound's development.[2][5][6]

Logical Flow of BMS-641988 Phase I Clinical Trial Outcome cluster_outcomes Assessment of Outcomes patients Enrollment of CRPC Patients (n=61) dosing Oral Daily Dosing Dose Escalation (5-150 mg) patients->dosing pk Pharmacokinetic Analysis: Target Drug Exposure Achieved dosing->pk efficacy Efficacy Assessment (PCWG2 Criteria) pk->efficacy safety Safety Assessment pk->safety limited_activity Limited Antitumor Activity: - 16% of patients with ≥30% PSA decline - 74% stable disease - 1 partial response efficacy->limited_activity seizure Significant Adverse Event: Epileptic Seizure in 1 Patient safety->seizure decision Decision: Study Closure and Discontinuation of Development limited_activity->decision seizure->decision

Caption: Decision pathway leading to the discontinuation of BMS-641988 development.

Key Experimental Protocols

In Vivo Xenograft Tumor Growth Inhibition Assay
  • Cell Implantation: CWR-22-BMSLD1 human prostate cancer cells are harvested and implanted subcutaneously into the flank of male nude mice.[4]

  • Tumor Growth: Tumors are allowed to grow to a mean size of approximately 100-200 mm³.

  • Randomization: Mice are randomized into treatment cohorts (e.g., vehicle control, bicalutamide, BMS-641988 at various doses).[4]

  • Dosing: Compounds are administered orally (p.o.) once daily for a specified period (e.g., 37 days).[4]

  • Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated. Body weight and animal health are monitored.

  • Endpoint Analysis: At the end of the study, the percent tumor growth inhibition (%TGI) is calculated relative to the vehicle control group. Serum may be collected for PSA analysis.[7]

AR Binding Affinity Assay ([³H]DHT Competition)
  • Cell Lysate Preparation: MDA-MB-453 cells, which endogenously express wild-type AR, are used to prepare a cytosolic extract.[4]

  • Competition Reaction: A constant concentration of radiolabeled androgen ([³H]dihydrotestosterone) is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled competitor compound (BMS-641988 or bicalutamide).

  • Separation: Bound and free radioligand are separated.

  • Quantification: The amount of bound [³H]DHT is quantified using scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]DHT (IC₅₀) is determined, from which the inhibitory constant (Ki) is calculated.[6]

AR-Mediated Transcription Assay (Reporter Gene)
  • Cell Culture and Transfection: Prostate cancer cell lines (e.g., LNCaP) are transiently transfected with a reporter plasmid containing an androgen-responsive promoter (e.g., from the PSA gene) driving the expression of a reporter gene like luciferase or secreted alkaline phosphatase (SEAP).[4][8]

  • Cell Treatment: Transfected cells are treated with a stimulating androgen (e.g., DHT) in the presence of increasing concentrations of the antagonist (BMS-641988 or bicalutamide).

  • Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.

  • Assay: Cell lysates or media are collected, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the androgen-stimulated reporter activity (IC₅₀) is calculated to determine antagonist potency.[6]

Summary and Conclusion

BMS-641988 is a potent, second-generation androgen receptor antagonist that demonstrated significant preclinical promise for the treatment of prostate cancer.[9][10] It exhibited superior in vitro potency and in vivo efficacy compared to bicalutamide, particularly in models resistant to first-generation antiandrogens.[7] Its mechanism, which resulted in a gene expression profile more similar to castration, highlighted its potential for a more profound blockade of the AR signaling axis.[1] However, the translation from preclinical efficacy to clinical benefit was not realized. The Phase I trial in patients with CRPC showed only modest antitumor activity and was terminated due to a dose-limiting toxicity of seizure.[2][3] The clinical experience with BMS-641988 underscored the challenges in developing AR antagonists, including achieving a therapeutic window that balances potent AR blockade with off-target toxicities, and highlighted the need for compounds that do not exhibit partial agonist activity in the setting of advanced disease.[2][5]

References

The Rise and Fall of a Potent Antiandrogen: A Technical History of BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Princeton, NJ – This technical guide provides an in-depth overview of the discovery and development of BMS-641988, a novel, nonsteroidal androgen receptor (AR) antagonist developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical data, experimental methodologies, and the ultimate clinical outcome of this once-promising compound.

Introduction: The Quest for a Superior Antiandrogen

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgen receptor signaling.[7] Standard-of-care treatments have historically involved androgen deprivation therapy, often in combination with antiandrogens like bicalutamide.[7] However, many patients eventually develop resistance, leading to CRPC.[7] In this context, Bristol-Myers Squibb initiated a structure-based drug design program to identify a new generation of more potent AR antagonists. This effort led to the discovery of BMS-641988, a [2.2.1]-oxobicyclo-imide-based compound.[8][9]

Preclinical Pharmacology: A Profile of Potency

BMS-641988 demonstrated significantly higher potency compared to the then-standard antiandrogen, bicalutamide, in a variety of preclinical assays.[10]

In Vitro Activity

The compound exhibited high binding affinity for the androgen receptor and potent functional antagonism in cell-based assays.[2][3][4][5][6][7]

ParameterBMS-641988BicalutamideCell LineReference
AR Binding Affinity (Ki) 1.7 nM~34 nMMDA-MB-453[11]
Functional Antagonist Activity (IC50) 16 nM173 nMMDA-MB-453[7]
Functional Antagonist Activity (IC50) 153 nM-LNCaP[11]
In Vivo Efficacy

BMS-641988 showed superior anti-tumor activity in multiple human prostate cancer xenograft models compared to bicalutamide.[2][3][4][5][6][7][10]

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
CWR-22-BMSLD1 BMS-64198890 mg/kg, p.o., q.d.>90%[10]
CWR-22-BMSLD1 Bicalutamide150 mg/kg, p.o., q.d.<50%[10]
LuCaP 23.1 BMS-641988N/AInduced stasis[10]

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

BMS-641988 functions as a direct, competitive antagonist of the androgen receptor.[1] By binding to the AR, it prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that leads to prostate cancer cell proliferation.

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer BMS641988 BMS-641988 BMS641988->AR Competitively Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Development Binding_Assay AR Binding Assay (Ki) Transactivation_Assay AR Transactivation Assay (IC50) Binding_Assay->Transactivation_Assay Xenograft_Model Prostate Cancer Xenograft Models Transactivation_Assay->Xenograft_Model PK_Studies Pharmacokinetic Studies (Rats) Xenograft_Model->PK_Studies Phase1 Phase I Clinical Trial (CRPC Patients) PK_Studies->Phase1 Termination Development Terminated (Seizure) Phase1->Termination Discovery Compound Discovery (Structure-Based Design) Discovery->Binding_Assay

References

An In-depth Technical Guide to the Metabolites and Activity of (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR) that was investigated for the treatment of prostate cancer.[1] Despite promising preclinical activity, its clinical development was halted due to adverse neurological effects.[1] This technical guide provides a comprehensive overview of the metabolism of this compound, the biological activity of its major metabolites, and the experimental methodologies used to characterize these compounds. A key finding is that both the parent compound and its primary metabolites, BMS-570511 and BMS-501949, exhibit similar antiandrogenic potency.[1] This document aims to serve as a detailed resource for researchers in oncology, drug metabolism, and pharmacology.

Introduction

Androgen receptor signaling is a critical pathway in the development and progression of prostate cancer.[2][3] this compound was developed by Bristol-Myers Squibb as a second-generation antiandrogen with significantly higher affinity for the AR compared to first-generation agents like bicalutamide.[1][3] Preclinical studies demonstrated its potent antagonist activity and efficacy in prostate cancer models.[2][3] However, understanding the metabolic fate and activity of its metabolites is crucial for a complete pharmacological profile and for elucidating the mechanisms behind its clinical limitations. This guide details the metabolic pathway, compares the activity of the parent drug and its metabolites, and provides insight into the experimental approaches used for their evaluation.

Metabolism of this compound

This compound undergoes a two-step metabolic transformation, primarily in the liver. The initial oxidation is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by a reduction reaction catalyzed by cytosolic reductases.[1][4]

Metabolic Pathway

The metabolic cascade is as follows:

  • This compound is first oxidized by CYP3A4 to its metabolite, BMS-570511 .[4]

  • BMS-570511 is subsequently reduced by cytosolic reductases to the final major metabolite, BMS-501949 .[4]

G BMS641988 This compound BMS570511 BMS-570511 BMS641988->BMS570511 CYP3A4 (Oxidation) BMS501949 BMS-501949 BMS570511->BMS501949 Cytosolic Reductases (Reduction) G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis P1 Prepare Stock Solution of this compound I2 Add this compound P1->I2 P2 Prepare Reaction Mix (Buffer, NADPH system, HLMs) I1 Pre-warm Mix at 37°C P2->I1 I1->I2 I3 Incubate at 37°C I2->I3 A1 Quench Reaction I3->A1 A2 Centrifuge A1->A2 A3 LC-MS/MS Analysis A2->A3 G cluster_0 Cytoplasm cluster_1 Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds BMS This compound & Metabolites BMS->AR Blocks Gene Target Gene Transcription ARE->Gene Activates Proliferation Cell Proliferation & Survival Gene->Proliferation

References

Structural Analogs of (rel)-BMS-641988: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of (rel)-BMS-641988, a potent, nonsteroidal androgen receptor (AR) antagonist. This compound, also known as compound 23 in several key publications, was developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Despite its promising preclinical profile, its clinical development was halted due to a seizure observed in a phase I trial.[3] This guide details the structure-activity relationships (SAR) of its analogs, experimental protocols for their evaluation, and the underlying signaling pathways.

Core Compound and Analogs: Quantitative Data

This compound belongs to a class of [2.2.1]-oxabicyclic succinimide-based AR antagonists.[4] A series of analogs were synthesized and evaluated to optimize potency and pharmacokinetic properties. The following table summarizes the in vitro biological activity of key analogs as reported in the literature.[4]

CompoundR GroupMDA-MB-453 Ki (nM)MDA-MB-453 IC50 (nM)
5 OH1.832
11 COOH>1000>1000
12 COOMe15110
13 CONH211110
14 NH21101200
15 NHCOMe2.538
16 NHSO2Me1601100
17 NHCONH21201100
18 NHCOOMe2.528
19 NHSO2Et2.124
20 NHSO2-n-Pr1.524
21 NHSO2-i-Pr1.727
22 NHSO2-c-Pr2.130
This compound (23) NHSO2Et 1.7 16
Bicalutamide-30110
Hydroxyflutamide-18210

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Androgen Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of compounds to the androgen receptor using a whole-cell competitive binding assay with the MDA-MB-453 human breast cancer cell line, which endogenously expresses wild-type AR.[4][5]

Materials:

  • MDA-MB-453 cells

  • Assay Buffer: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin/Streptomycin.

  • Radioligand: [³H]-mibolerone

  • Test compounds and reference standards (e.g., Dihydrotestosterone - DHT)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: MDA-MB-453 cells are maintained in T-75 flasks and passaged every 3-4 days to ensure they do not enter senescence. Transfections are performed between passages 5 and 25 post-thaw.

  • Cell Plating: The day before the assay, cells are seeded into 96-well plates at a density of 8.1 x 10⁴ cells per well in 500 µL of growth medium.[6]

  • Compound Preparation: Test compounds are serially diluted to achieve a range of concentrations.

  • Competition Binding: On the day of the assay, the growth medium is replaced with assay buffer containing a fixed concentration of [³H]-mibolerone and varying concentrations of the test compound or unlabeled DHT (for determining non-specific binding).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Washing: After incubation, the cells are washed to remove unbound radioligand.

  • Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) is calculated.

Functional Antagonist Assay (Transactivation Assay)

This assay determines the functional antagonist activity of the compounds by measuring their ability to inhibit AR-mediated gene transcription.[4][7]

Materials:

  • MDA-MB-453 cells

  • Transfection Reagent (e.g., Lipofectamine)

  • Reporter Plasmid: A plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • Test compounds

  • Lysis buffer and substrate for the reporter gene product.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Plating and Transfection: MDA-MB-453 cells are plated in 96-well plates. The following day, cells are transiently transfected with the ARE-reporter plasmid using a suitable transfection reagent.

  • Compound and Agonist Treatment: After transfection, the medium is replaced with fresh medium containing a fixed concentration of DHT (to stimulate AR activity) and varying concentrations of the test compound.

  • Incubation: Cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the DHT-induced reporter gene expression, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and the general experimental workflow for evaluating AR antagonists.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action Androgen Androgen (e.g., DHT) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSPs Heat Shock Proteins (HSPs) AR_HSP_complex->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation, Survival) Protein->Cellular_Response BMS_analog This compound Analogs BMS_analog->AR Competitively Binds

Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Intervention.

Experimental_Workflow Experimental Workflow for AR Antagonist Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis Compound_Synthesis Compound Synthesis and Characterization AR_Binding_Assay AR Competitive Binding Assay (Ki) Compound_Synthesis->AR_Binding_Assay Functional_Assay AR Functional Antagonist Assay (IC50) Compound_Synthesis->Functional_Assay PK_PD_Model Pharmacokinetic/ Pharmacodynamic (PK/PD) Model AR_Binding_Assay->PK_PD_Model Lead Compound Selection Functional_Assay->PK_PD_Model Lead Compound Selection Xenograft_Model Prostate Cancer Xenograft Model PK_PD_Model->Xenograft_Model Efficacy_Evaluation Tumor Growth Inhibition (%TGI) Xenograft_Model->Efficacy_Evaluation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Efficacy_Evaluation->SAR_Analysis

Caption: General Experimental Workflow for the Evaluation of Androgen Receptor Antagonists.

References

(rel)-BMS-641988 in Castration-Resistant Prostate Cancer (CRPC) Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal androgen receptor (AR) antagonist that has demonstrated significant preclinical efficacy in models of castration-resistant prostate cancer (CRPC).[1][2] Developed by Bristol-Myers Squibb, this potent inhibitor of AR signaling has shown superior activity compared to first-generation antiandrogens like bicalutamide (B1683754).[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in CRPC models, and detailed experimental methodologies. While its clinical development was halted due to a seizure observed in a Phase I trial, the preclinical data for BMS-641988 remains a valuable case study for the development of next-generation AR antagonists.[5][6]

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueComparator (Bicalutamide)Reference
AR Binding Affinity (Ki) MDA-MB-45310 nM~20-fold lower affinity[5]
Functional Antagonist Activity (IC50) MDA-MB-45356 nM3- to 7-fold less potent[5]

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

Xenograft ModelTreatment GroupDosing RegimenTumor Growth Inhibition (%)Reference
CWR22-BMSLD1 This compound90 mg/kg, p.o., qd>90%[3]
Bicalutamide150 mg/kg, p.o., qd<50%[3]
LuCaP 23.1 This compoundNot specifiedInduced stasis[3]

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. In CRPC, AR signaling can remain active despite low levels of circulating androgens through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis. By binding to the AR, BMS-641988 prevents the binding of androgens, thereby inhibiting the downstream transcriptional activation of genes involved in prostate cancer cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimerization AR->AR_dimer Translocation HSP HSP AR_HSP->AR Dissociation AR_HSP->AR BMS641988 This compound BMS641988->AR Competitively Binds (Antagonism) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor (AR) Signaling Pathway and Site of this compound Action.

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the androgen receptor.

Methodology:

  • Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.

  • Assay Principle: A competitive binding assay is performed using a radiolabeled androgen, such as [3H]-mibolerone, and varying concentrations of the test compound (this compound).

  • Procedure:

    • MDA-MB-453 cells are harvested and homogenized to prepare a cytosolic extract containing the AR.

    • The cytosolic extract is incubated with a fixed concentration of the radiolabeled androgen and a range of concentrations of this compound or a reference compound (e.g., bicalutamide).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Antagonist Assay

Objective: To determine the functional antagonist activity (IC50) of this compound in a cell-based assay.

Methodology:

  • Cell Line: A suitable cell line (e.g., PC-3 or LNCaP) is transiently or stably transfected with a reporter gene construct containing an androgen-responsive promoter (e.g., PSA promoter) linked to a reporter gene (e.g., luciferase or beta-galactosidase).

  • Procedure:

    • The transfected cells are plated in multi-well plates.

    • The cells are treated with a fixed, sub-maximal concentration of an androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression.

    • Concurrently, the cells are treated with a range of concentrations of this compound or a reference antagonist.

    • After an appropriate incubation period, the cells are lysed, and the reporter gene activity is measured.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of androgen-induced reporter gene activity against the concentration of this compound.

In Vivo CRPC Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound in castration-resistant prostate cancer xenograft models.

Methodology:

  • Animal Models:

    • CWR22-BMSLD1: A human prostate cancer xenograft model derived from a primary tumor that expresses a mutant AR (H874Y) and is refractory to bicalutamide.

    • LuCaP 23.1: A patient-derived xenograft (PDX) model of androgen-dependent prostate cancer.

  • Procedure:

    • Tumor Implantation: Fragments of CWR22-BMSLD1 or LuCaP 23.1 tumors are subcutaneously implanted into the flanks of male immunodeficient mice (e.g., nude or SCID).

    • Tumor Growth and Castration: Tumors are allowed to grow to a palpable size. For CRPC models, mice are surgically castrated to ablate circulating androgens.

    • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound (e.g., 90 mg/kg, orally, once daily), and a comparator (e.g., bicalutamide, 150 mg/kg, orally, once daily).

    • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

    • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed antitumor effects.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Implantation Subcutaneous Implantation of CRPC Tumor Fragments (CWR22-BMSLD1 or LuCaP 23.1) TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Castration Surgical Castration TumorGrowth->Castration Randomization Randomization of Mice into Treatment Groups Castration->Randomization Vehicle Vehicle Control (p.o., qd) Randomization->Vehicle BMS641988 This compound (e.g., 90 mg/kg, p.o., qd) Randomization->BMS641988 Bicalutamide Bicalutamide (e.g., 150 mg/kg, p.o., qd) Randomization->Bicalutamide TumorMeasurement Regular Tumor Volume Measurement (Calipers) Vehicle->TumorMeasurement BMS641988->TumorMeasurement Bicalutamide->TumorMeasurement Endpoint Study Endpoint TumorMeasurement->Endpoint BodyWeight Body Weight Monitoring BodyWeight->Endpoint DataAnalysis Data Analysis: Tumor Growth Inhibition (%) Endpoint->DataAnalysis

Caption: Experimental Workflow for In Vivo CRPC Xenograft Studies.

Conclusion

This compound is a potent, second-generation androgen receptor antagonist with compelling preclinical activity in castration-resistant prostate cancer models. Its superior efficacy over bicalutamide highlights the potential of developing novel AR-targeted therapies for advanced prostate cancer. Although its clinical development was discontinued, the data and methodologies associated with this compound provide a valuable resource for the ongoing research and development of new treatments for CRPC. The detailed protocols and data presented in this guide are intended to support further investigation in this critical area of oncology drug discovery.

References

Methodological & Application

Application Notes and Protocols for (rel)-BMS-641988 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal small molecule that acts as a potent and competitive antagonist of the Androgen Receptor (AR).[1] It has demonstrated significantly higher binding affinity and functional antagonism compared to first-generation antiandrogens like bicalutamide.[1][2][3] Preclinical studies have highlighted its efficacy in various prostate cancer models, including those resistant to bicalutamide.[2][4][5] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, specifically focusing on androgen receptor binding and functional reporter gene assays.

Mechanism of Action

This compound functions by directly competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes. The downstream effect is the inhibition of androgen-dependent cell proliferation and gene expression.[2][3][4]

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binding & Activation AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP BMS641988 This compound BMS641988->AR Competitive Antagonism AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen Receptor signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from various studies.

Table 1: Androgen Receptor Binding Affinity and Functional Antagonism

CompoundKᵢ (nM)IC₅₀ (nM) - AR BindingIC₅₀ (nM) - Functional AntagonismCell LineAssay Type
This compound10[1]56[1]-MDA-MB-453Competitive Binding
Bicalutamide->1000-MDA-MB-453Competitive Binding

Table 2: Cell Growth Inhibition

CompoundIC₅₀ (nM)Cell Line
This compound16MDA-MB-453
This compound153LNCaP

Experimental Protocols

AR-Mediated Reporter Gene Assay (Luciferase)

This protocol describes a method to determine the functional antagonist activity of this compound by measuring its ability to inhibit androgen-induced reporter gene expression in a human breast cancer cell line endogenously expressing the androgen receptor.

Experimental Workflow:

Caption: Workflow for the AR-mediated luciferase reporter gene assay.

Materials:

  • Cell Line: MDA-MB-453 cells stably expressing an androgen-responsive element (ARE)-driven luciferase reporter construct.[6][7][8]

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[9]

  • Assay Medium: Leibovitz's L-15 Medium with 10% charcoal-stripped FBS.

  • Test Compound: this compound

  • Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.

  • Control Antagonist: Bicalutamide

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™).[9][10]

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-453 reporter cells in T-75 flasks until they reach 80-90% confluency.[11]

    • Trypsinize the cells and resuspend them in assay medium.

    • Seed the cells into the assay plates at a density of 3,000 cells per well in a volume of 5 µL (for 1536-well plates, adjust volume accordingly for 96- or 384-well plates).[9]

    • Incubate the plates for 5-6 hours at 37°C in a humidified incubator without CO₂.[9]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and the control antagonist (e.g., bicalutamide) in assay medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Prepare the androgen agonist (e.g., DHT at a final concentration of 1 nM) in assay medium.

    • Add the test compounds to the respective wells.

    • Add the androgen agonist to all wells except for the vehicle control wells.

    • For antagonist mode, pre-incubate cells with the antagonist for 1 hour before adding the agonist.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a humidified incubator without CO₂.[9]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 4 µL for a 1536-well plate).[9]

    • Incubate at room temperature for 10-30 minutes to allow for cell lysis and signal stabilization.[9]

    • Measure the luminescence using a plate luminometer.[9][10]

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data by setting the signal from the androgen agonist-treated wells as 100% activation and the vehicle-treated wells as 0% activation.

    • Plot the normalized luminescence against the log concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the androgen receptor through a competitive radioligand binding assay.

Materials:

  • AR Source: Cytosol from rat prostate or recombinant human AR ligand-binding domain (LBD).[12]

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone.[13]

  • Test Compound: this compound

  • Unlabeled Ligand: Non-radiolabeled DHT.

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[12]

  • Separation Method: Hydroxyapatite (B223615) slurry or scintillation proximity assay (SPA) beads.[13]

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand (e.g., 20 nM [³H]-DHT), and the AR source.[12][14]

    • Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of unlabeled DHT (e.g., 5 µM), and the AR source.[14]

    • Test Compound Wells: Add assay buffer, radioligand, the AR source, and a serial dilution of this compound.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[13]

  • Separation of Bound and Unbound Ligand (Hydroxyapatite Method):

    • Add ice-cold hydroxyapatite slurry to each well.[13]

    • Incubate on ice for 15-30 minutes with intermittent mixing.

    • Centrifuge the plate to pellet the hydroxyapatite.

    • Carefully aspirate the supernatant.

    • Wash the pellet with ice-cold wash buffer.

    • Repeat the centrifugation and aspiration.

  • Detection:

    • Add scintillation cocktail to each well containing the pellet.

    • Seal the plate and mix thoroughly.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The reporter gene assay is crucial for determining the functional antagonism of the compound in a cellular context, while the competitive binding assay provides a direct measure of its affinity for the androgen receptor. These assays are fundamental for the preclinical evaluation of novel androgen receptor antagonists and for understanding their mechanism of action. Gene expression profiling has shown that treatment with BMS-641988 results in a global gene expression profile more similar to castration compared to bicalutamide.[3]

References

Application Notes and Protocols for (rel)-BMS-641988 in LNCaP and MDA-MB-453 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal small molecule that acts as a potent competitive antagonist of the Androgen Receptor (AR).[1][2] Developed by Bristol-Myers Squibb for the treatment of prostate cancer, it exhibits high binding affinity for the AR.[1] This document provides detailed application notes and experimental protocols for the use of this compound in two distinct cancer cell lines: LNCaP human prostate adenocarcinoma cells and MDA-MB-453 human breast cancer cells. These cell lines are crucial models for studying AR signaling, as LNCaP cells express a mutated, promiscuous AR (T878A), while MDA-MB-453 cells express a wild-type AR.

Mechanism of Action

This compound functions by directly competing with androgens for binding to the ligand-binding domain of the AR. This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes. In cells with wild-type AR, such as MDA-MB-453, this leads to a robust inhibition of androgen-dependent signaling pathways. Interestingly, in LNCaP cells, which harbor a mutation in the AR ligand-binding domain, this compound can exhibit partial agonist activity, a phenomenon observed with some other antiandrogens.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in LNCaP and MDA-MB-453 cells.

Table 1: In Vitro Activity of this compound in MDA-MB-453 Cells

ParameterValueCell LineNotes
AR Binding Affinity (Ki)10 nM[1]MDA-MB-453Competitive binding assay.
Functional Antagonist Activity (IC50)56 nM[1]MDA-MB-453Reporter assay measuring AR-dependent transcription.
Relative Affinity vs. Bicalutamide20-fold higher[1]MDA-MB-453Demonstrates significantly greater potency.
Relative Antiandrogenic Activity vs. Bicalutamide3- to 7-fold higher[1]MDA-MB-453Based on in vitro functional assays.

Table 2: Activity of this compound in LNCaP Cells

ParameterObservationCell LineNotes
ProliferationStimulation of cell proliferationLNCaPExhibits partial agonist activity. Quantitative data on the percentage increase is not readily available in the public domain and would require experimental determination using the protocol provided below.
PSA ExpressionPotential for increased expressionLNCaPAs a downstream target of AR, PSA levels may be modulated by the agonist activity of BMS-641988. This should be quantified experimentally.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP HSP BMS641988 This compound BMS641988->AR_HSP Competitive Binding BMS641988->AR_dimer Inhibition AR_HSP->AR Androgen Binding ARE Androgen Response Element AR_dimer->ARE Proliferation Cell Proliferation Transcription Gene Transcription (e.g., PSA) ARE->Transcription Transcription->Proliferation

Caption: Mechanism of action of this compound as an AR antagonist.

Experimental Workflow for Cell Viability Assay

Start Start Seed Seed LNCaP or MDA-MB-453 cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Analyze data and determine IC50 or proliferation percentage Measure->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow for Western Blot Analysis

Start Start Culture Culture LNCaP or MDA-MB-453 cells to 70-80% confluency Start->Culture Treat Treat cells with this compound and/or androgen Culture->Treat Lyse Lyse cells and extract proteins Treat->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify Load Load equal protein amounts onto SDS-PAGE gel Quantify->Load Electrophoresis Perform gel electrophoresis Load->Electrophoresis Transfer Transfer proteins to PVDF membrane Electrophoresis->Transfer Block Block membrane with 5% non-fat milk or BSA Transfer->Block PrimaryAb Incubate with primary antibody (anti-AR or anti-PSA) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal with chemiluminescent substrate SecondaryAb->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of AR and PSA expression.

Experimental Protocols

Cell Culture
  • LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • MDA-MB-453 Cells: Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 0% CO2.

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of LNCaP and MDA-MB-453 cells.

Materials:

  • LNCaP or MDA-MB-453 cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

    • For antagonist studies in MDA-MB-453 cells, co-treat with a stimulating concentration of dihydrotestosterone (B1667394) (DHT), typically 1 nM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • For antagonist activity, plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

    • For agonist activity in LNCaP cells, present the data as a percentage increase in proliferation compared to the vehicle control.

Western Blot Analysis of AR and PSA Expression

This protocol allows for the qualitative and semi-quantitative analysis of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) protein levels in response to this compound treatment.

Materials:

  • LNCaP or MDA-MB-453 cells

  • This compound

  • DHT (for stimulation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-PSA, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound, DHT, or a combination for the specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR or anti-PSA) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a valuable tool for investigating AR signaling in prostate and breast cancer models. The provided protocols for cell viability and Western blot analysis will enable researchers to characterize the antagonistic effects of this compound in MDA-MB-453 cells and to further investigate its partial agonist activity in LNCaP cells. The distinct responses of these two cell lines underscore the importance of understanding the genetic background of cancer cells when developing targeted therapies.

References

Application Notes and Protocols: (rel)-BMS-641988 Xenograft Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal antiandrogen that functions as a potent and competitive antagonist of the androgen receptor (AR).[1][2] It has demonstrated significant preclinical efficacy in prostate cancer models, exhibiting greater potency than the standard antiandrogen, bicalutamide (B1683754).[2] Notably, this compound has shown robust antitumor activity in xenograft models of human prostate cancer, including the CWR-22-BMSLD1 and LuCaP 23.1 lines.[2][3] In the CWR-22-BMSLD1 model, treatment with this compound resulted in greater than 90% tumor growth inhibition.[2] Its clinical development, however, was discontinued (B1498344) following a seizure event in a phase I clinical trial.[4]

These application notes provide a detailed experimental design for a this compound xenograft model, intended to guide researchers in the preclinical evaluation of this and similar compounds.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival. In the absence of an inhibitor, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote cell proliferation and survival.[5][6] this compound competitively binds to the ligand-binding domain of the AR, preventing androgen binding and subsequent downstream signaling events. This blockade of AR activation leads to the inhibition of tumor growth.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR Dissociation BMS641988 This compound BMS641988->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation AR_dimer_cyto AR Dimer AR_dimer_cyto->AR_dimer Nuclear Translocation

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Design: this compound in a CWR-22-BMSLD1 Xenograft Model

This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous CWR-22-BMSLD1 xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Cell_Culture CWR-22-BMSLD1 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation (Male Athymic Nude Mice) Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle Control - this compound (90 mg/kg) - Bicalutamide (150 mg/kg) Randomization->Treatment_Groups Dosing Daily Oral Gavage Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Dosing->Tumor_Measurement Body_Weight Body Weight Measurement (Twice Weekly) Dosing->Body_Weight PSA_Analysis Serum PSA Analysis (Baseline & Endpoint) Dosing->PSA_Analysis Endpoint Endpoint Analysis (Tumor Excision, Histology) Dosing->Endpoint

Caption: Experimental Workflow for this compound Xenograft Study.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: CWR-22-BMSLD1 human prostate carcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Xenograft Model Establishment
  • Animals: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Preparation for Injection:

    • Harvest CWR-22-BMSLD1 cells during the exponential growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.[7]

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Initiate treatment when tumors reach a median volume of approximately 100-150 mm³.[1]

Drug Formulation and Administration
  • Vehicle: Prepare a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • This compound Formulation: Prepare a suspension of this compound in the vehicle at a concentration to deliver a dose of 90 mg/kg.[1]

  • Bicalutamide Formulation (Positive Control): Prepare a suspension of bicalutamide in the vehicle at a concentration to deliver a dose of 150 mg/kg.[1]

  • Administration: Administer the formulations or vehicle control daily via oral gavage.

Efficacy Evaluation
  • Tumor Volume: Measure tumor volume twice weekly throughout the study.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of general health and treatment-related toxicity.

  • Serum PSA Levels: Collect blood samples via a suitable method (e.g., tail vein) at baseline (before the first dose) and at the end of the study. Analyze serum for prostate-specific antigen (PSA) levels using an appropriate ELISA kit.

  • Study Endpoint: The study can be terminated after a predefined period (e.g., 30-45 days) or when tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Data Presentation

The following tables summarize the expected quantitative data from a xenograft study with this compound.

Table 1: Antitumor Efficacy of this compound in CWR-22-BMSLD1 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMedian Initial Tumor Volume (mm³)Median Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral GavageDaily~106--
This compound90Oral GavageDaily~106~144>90[1][2]
Bicalutamide150Oral GavageDaily~100-<50[2]

Table 2: Effect of this compound on Body Weight and Serum PSA Levels

Treatment GroupMean Body Weight Change (%)Baseline Serum PSA (ng/mL)Endpoint Serum PSA (ng/mL)
Vehicle Control---
This compoundMinimal to no significant change expected-Expected to be significantly lower than control
BicalutamideMinimal to no significant change expected-Expected to be lower than control

Note: Specific numerical values for final tumor volume in the control group, body weight change, and serum PSA levels would be dependent on the specific experimental outcomes.

Conclusion

The this compound xenograft model provides a robust platform for evaluating the in vivo efficacy of androgen receptor antagonists. The detailed protocols and expected outcomes presented in these application notes are intended to facilitate the design and execution of such preclinical studies. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and reproducible results in the development of novel cancer therapeutics.

References

Application Notes and Protocols for (rel)-BMS-641988 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of (rel)-BMS-641988, a potent and novel inhibitor of androgen receptor (AR) signaling, in preclinical mouse models of prostate cancer. The following data and methodologies are compiled from published preclinical studies to guide researchers in designing and executing in vivo experiments.

Overview and Mechanism of Action

This compound is a nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor. It exhibits significantly higher binding affinity and antagonist potency compared to first-generation antiandrogens like bicalutamide.[1][2][3][4] Preclinical studies have demonstrated its efficacy in inhibiting the growth of human prostate cancer xenografts in mice, including models resistant to standard antiandrogen therapy.[1][2][5] Its mechanism of action involves blocking AR-mediated gene transcription, which is crucial for the growth and survival of prostate cancer cells.[3][4]

AR_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Androgen Androgen (e.g., Testosterone) AR AR Androgen->AR AR_HSP_complex AR_HSP_complex AR->AR_HSP_complex ARE ARE AR->ARE Translocation & Dimerization AR_HSP_complex->AR dissociation Gene_Transcription Gene_Transcription ARE->Gene_Transcription Cell_Growth Cell_Growth Gene_Transcription->Cell_Growth BMS641988 BMS641988 BMS641988->AR Antagonist Binding HSP HSP

Quantitative Data Summary

The antitumor efficacy of this compound has been evaluated in various human prostate cancer xenograft models in mice. The following tables summarize the key quantitative data from these studies.

Table 1: Antitumor Activity of this compound in CWR-22-BMSLD1 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%TGI)Reference
Vehicle-Oral (p.o.)Once a day-[2]
This compound10Oral (p.o.)Once a daySignificant[2]
This compound30Oral (p.o.)Once a daySignificant[2]
This compound90Oral (p.o.)Once a day>90%[1][2]
Bicalutamide150Oral (p.o.)Once a day<50%[1][2]

Table 2: Antitumor Activity of this compound in LuCaP 23.1 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleOutcomeReference
This compound10, 30, 90Oral (p.o.)Once a daySignificant tumor growth inhibition[5]
Bicalutamide16.7, 150Oral (p.o.)Once a daySignificant tumor growth inhibition[5]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice bearing human prostate cancer xenografts.

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG-400)

  • Tween-80

  • Sterile vehicle (e.g., water for injection)

  • Sterile tubes and vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Prepare the vehicle solution consisting of 80% PEG-400 and 20% Tween-80.[2]

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the vehicle solution to the powder to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the compound is completely dissolved and a clear solution is obtained.

  • Prepare fresh dosing solutions on the day of administration.

Xenograft Model and Drug Administration

Animal Models:

  • Male immunodeficient mice (e.g., nude mice) are commonly used for establishing human prostate cancer xenografts.[2]

  • Human prostate cancer cell lines such as CWR-22-BMSLD1 and LuCaP 23.1 are subcutaneously implanted.[1][2]

Procedure:

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., CWR-22-BMSLD1 or LuCaP 23.1) into the flank of male nude mice.[2]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Initiate treatment when tumors reach a median size of approximately 75-200 mm³.[2]

  • Animal Grouping: Randomize mice into treatment and control groups (typically 8 mice per group).[2]

  • Dosing:

    • Administer this compound orally (p.o.) using a gavage needle.[2]

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

    • Administer the drug once daily.[2]

  • Endpoint Measurement:

    • Continue to monitor tumor volume throughout the study (e.g., twice weekly).

    • Measure body weights to assess toxicity.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., weight, biomarker analysis).

    • Serum samples can be collected to measure prostate-specific antigen (PSA) levels.[2]

Xenograft_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Subcutaneous Implantation of Prostate Cancer Cells in Nude Mice Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=8/group) Tumor_Growth->Randomization Tumors reach 75-200 mm³ Dosing Daily Oral Gavage This compound or Vehicle Randomization->Dosing Monitoring Continued Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Endpoint Measurement (Tumor Weight, PSA levels) Monitoring->Endpoint End of Study Data_Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Data_Analysis

Safety and Considerations

  • While preclinical studies in mice did not report significant toxicity at efficacious doses, a clinical trial in humans was terminated due to a seizure event in a patient.[4][6]

  • This compound is a negative allosteric modulator of the GABA-A receptor, which may be responsible for the observed seizure activity at high doses.[4]

  • Researchers should carefully monitor animals for any signs of neurotoxicity, especially when using higher dose ranges or in long-term studies.

  • The compound is metabolized by CYP3A4.[4] Consideration should be given to potential drug-drug interactions if co-administering other compounds.

These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for (rel)-BMS-641988 in AR-Dependent Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal small molecule that functions as a potent and selective competitive antagonist of the Androgen Receptor (AR).[1][2] Developed by Bristol-Myers Squibb for the treatment of prostate cancer, it has demonstrated high binding affinity for the AR.[3][4] Preclinical studies have shown its efficacy in various prostate cancer models, including those resistant to first-generation antiandrogens like bicalutamide (B1683754).[5][6] These characteristics make this compound a valuable research tool for investigating AR-dependent gene expression and signaling pathways implicated in both normal physiological processes and pathologies such as prostate cancer.

Although its clinical development was halted due to adverse effects observed in a Phase I trial, this compound remains a critical compound for preclinical research aimed at understanding the intricacies of AR signaling and for the development of next-generation AR antagonists.[2][7]

Mechanism of Action

This compound acts as a direct competitive antagonist of the androgen receptor. In the canonical AR signaling pathway, the binding of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm induces a conformational change. This allows the receptor to translocate to the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes, thereby modulating their transcription.[8][9] this compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling events, leading to the inhibition of AR-dependent gene expression.[4]

Data Presentation

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineComparisonReference(s)
AR Binding Affinity (Ki) 10 nMMDA-MB-45320-fold higher affinity than bicalutamide[2]
Functional Antagonist Activity (IC50) 56 nMMDA-MB-4533- to 7-fold greater antiandrogenic activity than bicalutamide[2]

Table 2: In Vivo Efficacy of this compound in Human Prostate Cancer Xenograft Models

Xenograft ModelTreatment DoseOutcomeComparisonReference(s)
CWR22-BMSLD1 90 mg/kg, p.o., qd>90% tumor growth inhibitionSuperior efficacy to bicalutamide (150 mg/kg)[5][6]
LuCaP 23.1 Not specifiedHighly efficacious, inducing stasisMore potent than bicalutamide[10]

Mandatory Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling and Inhibition by BMS-641988 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Translocation & Dimerization Gene_Expression AR-Dependent Gene Expression BMS641988 This compound BMS641988->AR_HSP Competitively Binds (Antagonist) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds ARE->Gene_Expression Regulates Experimental_Workflow Experimental Workflow for Studying AR-Dependent Gene Expression cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Prostate Cancer Cell Culture (e.g., CWR22-BMSLD1) Treatment_Invitro Treatment with this compound and/or Androgen Cell_Culture->Treatment_Invitro RNA_Extraction_Invitro RNA Extraction Treatment_Invitro->RNA_Extraction_Invitro qPCR qRT-PCR for AR Target Genes (e.g., PSA, FKBP5) RNA_Extraction_Invitro->qPCR Xenograft Establish CWR22-BMSLD1 Xenografts in Mice Treatment_Invivo Oral Administration of This compound Xenograft->Treatment_Invivo Tumor_Harvest Tumor Tissue Harvest Treatment_Invivo->Tumor_Harvest RNA_Extraction_Invivo RNA Extraction from Tumor Tumor_Harvest->RNA_Extraction_Invivo RNA_Seq RNA Sequencing and Bioinformatic Analysis RNA_Extraction_Invivo->RNA_Seq

References

Application Notes and Protocols for (rel)-BMS-641988 in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the effects of (rel)-BMS-641988, a potent nonsteroidal androgen receptor (AR) antagonist, on the viability and proliferation of cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a high-affinity androgen receptor antagonist that has demonstrated greater potency than bicalutamide (B1683754) in preclinical studies.[1][2] It is a valuable tool for investigating AR signaling in prostate cancer and other androgen-dependent malignancies. These protocols outline the use of this compound in common colorimetric assays to determine its impact on cell viability and proliferation.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor.[3] In normal androgen receptor signaling, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm triggers a conformational change. This allows the receptor to translocate to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell survival and proliferation.[4] this compound competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens and subsequent downstream signaling, thereby inhibiting the growth of androgen-dependent cancer cells.[1][2]

Data Presentation

The following table summarizes the in vitro activity of this compound in various prostate cancer cell lines.

ParameterCell LineValueReference
IC₅₀ (Growth Inhibition) MDA-MB-45316 nM[5]
IC₅₀ (Growth Inhibition) LNCaP153 nM[5]
Ki (AR Binding) MDA-MB-453 cells1.7 nM[5]

Experimental Protocols

Two common and reliable methods for assessing cell viability and proliferation are the MTT and CellTiter 96® AQueous One Solution (MTS) assays. Both are colorimetric assays that measure the metabolic activity of viable cells.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Prostate cancer cell lines (e.g., LNCaP, MDA-MB-453)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: CellTiter 96® AQueous One Solution (MTS) Cell Proliferation Assay

This assay utilizes a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] that is reduced by viable cells to a colored formazan product that is soluble in the culture medium.

Materials:

  • This compound

  • Prostate cancer cell lines (e.g., LNCaP, MDA-MB-453)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • CellTiter 96® AQueous One Solution Reagent

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 1).

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 2).

  • MTS Reagent Addition and Incubation:

    • After the treatment incubation period, add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Absorbance Measurement:

    • Read the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization BMS641988 This compound BMS641988->AR Competitively Binds (Antagonist) BMS641988->AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Prostate Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound (and controls) Cell_Seeding->Compound_Addition Incubation 4. Incubate for 24-72 hours Compound_Addition->Incubation Reagent_Addition 5. Add Viability Reagent (MTT or MTS) Incubation->Reagent_Addition Assay_Incubation 6. Incubate for 1-4 hours Reagent_Addition->Assay_Incubation Read_Plate 7. Read Absorbance Assay_Incubation->Read_Plate Data_Processing 8. Calculate % Viability and IC50 Read_Plate->Data_Processing

Caption: Workflow for Cell Viability and Proliferation Assays.

References

Application Notes and Protocols: Western Blot Analysis of AR Signaling with (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer. Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the expression of genes essential for tumor growth and survival, including Prostate-Specific Antigen (PSA). Consequently, the AR signaling pathway is a primary target for prostate cancer therapeutics.

(rel)-BMS-641988 is a potent, nonsteroidal AR antagonist.[1][2][3] It exhibits high-affinity binding to the AR, effectively inhibiting its transcriptional activity.[1][3] Preclinical studies have demonstrated its superior efficacy in inhibiting tumor growth compared to other antiandrogens like bicalutamide.[2][3] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on AR signaling in prostate cancer cell lines.

Signaling Pathway

The androgen receptor signaling pathway is initiated by the binding of androgens, leading to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the AR binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth, proliferation, and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates BMS641988 This compound BMS641988->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds TargetGenes Target Gene Transcription (e.g., PSA) ARE->TargetGenes Activates

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Protocols

This protocol is designed for the analysis of AR and PSA protein levels in prostate cancer cell lines, such as LNCaP or CWR22, following treatment with this compound.

Materials and Reagents
  • Cell Lines: LNCaP or CWR22 human prostate cancer cells

  • Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052)

  • Reagents: Dihydrotestosterone (DHT), this compound, DMSO (vehicle), RIPA lysis buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli sample buffer

  • Antibodies:

    • Primary: Rabbit anti-AR, Mouse anti-PSA, Mouse anti-β-actin (loading control)

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Western Blotting Supplies: SDS-PAGE gels, PVDF membranes, Transfer buffer, TBST (Tris-buffered saline with 0.1% Tween-20), 5% non-fat dry milk or BSA in TBST, ECL substrate, X-ray film or digital imager.

Experimental Workflow

The overall workflow for the Western blot analysis involves cell culture and treatment, protein extraction and quantification, separation by SDS-PAGE, transfer to a membrane, antibody incubation, and finally, detection and analysis.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells with DHT and this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (e.g., anti-AR, anti-PSA) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Data Analysis I->J

Caption: Western Blot Experimental Workflow.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture LNCaP or CWR22 cells in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For experiments, seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Starve the cells in serum-free media for 24 hours prior to treatment.

    • Treat cells with the desired concentrations of this compound (e.g., 1-100 nM) or vehicle (DMSO) for 1-2 hours, followed by stimulation with DHT (e.g., 10 nM) for 24 hours. Include appropriate controls (vehicle only, DHT only).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-AR, anti-PSA, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest signal to the loading control (β-actin) for each sample.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data from a Western blot analysis assessing the effect of this compound on AR and PSA protein levels in LNCaP cells stimulated with DHT.

Treatment GroupAR Protein Level (Normalized to β-actin)PSA Protein Level (Normalized to β-actin)
Vehicle Control1.00 ± 0.080.12 ± 0.03
DHT (10 nM)1.15 ± 0.122.54 ± 0.21
DHT + this compound (10 nM)1.08 ± 0.100.85 ± 0.15
DHT + this compound (100 nM)1.11 ± 0.090.21 ± 0.05

Data are represented as mean ± standard deviation and are for illustrative purposes.

Expected Results

  • AR Protein Levels: Treatment with DHT may slightly increase or stabilize total AR protein levels. This compound is not expected to significantly decrease total AR levels, as its primary mechanism is antagonism, not degradation.

  • PSA Protein Levels: DHT stimulation is expected to cause a significant increase in the expression of PSA, a downstream target of AR. Co-treatment with this compound should lead to a dose-dependent inhibition of this DHT-induced PSA expression, demonstrating the antagonistic activity of the compound on AR signaling.

  • Loading Control: β-actin levels should remain consistent across all treatment groups, confirming equal protein loading.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive antibodyUse a fresh or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient protein transferOptimize transfer time and conditions. Check transfer with Ponceau S stain.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highOptimize primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody. Optimize antibody dilution.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

References

Application Notes and Protocols: Immunohistochemistry for Androgen Receptor (AR) Localization Following (rel)-BMS-641988 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a potent, nonsteroidal antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. Developed by Bristol-Myers Squibb, this compound has demonstrated greater potency in preclinical studies than the widely used antiandrogen, bicalutamide. While its clinical development was halted due to adverse effects, this compound remains a valuable tool for research into AR signaling and the development of novel antiandrogen therapies. These application notes provide detailed protocols for immunohistochemical (IHC) analysis of AR localization in response to this compound treatment, along with a summary of expected quantitative outcomes and a depiction of the associated signaling pathway.

Mechanism of Action

This compound is a competitive antagonist of the AR. By binding to the AR, it prevents the receptor's transactivation, thereby inhibiting the expression of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells. Preclinical studies have shown that treatment with this compound leads to a gene expression profile in prostate cancer xenografts that is more akin to castration than to treatment with bicalutamide, highlighting its efficacy in shutting down the AR signaling axis.

Data Presentation

The following tables summarize the expected quantitative data from immunohistochemical analysis of AR localization and the effect of this compound on the expression of key AR target genes.

Table 1: Quantitative Analysis of Androgen Receptor Subcellular Localization by Immunohistochemistry

Treatment Group% of Cells with Predominantly Nuclear AR Staining% of Cells with Predominantly Cytoplasmic AR Staining% of Cells with Diffuse (Nuclear & Cytoplasmic) StainingAverage H-Score*
Vehicle Control85 ± 510 ± 35 ± 2250 ± 20
This compound20 ± 765 ± 1015 ± 580 ± 15
Bicalutamide45 ± 840 ± 715 ± 4150 ± 18
Castration15 ± 670 ± 1215 ± 660 ± 12

*H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity levels are typically graded from 0 (no staining) to 3 (strong staining).

Table 2: Gene Expression Changes in CWR-22-BMSLD1 Xenografts Following this compound Treatment

GeneFunction in AR SignalingExpected Change in Expression with this compound
AR Androgen ReceptorDownregulation
KLK3 (PSA) Kallikrein-related peptidase 3 (Prostate-Specific Antigen), a well-established AR target gene.Significant Downregulation
TMPRSS2 Transmembrane protease, serine 2, an AR-regulated gene involved in prostate cancer progression.Significant Downregulation
FKBP5 FK506 binding protein 5, a co-chaperone of the AR that is induced by androgens.Significant Downregulation
NKX3-1 Homeobox protein NKX3.1, a prostate-specific tumor suppressor gene that is regulated by androgens.Significant Downregulation
IGFBP3 Insulin-like growth factor-binding protein 3, a gene whose expression is modulated by AR signaling.Modulation (up or down depending on context)

Experimental Protocols

Immunohistochemistry Protocol for AR Localization in Prostate Cancer Xenografts

This protocol is optimized for the detection of Androgen Receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections from prostate cancer xenograft models, such as CWR-22, treated with antiandrogen therapies.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

  • Peroxidase Block (3% Hydrogen Peroxide in Methanol)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-Androgen Receptor antibody

  • Biotinylated Goat Anti-Rabbit Secondary Antibody

  • Streptavidin-Horseradish Peroxidase (HRP) Conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse slides in 100% ethanol (2 changes, 3 minutes each).

    • Immerse slides in 95% ethanol (1 change, 3 minutes).

    • Immerse slides in 70% ethanol (1 change, 3 minutes).

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Peroxidase Blocking:

    • Immerse slides in Peroxidase Block for 10-15 minutes at room temperature.

    • Rinse slides in PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-AR antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Prepare and apply the DAB substrate-chromogen solution according to the manufacturer's instructions. Incubate until the desired brown color develops (typically 1-10 minutes).

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain slides with hematoxylin for 30-60 seconds.

    • Rinse slides in running tap water.

    • Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

  • Analysis:

    • Examine slides under a light microscope. AR staining will appear as a brown precipitate in the nucleus and/or cytoplasm. The hematoxylin will stain the nuclei blue.

    • Quantify the staining intensity and subcellular localization using a scoring method such as the H-Score.

Mandatory Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active_cyto Active AR AR_inactive->AR_active_cyto Conformational Change & Dissociation from HSP HSP HSP Complex AR_active_nuc Active AR AR_active_cyto->AR_active_nuc Nuclear Translocation BMS641988 This compound BMS641988->AR_inactive Antagonizes BMS641988->AR_active_nuc Prevents Binding to ARE ARE Androgen Response Element (ARE) AR_active_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Downstream_Genes Downregulated Genes: - KLK3 (PSA) - TMPRSS2 - FKBP5 - NKX3-1 Gene_Transcription->Downstream_Genes Leads to

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

IHC_Workflow start Start: Prostate Cancer Xenograft Tissue fixation Fixation (Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantitative Scoring mounting->analysis

Caption: Workflow for immunohistochemical analysis of Androgen Receptor localization.

Application Notes and Protocols for In Vivo Imaging of Tumor Response to (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a potent, nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various prostate cancer xenograft models, showing greater potency than the standard antiandrogen, bicalutamide.[1][3] This document provides detailed application notes and protocols for the in vivo imaging of tumor response to this compound in preclinical settings. These guidelines are intended to assist researchers in designing and executing robust imaging studies to evaluate the pharmacodynamic effects and anti-tumor activity of this compound.

Mechanism of Action and Signaling Pathway

BMS-641988 exerts its therapeutic effect by binding to the ligand-binding domain of the androgen receptor, thereby preventing its translocation to the nucleus, DNA binding, and the subsequent transcription of androgen-responsive genes that drive prostate cancer cell proliferation and survival.[3][4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth BMS641988 This compound BMS641988->AR_HSP Antagonist Binding

Figure 1: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Preclinical Xenograft Models

The most relevant preclinical models for studying the efficacy of BMS-641988 are human prostate cancer xenografts grown in immunocompromised mice. The CWR-22 and LuCaP 23.1 models have been successfully used in previous studies.[1]

  • CWR-22: This is an androgen-sensitive human prostate carcinoma xenograft that expresses a mutated androgen receptor (H874Y). It is known to progress to an androgen-independent state, mimicking the clinical progression of prostate cancer.

  • LuCaP 23.1: This xenograft is derived from a lymph node metastasis of human prostate cancer and expresses wild-type androgen receptor. It is also androgen-sensitive and produces prostate-specific antigen (PSA).

In Vivo Imaging Modalities

Several non-invasive imaging modalities can be employed to monitor tumor response to BMS-641988 longitudinally. The choice of modality will depend on the specific research question, available resources, and the nature of the xenograft model.

  • Bioluminescence Imaging (BLI): Ideal for tracking changes in tumor viability and burden in models engineered to express luciferase. It is a high-throughput and cost-effective method.

  • Magnetic Resonance Imaging (MRI): Provides excellent soft-tissue contrast for accurate and reproducible measurements of tumor volume. T2-weighted sequences are commonly used for anatomical imaging.

  • Positron Emission Tomography (PET): Allows for the quantitative assessment of biological processes. Tracers targeting the androgen receptor or its downstream targets can provide insights into the pharmacodynamic effects of BMS-641988.

Experimental Protocols

The following are detailed protocols for establishing xenograft models and performing in vivo imaging to assess tumor response to this compound.

Protocol 1: Establishment of Prostate Cancer Xenografts
  • Cell Culture: Culture CWR-22 or LuCaP 23.1 cells in appropriate media and conditions as recommended by the supplier. For BLI studies, use cell lines stably transfected with a luciferase reporter gene.

  • Animal Models: Use male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cells, resuspended in a 1:1 mixture of serum-free media and Matrigel, into the flank of each mouse.

    • Monitor mice for tumor formation. Palpable tumors are expected to develop within 2-4 weeks.

  • Tumor Measurement:

    • Measure tumor dimensions using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Xenograft_Workflow A Prostate Cancer Cell Culture (e.g., CWR-22, LuCaP 23.1) B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D E Treatment Initiation (Vehicle or BMS-641988) D->E F Longitudinal In Vivo Imaging (BLI, MRI, PET) E->F G Data Analysis F->G

Figure 2: Experimental Workflow for In Vivo Tumor Response Studies.
Protocol 2: Administration of this compound

  • Formulation: Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

  • Dosing:

    • Based on preclinical studies, effective doses of BMS-641988 in xenograft models range from 10 to 100 mg/kg, administered orally once daily.[1]

    • The control group should receive the vehicle only.

  • Treatment Duration: The duration of treatment will depend on the study objectives but typically ranges from 21 to 45 days.

Protocol 3: Bioluminescence Imaging (BLI)
  • Substrate Preparation: Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile PBS).

  • Substrate Administration: Administer D-luciferin to mice via intraperitoneal (IP) injection at a dose of 150 mg/kg.

  • Image Acquisition:

    • Anesthetize mice using isoflurane (B1672236).

    • 10-15 minutes post-luciferin injection, place the mice in an in vivo imaging system (e.g., IVIS).

    • Acquire images with an exposure time of 1-5 minutes, depending on the signal intensity.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor.

    • Quantify the bioluminescent signal as total flux (photons/second).

    • Normalize the signal to the baseline measurement for each mouse.

Protocol 4: Magnetic Resonance Imaging (MRI)
  • Animal Preparation: Anesthetize mice with isoflurane and maintain their body temperature using a warming pad.

  • Image Acquisition:

    • Use a small-animal MRI scanner with a dedicated mouse coil.

    • Acquire T2-weighted fast spin-echo images of the tumor region.

    • Typical parameters include: repetition time (TR) = 2000-4000 ms, echo time (TE) = 40-60 ms, slice thickness = 0.5-1.0 mm.

  • Data Analysis:

    • Manually or semi-automatically segment the tumor in each slice of the T2-weighted images.

    • Calculate the total tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.

Protocol 5: Positron Emission Tomography (PET)
  • Radiotracer Selection:

    • [¹⁸F]FDHT (16β-[¹⁸F]fluoro-5α-dihydrotestosterone): A radiolabeled androgen that can be used to image AR expression.

    • [⁸⁹Zr]11B6: A radiolabeled antibody targeting human kallikrein 2 (hK2), a protein regulated by AR signaling.

  • Radiotracer Administration: Inject the selected radiotracer intravenously (e.g., via the tail vein). The dose will depend on the specific tracer and imaging system.

  • Image Acquisition:

    • At a predetermined time post-injection (e.g., 1-2 hours for [¹⁸F]FDHT), anesthetize the mice and place them in a small-animal PET scanner.

    • Acquire a static or dynamic PET scan, often accompanied by a CT scan for anatomical co-registration.

  • Data Analysis:

    • Draw ROIs around the tumor and reference tissues on the co-registered PET/CT images.

    • Calculate the tracer uptake in the tumor, often expressed as the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from in vivo imaging studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Tumor Volume Measurements by MRI

Treatment GroupNBaseline Tumor Volume (mm³) (Mean ± SEM)Day 7 Tumor Volume (mm³) (Mean ± SEM)Day 14 Tumor Volume (mm³) (Mean ± SEM)Day 21 Tumor Volume (mm³) (Mean ± SEM)
Vehicle Control10152.3 ± 12.5310.8 ± 25.1645.2 ± 50.71289.4 ± 101.2
BMS-641988 (30 mg/kg)10155.1 ± 13.1185.6 ± 15.3220.4 ± 18.9285.7 ± 24.6
BMS-641988 (100 mg/kg)10153.9 ± 12.8160.2 ± 14.1175.8 ± 16.2195.3 ± 18.1

Table 2: Bioluminescence Imaging Signal

Treatment GroupNBaseline BLI Signal (photons/sec) (Mean ± SEM)Day 7 BLI Signal (photons/sec) (Mean ± SEM)Day 14 BLI Signal (photons/sec) (Mean ± SEM)Day 21 BLI Signal (photons/sec) (Mean ± SEM)
Vehicle Control101.2 x 10⁸ ± 0.1 x 10⁸2.5 x 10⁸ ± 0.2 x 10⁸5.3 x 10⁸ ± 0.5 x 10⁸1.1 x 10⁹ ± 0.1 x 10⁹
BMS-641988 (30 mg/kg)101.3 x 10⁸ ± 0.1 x 10⁸0.9 x 10⁸ ± 0.1 x 10⁸0.7 x 10⁸ ± 0.1 x 10⁸0.5 x 10⁸ ± 0.05 x 10⁸
BMS-641988 (100 mg/kg)101.2 x 10⁸ ± 0.1 x 10⁸0.6 x 10⁸ ± 0.07 x 10⁸0.4 x 10⁸ ± 0.05 x 10⁸0.2 x 10⁸ ± 0.03 x 10⁸

Table 3: PET Imaging of Androgen Receptor Activity

Treatment GroupNBaseline Tumor Uptake (%ID/g) (Mean ± SEM)Day 7 Tumor Uptake (%ID/g) (Mean ± SEM)
Vehicle Control55.8 ± 0.46.1 ± 0.5
BMS-641988 (100 mg/kg)55.9 ± 0.52.3 ± 0.3

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vivo imaging of tumor response to this compound. By employing a multi-modal imaging strategy, researchers can gain valuable insights into the pharmacodynamics and anti-tumor efficacy of this potent androgen receptor antagonist. The quantitative data derived from these studies are crucial for the preclinical evaluation of BMS-641988 and for guiding its potential future clinical development.

References

Troubleshooting & Optimization

(rel)-BMS-641988 solubility and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of (rel)-BMS-641988. This guide includes frequently asked questions (FAQs), detailed formulation protocols, troubleshooting advice, and a summary of the compound's mechanism of action, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR).[1][2] It was developed by Bristol-Myers Squibb for the potential treatment of prostate cancer.[1] Its mechanism of action involves binding to the AR and inhibiting its transcriptional activity, thereby blocking the signaling pathway that promotes the growth of prostate cancer cells.[2]

Q2: Why is the solubility of this compound a concern for in vivo experiments?

A2: Like many small molecule inhibitors, this compound is poorly soluble in aqueous solutions. This poses a significant challenge for in vivo studies as it can lead to issues with formulation, dosing accuracy, and bioavailability. A well-designed formulation is crucial to ensure the compound remains in solution and is effectively delivered to the target tissues.

Q3: What are the known metabolites of this compound?

A3: In vitro experiments have shown that this compound is metabolized by the enzyme cytochrome P450 3A4 (CYP3A4) to BMS-570511. This metabolite is then further reduced by cytosolic reductases to BMS-501949. Importantly, all three compounds (the parent and the two metabolites) exhibit similar antiandrogenic activity.[1]

Q4: Have there been any clinical trials with this compound?

A4: Yes, this compound reached Phase I clinical trials for the treatment of castration-resistant prostate cancer.[1][3][4] However, its clinical development was discontinued.[1]

Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mLUltrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[5]
Dimethyl Sulfoxide (DMSO)10 mM-

Experimental Protocols: In Vivo Formulations

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Below are two example protocols that can be adapted for your research needs.

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for intravenous or intraperitoneal injections where an aqueous-based vehicle is preferred.

  • Components:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL in the injection vehicle, you could prepare a 12.5 mg/mL stock solution in DMSO.

    • In a separate tube, add the required volume of the DMSO stock solution to PEG300. Using the example above, you would add 100 µL of the 12.5 mg/mL DMSO stock to 400 µL of PEG300.

    • Mix the DMSO and PEG300 solution thoroughly until it is homogeneous.

    • Add Tween-80 to the mixture. For a 1 mL final volume, you would add 50 µL of Tween-80.

    • Mix again until the solution is clear and uniform.

    • Finally, add saline to reach the desired final volume. In this example, you would add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex the final solution gently to ensure complete mixing. The final composition of this vehicle would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Oil-Based Formulation

This formulation is suitable for subcutaneous or oral administration where a lipid-based vehicle is appropriate.

  • Components:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For instance, to achieve a final concentration of 1.25 mg/mL, prepare a 12.5 mg/mL stock solution in DMSO.

    • In a separate tube, add the required volume of the DMSO stock solution to corn oil. To make 1 mL of the final formulation, add 100 µL of the 12.5 mg/mL DMSO stock to 900 µL of corn oil.

    • Mix the solution thoroughly until it is a uniform suspension or solution. Gentle warming may be required to aid dissolution in the corn oil, but care should be taken to avoid degradation of the compound.

Troubleshooting Guide

Issue 1: Precipitation occurs when adding the aqueous component (saline) to the formulation.

  • Possible Cause: The addition of the aqueous phase is too rapid, causing the compound to crash out of solution.

  • Solution: Add the saline dropwise to the DMSO/PEG300/Tween-80 mixture while gently vortexing. This ensures a gradual change in solvent polarity and helps to maintain the solubility of the compound.

Issue 2: The final formulation is cloudy or contains visible particles.

  • Possible Cause 1: The compound has not fully dissolved in the initial DMSO stock solution.

  • Solution 1: Ensure the compound is completely dissolved in DMSO before proceeding. Gentle warming or sonication may be necessary. Always use a fresh, anhydrous grade of DMSO.[5]

  • Possible Cause 2: The concentration of this compound is too high for the chosen formulation.

  • Solution 2: Try reducing the final concentration of the compound in the formulation. It is advisable to perform a small-scale solubility test to determine the maximum achievable concentration in your chosen vehicle before preparing a large batch.

  • Possible Cause 3: Incompatibility of the formulation components.

  • Solution 3: Ensure all components of the formulation are of high quality and are compatible with each other.

Issue 3: Inconsistent results or lower than expected efficacy in vivo.

  • Possible Cause: The formulation is not stable and the compound is precipitating after administration.

  • Solution: Prepare the formulation fresh before each experiment and use it immediately. If the formulation needs to be stored, it should be kept at 4°C and protected from light. A stability study of the formulation under the intended storage conditions is recommended. For the oil-based formulation, ensure it remains a stable suspension or solution until administration.

Mandatory Visualizations

Signaling Pathway of Androgen Receptor and Inhibition by this compound

Caption: Androgen Receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Formulation Preparation

Formulation_Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO to create stock solution weigh->dissolve_dmso mix_dmso_vehicle Add DMSO stock to non-aqueous vehicle components dissolve_dmso->mix_dmso_vehicle prepare_vehicle Prepare Vehicle Components (PEG300, Tween-80, Saline/Corn Oil) prepare_vehicle->mix_dmso_vehicle vortex1 Vortex until clear mix_dmso_vehicle->vortex1 add_aqueous Add aqueous component (Saline) dropwise (if applicable) vortex1->add_aqueous vortex2 Gently vortex to final mix add_aqueous->vortex2 check_clarity Visually inspect for clarity and precipitation vortex2->check_clarity ready Ready for In Vivo Administration check_clarity->ready Clear Solution troubleshoot Troubleshoot Formulation check_clarity->troubleshoot Precipitation/Cloudiness

References

Technical Support Center: (rel)-BMS-641988 Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (rel)-BMS-641988 observed in preclinical models. The information is presented in a question-and-answer format to directly address potential issues and questions arising during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-641988?

A1: BMS-641988 is a potent, nonsteroidal competitive antagonist of the Androgen Receptor (AR).[1][2] It was developed for the treatment of prostate cancer.[1][2][3] In preclinical studies, it demonstrated a significantly higher binding affinity for the AR and greater antiandrogenic activity compared to bicalutamide (B1683754).[1][4][5]

Q2: What are the known off-target effects of BMS-641988 in preclinical models?

A2: The primary off-target effects identified in preclinical and early clinical development include:

  • Neurological Effects: BMS-641988 acts as a negative allosteric modulator of the GABA-A receptor.[1] This activity is linked to seizures observed in animal models at high doses.[1] Notably, the metabolite BMS-501949 was found to cause seizures in dogs.[6][7] The clinical development of BMS-641988 was halted due to a seizure occurring in a patient during a phase I study.[1][6]

  • Cardiovascular Effects: The compound has been associated with some drug-induced QT prolongation.[1]

  • CYP450 Interaction: BMS-641988 shows very weak inhibition of human cytochrome P450 (CYP) isoforms (IC50 >40 μM) and has a low potential for CYP induction.[2]

Q3: How is BMS-641988 metabolized, and do its metabolites have off-target effects?

A3: BMS-641988 is metabolized by the enzyme CYP3A4 into BMS-570511. This metabolite is then reduced by cytosolic reductases to form BMS-501949.[1][6] While all three compounds show similar on-target antiandrogenic activity, the metabolite BMS-501949 has been specifically identified as causing seizures in preclinical animal models (dogs).[1][6][7]

Q4: How selective is BMS-641988 for the Androgen Receptor?

A4: Preclinical data indicate that BMS-641988 binds with high selectivity to the Androgen Receptor compared to other steroid hormone receptors, such as the glucocorticoid and progesterone (B1679170) receptors.[5]

Troubleshooting Guide

Q5: We are observing unexpected neurological symptoms (e.g., seizures, tremors) in our animal models. Could this be related to BMS-641988?

A5: Yes, this is a possibility. BMS-641988 and its metabolite BMS-501949 have been linked to seizures in preclinical models and in one clinical case.[1][6][7] This is believed to be caused by negative allosteric modulation of the GABA-A receptor.[1]

  • Recommendation: Carefully monitor animals for any neurological signs. Consider reducing the dose if possible while maintaining efficacy. It is also crucial to measure the plasma concentrations of both the parent compound (BMS-641988) and its active metabolites (BMS-570511, BMS-501949) to determine if exposure levels correlate with the observed toxicity.

Q6: Our in vitro experiments using LNCaP cells show an unexpected increase in proliferation after treatment with BMS-641988. Is this a known effect?

A6: Yes, this paradoxical agonist effect has been reported. In some cell lines with mutant forms of the Androgen Receptor, such as LNCaP, potent antiandrogens like BMS-641988 have been observed to stimulate proliferation.[5] This highlights the importance of cell line selection and characterization in your experiments.

Q7: We are designing an in vivo study. What are the key parameters to consider to minimize the risk of off-target effects?

A7: Based on the preclinical data, the following should be considered:

  • Dose Selection: The starting dose should be based on established efficacious doses from xenograft models (e.g., 90 mg/kg in mice) and toxicity data from animal studies (e.g., seizures with metabolite BMS-501949 in dogs at 25 mg/kg).[2][6][8]

  • Pharmacokinetic Analysis: Plan to collect plasma samples to analyze the concentrations of BMS-641988 and its key metabolites. This will help correlate exposure with both efficacy and any observed toxicity.

  • Safety Monitoring: Implement a thorough monitoring plan that includes daily health checks with special attention to neurological and cardiovascular signs.

Data Presentation

Table 1: On-Target Activity of BMS-641988 vs. Bicalutamide

Parameter Cell Line BMS-641988 Bicalutamide Reference
AR Binding Affinity (Ki) MDA-MB-453 1.8 ± 0.2 nM 37 ± 3 nM [5]
AR Binding Affinity (Ki) General 10 nM - [1]
AR Transactivation (IC50) MDA-MB-453 16 ± 3 nM 173 ± 67 nM [5]

| AR Transactivation (IC50) | LNCaP | 153 ± 77 nM | 935 ± 257 nM |[5] |

Table 2: Off-Target Profile of BMS-641988 and its Metabolite

Off-Target Effect Compound Model Observation/Value Reference
Neurological Toxicity BMS-501949 Dog Seizures at 25 mg/kg (Exposure: 1,010 µmol/L·h) [6][7]
GABA-A Receptor Modulation BMS-641988 Animal Negative Allosteric Modulator [1]
Cardiovascular BMS-641988 Animal QT Prolongation [1]

| CYP450 Inhibition | BMS-641988 | In Vitro | >40 µM |[2] |

Experimental Protocols

Androgen Receptor (AR) Binding Assay: This protocol is based on the methodology described for BMS-641988.[5]

  • Cell Culture: Use MDA-MB-453 cells, which endogenously express wild-type AR.

  • Assay Principle: A competitive binding assay using radiolabeled [3H]dihydrotestosterone ([3H]DHT).

  • Procedure:

    • Incubate MDA-MB-453 cell lysates with a fixed concentration of [3H]DHT.

    • Add varying concentrations of the test compound (BMS-641988) or a reference compound (bicalutamide).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand using a filtration method.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value by determining the concentration of the test compound that inhibits 50% of the specific binding of [3H]DHT.

AR Transactivation Assay: This protocol is based on the methodology described for BMS-641988.[5]

  • Cell Lines: Use prostate cancer cell lines such as MDA-MB-453 (wild-type AR) or LNCaP (mutant AR).

  • Reporter Construct: Transiently transfect cells with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of an androgen-responsive promoter (e.g., PSA promoter and enhancer).

  • Procedure:

    • Plate the transfected cells in appropriate media.

    • Treat the cells with a known AR agonist (e.g., DHT) to stimulate transcription.

    • Concurrently, treat cells with varying concentrations of the antagonist (BMS-641988).

    • Incubate for a specified period (e.g., 24-48 hours).

  • Data Analysis: Measure the reporter gene activity (luminescence or colorimetric signal). Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.

In Vivo Tumor Xenograft Efficacy Study: This protocol is based on studies conducted with BMS-641988.[2][4][8]

  • Animal Model: Use male immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells or tumor fragments (e.g., CWR-22-BMSLD1).

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

    • Administer BMS-641988 orally (p.o.) once daily (q.d.) at specified doses (e.g., 30, 60, 90 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., bicalutamide at 150 mg/kg).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and overall animal health.

  • Data Analysis: Calculate tumor growth inhibition (%TGI) and compare the efficacy between treatment groups.

Visualizations

BMS641988 BMS-641988 (Parent Compound) BMS570511 BMS-570511 BMS641988->BMS570511 Metabolism CYP3A4 CYP3A4 BMS501949 BMS-501949 (Seizure-Associated Metabolite) BMS570511->BMS501949 Reduction Reductases Cytosolic Reductases

Caption: Metabolic pathway of BMS-641988 to its active metabolites.

cluster_OnTarget On-Target Pathway (Intended Effect) cluster_OffTarget Off-Target Pathway (Adverse Effect) BMS_On BMS-641988 AR Androgen Receptor (AR) BMS_On->AR Antagonizes AR_Block AR Signaling Blockade AR->AR_Block Leads to Effect_On Anti-Tumor Effect (Prostate Cancer) AR_Block->Effect_On BMS_Off BMS-641988 / Metabolites GABA GABA-A Receptor BMS_Off->GABA Modulates GABA_Mod Negative Allosteric Modulation GABA->GABA_Mod Leads to Effect_Off Neuronal Hyperexcitation (Seizures) GABA_Mod->Effect_Off start Start: Compound Synthesis invitro In Vitro Screening - AR Binding/Transactivation - Kinase/Receptor Panels - CYP450 Inhibition start->invitro invivo_pkpd In Vivo PK/PD (Rodent Models) invitro->invivo_pkpd Promising Activity invivo_eff Efficacy Studies (Tumor Xenograft Models) invivo_pkpd->invivo_eff tox Toxicology Studies (Rodent, Non-Rodent e.g., Dog) invivo_eff->tox Demonstrates Efficacy end Clinical Candidate Selection tox->end Acceptable Safety Profile

References

Technical Support Center: Overcoming In Vitro Resistance to (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the novel androgen receptor (AR) antagonist, (rel)-BMS-641988, in vitro. The information is tailored for scientists and drug development professionals working on prostate cancer and other androgen-driven diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR).[1] It was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] this compound exhibits a higher binding affinity to the AR, approximately 20-fold greater than that of bicalutamide, and demonstrates 3- to 7-fold more potent antiandrogenic activity in vitro.[1] Its mechanism of action involves binding to the ligand-binding domain of the AR, which inhibits receptor activation and the subsequent transcription of androgen-responsive genes.[2][3] Although it showed promise in preclinical studies, its clinical development was halted due to a seizure observed in a Phase I trial.[1]

Q2: My cancer cell line is showing reduced sensitivity to BMS-641988. What are the potential mechanisms of resistance?

While specific resistance mechanisms to BMS-641988 have not been extensively studied due to its discontinued (B1498344) clinical development, resistance mechanisms observed for other second-generation antiandrogens like enzalutamide (B1683756) and apalutamide (B1683753) are likely relevant. These include:

  • Androgen Receptor (AR) Mutations: Specific mutations in the AR ligand-binding domain, such as the F876L substitution, can alter the binding of antiandrogens and may even convert them into agonists.

  • AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, most notably AR-V7, can drive androgen-independent cell growth.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote survival and proliferation. These may include the Wnt/β-catenin, Rac1, and glucocorticoid receptor (GR) signaling pathways.

  • Increased Androgen Synthesis: Upregulation of enzymes involved in androgen biosynthesis, such as AKR1C3, can lead to increased intratumoral androgen levels, thereby outcompeting the antagonist.

Q3: How can I develop a BMS-641988-resistant cell line for my in vitro studies?

Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous exposure of a parental cell line to escalating concentrations of the drug over a prolonged period. A general protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with BMS-641988 and provides actionable troubleshooting steps.

Problem 1: Decreased efficacy of BMS-641988 over time in long-term cell culture.
Potential Cause Suggested Solution
Development of acquired resistance. 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of BMS-641988 in your long-term cultured cells versus the parental cell line. An increase in IC50 indicates resistance. 2. Investigate Resistance Mechanisms: Analyze the cells for potential resistance mechanisms as outlined in the FAQs (e.g., AR sequencing for mutations, qPCR or Western blot for AR-V7 expression, pathway analysis for bypass signaling). 3. Implement Combination Therapy: Based on the identified resistance mechanism, consider combination treatment strategies as detailed in the "Experimental Protocols" section.
Compound instability. 1. Freshly Prepare Solutions: Prepare fresh stock solutions of BMS-641988 regularly and store them appropriately as per the manufacturer's instructions. 2. Verify Compound Integrity: If possible, verify the integrity of your BMS-641988 stock using analytical methods like HPLC.
Cell line contamination or genetic drift. 1. Cell Line Authentication: Have your cell line authenticated using short tandem repeat (STR) profiling. 2. Use Early Passage Cells: Thaw a fresh vial of low-passage parental cells for your experiments to ensure consistency.
Problem 2: Inconsistent results in combination therapy studies with BMS-641988.
Potential Cause Suggested Solution
Suboptimal drug concentrations. 1. Dose-Matrix Titration: Perform a dose-matrix experiment with varying concentrations of both BMS-641988 and the combination agent to identify the optimal synergistic concentrations. 2. Consult Literature: Review literature for effective concentration ranges of the combination agent in similar cell lines.
Incorrect timing of drug addition. 1. Staggered Dosing: Investigate different dosing schedules, such as pre-treating with one agent before adding the second, to maximize the synergistic effect.
Antagonistic drug interaction. 1. Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI) and determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Quantitative Data Summary

The following tables summarize key in vitro data for BMS-641988 and potential combination therapies extrapolated from studies on analogous second-generation antiandrogens.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusBMS-641988 IC50 (nM)Bicalutamide IC50 (nM)Reference
MDA-MB-453Wild-type~56Not Reported[1]
LNCaPT878A mutantNot ReportedNot Reported
CWR-22-BMSLD1H874Y mutantNot ReportedNot Reported[2]

Table 2: Potential Combination Strategies to Overcome Resistance (Based on Enzalutamide/Apalutamide Data)

Combination Agent ClassTargetRationale for Combination with AR AntagonistPotential In Vitro Models
Rac1 InhibitorRac1Overcomes resistance driven by Rac1-mediated bypass signaling.Enzalutamide-resistant prostate cancer cell lines.
Wnt/β-catenin Inhibitorβ-cateninTargets resistance mediated by the Wnt signaling pathway.Enzalutamide-resistant prostate cancer cell lines.
DNMT InhibitorDNA MethyltransferasesRe-sensitizes resistant cells by altering DNA methylation patterns and reducing AR-V7 expression.Enzalutamide-resistant prostate cancer cell lines.
AKR1C3 InhibitorAKR1C3Blocks intratumoral androgen synthesis, reducing competition with the AR antagonist.Apalutamide-resistant prostate cancer cell lines.

Experimental Protocols

Protocol 1: Development of a BMS-641988-Resistant Cell Line

This protocol outlines a general procedure for generating a drug-resistant cell line in vitro.

Materials:

  • Parental prostate cancer cell line (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • MTT or CellTiter-Glo reagent

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of BMS-641988 in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing BMS-641988 at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells closely. Initially, a significant number of cells will die.

  • Gradual Dose Escalation: Once the surviving cells resume proliferation, passage them and increase the concentration of BMS-641988 in the culture medium by a small increment (e.g., 1.5 to 2-fold).

  • Repeat Dose Escalation: Repeat this process of gradual dose escalation as the cells adapt and become resistant to the current drug concentration. This process can take several months.

  • Characterize the Resistant Line: Once a significantly higher IC50 (e.g., >10-fold) is achieved compared to the parental line, the resistant cell line is established. Characterize the resistant phenotype by confirming the IC50 and investigating the underlying resistance mechanisms.

  • Cryopreservation: Cryopreserve the resistant cell line at different stages of resistance development.

Protocol 2: In Vitro Combination Therapy Assay

This protocol describes how to assess the synergistic effect of BMS-641988 with a combination agent in a resistant cell line.

Materials:

  • BMS-641988-resistant cell line

  • Parental cell line (as a control)

  • Complete cell culture medium

  • This compound

  • Combination agent (e.g., Rac1 inhibitor)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or CellTiter-Glo reagent

Procedure:

  • Cell Seeding: Seed the resistant and parental cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of BMS-641988 and the combination agent, both alone and in combination. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Analyze the combination data for synergy using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 AR Signaling Pathway Androgen Androgen AR AR Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen BMS641988 BMS641988 BMS641988->AR Inhibition ARE Androgen Response Element AR_Androgen->ARE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Androgen Receptor (AR) Signaling and Inhibition by BMS-641988.

cluster_1 Workflow for Developing a Resistant Cell Line Start Parental Cell Line Determine_IC50 Determine Initial IC50 of BMS-641988 Start->Determine_IC50 Culture_IC50 Culture cells with BMS-641988 at IC50 Determine_IC50->Culture_IC50 Monitor_Viability Monitor Cell Viability & Proliferation Culture_IC50->Monitor_Viability Increase_Dose Increase BMS-641988 Concentration Monitor_Viability->Increase_Dose Cells Recover Characterize Characterize Resistant Phenotype Monitor_Viability->Characterize Resistance Achieved Increase_Dose->Monitor_Viability Resistant_Line Established Resistant Cell Line Characterize->Resistant_Line

Caption: Experimental Workflow for Generating a BMS-641988 Resistant Cell Line.

cluster_2 Logical Relationship of Resistance Mechanisms BMS641988_Resistance Resistance to BMS-641988 AR_Mutations AR Mutations (e.g., F876L) BMS641988_Resistance->AR_Mutations AR_Splice_Variants AR Splice Variants (e.g., AR-V7) BMS641988_Resistance->AR_Splice_Variants Bypass_Pathways Bypass Signaling (Wnt, Rac1, etc.) BMS641988_Resistance->Bypass_Pathways Androgen_Synthesis Increased Androgen Synthesis (AKR1C3) BMS641988_Resistance->Androgen_Synthesis

Caption: Potential Mechanisms of Acquired Resistance to BMS-641988.

References

Technical Support Center: (rel)-BMS-641988 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with (rel)-BMS-641988.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, nonsteroidal antiandrogen.[1] Its primary mechanism of action is as a competitive antagonist of the androgen receptor (AR).[1] It has a high binding affinity for the AR, with a reported Ki of approximately 10 nM and an IC50 of 56 nM.[1] In some cell lines, such as MDA-MB-453, it has shown a 20-fold higher affinity for the AR than bicalutamide.[1]

Q2: What are the known metabolites of this compound?

A2: this compound is metabolized by the enzyme cytochrome P450 3A4 (CYP3A4) to BMS-570511. This metabolite is then further reduced to BMS-501949 by cytosolic reductases.[1] All three compounds—BMS-641988, BMS-570511, and BMS-501949—exhibit similar antiandrogenic activity.[1]

Q3: In which cell lines has the activity of this compound been characterized?

A3: The activity of this compound has been characterized in several prostate cancer cell lines, including MDA-MB-453 and LNCaP cells. It is important to select a cell line that endogenously expresses the androgen receptor for your experiments.

Q4: What is a typical in vitro assay to determine the dose-response of this compound?

A4: A common in vitro method is a reporter gene assay. This involves using a cell line that expresses the androgen receptor and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The antagonist activity of this compound is measured by its ability to inhibit the reporter gene expression induced by an AR agonist (e.g., dihydrotestosterone, DHT).

Q5: Are there any known off-target effects or toxicities associated with this compound?

A5: Yes, the clinical development of BMS-641988 was discontinued (B1498344) due to the occurrence of a seizure in a patient during a phase I clinical trial.[1] In preclinical studies, it has been shown to act as a negative allosteric modulator of the GABA-A receptor, which may contribute to seizure activity at high doses.[1] It is advisable to assess cytotoxicity in your chosen cell line at the higher concentrations used in your dose-response experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.
Poor sigmoidal curve fit (flat curve) The concentration range of this compound is too narrow or not centered around the IC50. The compound may have low potency in the chosen assay system.Broaden the concentration range of this compound, typically using a log-scale dilution series. Ensure that the concentrations tested bracket the expected IC50.
Incomplete top or bottom plateaus The concentration range of this compound is insufficient to see the full inhibitory effect or a lack of effect at the lowest concentrations.Extend the concentration range in both directions. Ensure you have sufficient data points to define both the maximal and minimal response levels.
Unexpected agonist activity at some concentrations (U-shaped curve) This compound has been reported to have weak partial agonist activity.[1] This can manifest as an increase in signal at certain concentrations, particularly in the absence of a competing agonist.Carefully analyze the dose-response curve. If partial agonism is suspected, it is crucial to run the experiment in the presence of a fixed concentration of a full AR agonist (e.g., DHT) to demonstrate competitive antagonism.
High background signal The reporter gene may have some basal activity, or the cells may be responding to androgens present in the serum of the culture medium.Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove endogenous steroids. Include appropriate controls, such as vehicle-treated cells, to determine the basal signal.
Low signal window (low signal-to-background ratio) The concentration of the AR agonist used to stimulate the cells may be too low or too high. The cell line may not be responsive enough.Optimize the concentration of the AR agonist (e.g., DHT) to achieve a robust but not saturating signal. Ensure the chosen cell line has a sufficient level of AR expression and a functional reporter system.
IC50 value is significantly different from published values Differences in experimental conditions such as cell line, agonist concentration, incubation time, and serum components.Standardize your experimental protocol. Ensure all parameters are consistent between experiments. It is also good practice to include a reference compound with a known IC50, such as bicalutamide, for comparison.
Cell death observed at high concentrations This compound may exhibit cytotoxicity at high concentrations.Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to identify concentrations that cause significant cell death. Exclude cytotoxic concentrations from your IC50 calculation.

Quantitative Data Summary

Parameter Value Cell Line Reference
Ki ~10 nM-[1]
IC50 56 nM-[1]
IC50 16 nMMDA-MB-453[2]
IC50 153 nMLNCaP[2]

Experimental Protocols

Androgen Receptor Antagonist Reporter Gene Assay

This protocol is a general guideline for determining the dose-response curve and IC50 value of this compound. Optimization for specific cell lines and laboratory conditions is recommended.

Materials:

  • AR-positive cell line (e.g., MDA-MB-453) stably transfected with an androgen-responsive reporter construct (e.g., ARE-luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS)

  • This compound

  • AR agonist (e.g., Dihydrotestosterone - DHT)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium with charcoal-stripped FBS.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., from 1 pM to 10 µM).

    • Prepare a solution of DHT in culture medium at a concentration that elicits approximately 80% of the maximal response (EC80), which should be determined in a separate agonist dose-response experiment.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 50 µL of the diluted this compound solutions to the appropriate wells.

    • Include vehicle control wells (DMSO at the same final concentration as the highest compound concentration).

    • Add 50 µL of the DHT solution to all wells except for the vehicle control wells (which receive 50 µL of medium without DHT).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data: Set the signal from the DHT-only treated cells as 100% and the signal from the vehicle-only treated cells as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualizations

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes HSP HSP HSP->AR Dissociates BMS641988 This compound BMS641988->AR Competitively Binds & Inhibits Androgen Binding ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Signaling pathway of Androgen Receptor (AR) and the inhibitory action of this compound.

Start Start Seed_Cells Seed AR-positive cells in a 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Prepare_Compounds Prepare serial dilutions of this compound and a fixed concentration of DHT Incubate_24h_1->Prepare_Compounds Treat_Cells Treat cells with this compound and DHT Prepare_Compounds->Treat_Cells Incubate_24h_2 Incubate for 18-24 hours Treat_Cells->Incubate_24h_2 Add_Luciferase_Reagent Add luciferase reagent Incubate_24h_2->Add_Luciferase_Reagent Measure_Luminescence Measure luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Analyze data and generate dose-response curve Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the dose-response curve of this compound.

References

Interpreting unexpected results with (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (rel)-BMS-641988. The information is tailored for scientists and drug development professionals to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, nonsteroidal competitive antagonist of the Androgen Receptor (AR).[1] It was developed for the treatment of prostate cancer but was never marketed.[1] It exhibits a significantly higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide.[1][2]

Q2: How is this compound metabolized?

In vivo, this compound is metabolized by the enzyme CYP3A4 into BMS-570511. This metabolite is then further reduced by cytosolic reductases to BMS-501949. All three compounds—BMS-641988, BMS-570511, and BMS-501949—possess similar antiandrogenic activity.[1][2]

Q3: What are the known off-target effects of this compound?

The primary off-target effect of this compound is its activity as a negative allosteric modulator of the GABAA receptor.[1] This interaction is believed to be the cause of seizures observed in animal studies and in a phase I clinical trial, which led to the discontinuation of its development.[1][3] Additionally, some drug-induced QT prolongation has been reported.[1]

Q4: Is there a difference between this compound and its individual enantiomers?

Yes, this is a critical consideration. This compound is a racemic mixture. It has been discovered that the (R)-enantiomer is a potent AR antagonist, while the (S)-enantiomer is surprisingly a potent AR agonist.[4] This paradoxical activity of the (S)-enantiomer can lead to confounding experimental results if the racemic mixture is used.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity or Partial Antagonism in AR-Dependent Assays

Symptoms:

  • In a reporter gene assay, you observe an increase in reporter activity at certain concentrations of this compound, instead of the expected inhibition.

  • In a cell proliferation assay with AR-dependent cell lines (e.g., LNCaP), you see an increase in cell growth.

  • In vivo, tumor growth is not inhibited as expected, or there is a rebound effect upon withdrawal of the compound.[2][3]

Possible Causes and Solutions:

  • Presence of the (S)-Agonist Enantiomer: The most likely cause is the inherent agonist activity of the (S)-enantiomer within the racemic mixture.[4] Even a small contamination of the (S)-enantiomer can significantly impact results.[4]

    • Solution: If possible, obtain the pure (R)-enantiomer of BMS-641988 for your experiments to ensure you are only observing antagonist effects. If only the racemate is available, be aware of this dual activity and interpret your results with caution.

  • Partial Agonism in Specific Contexts: Even as an antagonist, BMS-641988 has been observed to have weak partial agonist activity.[1] This was noted in clinical trials where discontinuation of the drug led to a decrease in prostate-specific antigen (PSA) levels, suggesting the compound had been weakly stimulating AR activity.[2][3]

    • Solution: Carefully design your experiments with appropriate controls. Include a dose-response curve to identify any potential biphasic effects. When interpreting in vivo data, consider staggered treatment cycles to observe for withdrawal responses.

  • Cell Line Specificity: The LNCaP cell line, which contains a mutant AR (T877A), has been noted to show proliferative responses to other antiandrogens, and BMS-641988 has also been reported to stimulate its proliferation.[5]

    • Solution: Use multiple cell lines with different AR statuses (wild-type and mutant) to characterize the activity of the compound fully. For example, MDA-MB-453 cells express wild-type AR.[1][6]

Issue 2: Inconsistent Results or Lower Potency Than Expected

Symptoms:

  • The IC50 or Ki values you obtain are significantly higher than those reported in the literature.

  • High variability between replicate experiments.

Possible Causes and Solutions:

  • Compound Stability and Solubility: Ensure the compound is properly stored and dissolved. Poor solubility can lead to lower effective concentrations.

    • Solution: Refer to the supplier's instructions for storage and solubility. Use fresh dilutions for each experiment. Consider using a vehicle like DMSO for initial stock solutions.

  • Enantiomeric Purity: As mentioned, the presence of the (S)-agonist enantiomer can counteract the antagonist effect of the (R)-enantiomer, leading to an apparent decrease in potency.[4]

    • Solution: Verify the enantiomeric purity of your compound if possible. Be aware that results with the racemate will reflect the combined effects of both enantiomers.

Issue 3: Unexpected Cellular Phenotypes Unrelated to AR Signaling

Symptoms:

  • You observe changes in cell morphology, viability, or behavior in AR-negative cell lines.

  • You notice neurological effects in animal models at high doses.[1]

Possible Causes and Solutions:

  • GABAA Receptor Modulation: The off-target effect on the GABAA receptor is a likely cause of neurological phenotypes.[1] This could also have unforeseen consequences in in vitro models, especially those involving neuronal or neuroendocrine-like cells.

    • Solution: Be cautious when using high concentrations of this compound. If you suspect off-target effects, consider using a GABAA receptor antagonist as a control to see if the unexpected phenotype is rescued.

Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line / System Comparison Reference
AR Binding Affinity (Ki) 10 nM MDA-MB-453 cells 20-fold higher affinity than bicalutamide [1]
1.7 nM Not specified [7]
Functional Antagonist Activity (IC50) 56 nM MDA-MB-453 cells 3- to 7-fold more potent than bicalutamide [1]
16 nM MDA-MB-453 cells [7]

| LNCaP Cell Growth Inhibition (IC50) | 153 nM | LNCaP cells | Stimulated proliferation also observed |[5][7] |

Table 2: In Vivo Efficacy in CWR-22-BMSLD1 Xenograft Model

Treatment Dose Tumor Growth Inhibition (%TGI) Notes Reference
BMS-641988 90 mg/kg >90% Showed increased efficacy over bicalutamide. [8]

| Bicalutamide | 150 mg/kg | <50% | Marginal antitumor activity. |[8][9] |

Experimental Protocols

Disclaimer: The following are generalized protocols based on the available literature. Researchers should optimize these protocols for their specific experimental conditions and consult the original publications for further details.

Androgen Receptor (AR) Competitive Binding Assay
  • Cell Culture: Culture AR-positive cells (e.g., MDA-MB-453) in appropriate media.

  • Preparation: Prepare whole-cell lysates or cytosolic extracts containing the AR.

  • Assay Setup: In a multi-well plate, combine the cell lysate/extract with a constant concentration of a radiolabeled androgen (e.g., [3H]DHT).

  • Compound Addition: Add varying concentrations of this compound or a reference compound (e.g., bicalutamide).

  • Incubation: Incubate at 4°C for 16-24 hours to reach binding equilibrium.

  • Separation: Separate bound from unbound radioligand using a method like dextran-coated charcoal or filtration.

  • Detection: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Analysis: Calculate the Ki value by determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

AR-Mediated Reporter Gene Assay
  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293 or an AR-negative prostate cancer cell line).

    • Co-transfect the cells with an AR expression vector and a reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase or SEAP).

  • Cell Plating: Seed the transfected cells into a multi-well plate.

  • Compound Treatment:

    • For antagonist mode: Treat cells with a known AR agonist (e.g., DHT or R1881) at a concentration that gives a submaximal response (e.g., EC80), along with varying concentrations of this compound.

    • For agonist mode: Treat cells with varying concentrations of this compound alone.

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate IC50 (for antagonism) or EC50 (for agonism) values.

CWR-22-BMSLD1 Xenograft Tumor Model
  • Animal Model: Use male nude mice.

  • Tumor Implantation: Subcutaneously implant fragments of CWR-22-BMSLD1 tumors into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm3).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, bicalutamide, this compound at various doses).

  • Treatment: Administer the compounds orally, once daily.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.

  • Endpoint: Continue treatment for a specified duration (e.g., 30-45 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: Calculate tumor growth inhibition (%TGI) and assess statistical significance between treatment groups.

Visualizations

Signaling Pathways and Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT / Testosterone AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound/Inactive AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation BMS This compound BMS->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAR GABAA Receptor (Chloride Channel) GABA->GABAAR Binds & Activates Cl_ion Cl- Influx GABAAR->Cl_ion BMS This compound BMS->GABAAR Negative Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding AR Binding Assay (Determine Ki) Reporter Reporter Gene Assay (Determine IC50/EC50) Unexpected Unexpected Result? (e.g., Agonism) Reporter->Unexpected Prolif Cell Proliferation Assay (Determine GI50) Xenograft Xenograft Model (e.g., CWR-22-BMSLD1) Prolif->Xenograft Promising Results Prolif->Unexpected Efficacy Tumor Growth Inhibition Xenograft->Efficacy Start Start with This compound Start->Binding Start->Reporter Start->Prolif Troubleshoot Troubleshooting: - Check Enantiomer - Off-Target Effects - Cell Line Context Unexpected->Troubleshoot

References

Technical Support Center: BMS-641988 Induced Seizure and Neurological Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with BMS-641988, focusing on the potential for induced seizures and other neurological side effects. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to support safe and effective laboratory investigation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary neurological side effect of concern with BMS-641988?

A1: The most significant neurological side effect observed with BMS-641988 is the induction of seizures. The clinical development of BMS-641988 was terminated during a Phase I clinical trial due to a patient experiencing a seizure.[1]

Q2: What is the proposed mechanism for BMS-641988-induced seizures?

A2: BMS-641988 acts as a negative allosteric modulator of the GABAA receptor.[1] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By negatively modulating this receptor, BMS-641988 can reduce inhibitory neurotransmission, leading to neuronal hyperexcitability and seizures.

Q3: At what dose was a seizure observed in the clinical trial?

A3: A seizure was observed in a patient receiving a 60 mg dose of BMS-641988.[2]

Q4: Are there other neurological side effects associated with BMS-641988?

A4: Yes, other neurological adverse events have been reported in the Phase I clinical trial. The most frequently reported neurological side effect was fatigue.

Q5: How can I assess the seizure liability of BMS-641988 in my preclinical models?

A5: Seizure liability can be assessed using a combination of in vivo and in vitro models. In vivo models such as the pentylenetetrazole (PTZ) seizure threshold test, the maximal electroshock seizure (MES) test, and kindling models are commonly used.[3][4] Continuous electroencephalogram (EEG) monitoring in conjunction with behavioral assessments provides a comprehensive evaluation of seizure activity.

Q6: What should I do if I observe a seizure in an animal during my experiment?

A6: If a seizure is observed, it is crucial to ensure the animal's safety and well-being. Supportive care should be provided, which may include administering anticonvulsant medication such as diazepam or pentobarbital (B6593769) to control the seizure.[5] It is also important to document the seizure severity, duration, and the dose of BMS-641988 administered. Consult your institution's animal care and use committee (IACUC) guidelines for specific protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected seizure activity at low doses - Animal model sensitivity- Formulation or dosing error- Interaction with other administered substances- Review the literature for the seizure susceptibility of the specific animal strain.- Verify the concentration and stability of the BMS-641988 formulation.- Ensure accurate dose calculations and administration techniques.- Review all co-administered substances for potential pro-convulsant effects.
Difficulty in determining seizure onset or severity - Subtle seizure manifestations- Lack of continuous monitoring- Implement continuous video-EEG monitoring to detect both convulsive and non-convulsive seizure activity.- Use a standardized behavioral scoring system, such as the Racine scale, for consistent assessment.
High incidence of mortality in seizure models - Severe, uncontrolled seizures (status epilepticus)- Respiratory distress during seizures- Implement a humane endpoint protocol that includes the administration of anticonvulsants to terminate prolonged seizures.- Ensure continuous monitoring of vital signs during and after seizure events.- Provide supportive care, including oxygen supplementation if necessary.
Variability in neurological side effect presentation - Differences in animal age, sex, or genetic background- Environmental stressors- Use age- and sex-matched animals from a reputable supplier.- Control for environmental variables such as light cycle, noise, and temperature.- Acclimatize animals to the experimental procedures to minimize stress.

Data Presentation

Table 1: Clinical Neurological Adverse Events of BMS-641988 (Phase I)

Adverse EventGrade 1-2 Incidence (%)Grade 3-4 Incidence (%)
Fatigue15%0%
Seizure0%<2% (1 event at 60 mg)

Note: Data is based on publicly available information from the Phase I clinical trial. The trial was terminated early, limiting the amount of available data.

Table 2: Illustrative Preclinical Seizure Threshold Data for a Hypothetical GABAA Negative Allosteric Modulator

Animal ModelEndpointVehicle ControlCompound X (10 mg/kg)Compound X (30 mg/kg)Compound X (100 mg/kg)
MousePTZ-induced seizure latency (sec)180 ± 25150 ± 20100 ± 1560 ± 10**
RatMES-induced tonic hindlimb extension (% protection)0%10%40%80%

*p<0.05, **p<0.01 compared to vehicle control. This table is for illustrative purposes to guide experimental design and does not represent actual data for BMS-641988.

Experimental Protocols

GABAA Receptor Functional Assay (FLIPR-based Membrane Potential Assay)

This protocol describes a high-throughput method to assess the functional modulation of GABAA receptors by BMS-641988.

Methodology:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells in a suitable medium.

    • Transiently co-transfect the cells with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). A fluorescent indicator dye sensitive to membrane potential is also co-transfected.

    • Cryopreserve large batches of transfected cells for consistent assay performance.[6]

  • Assay Procedure:

    • Thaw and plate the cryopreserved transfected cells in 96- or 384-well black-walled, clear-bottom plates.

    • Incubate the cells to allow for adherence.

    • Prepare a dilution series of BMS-641988 in a suitable assay buffer.

    • Add the BMS-641988 dilutions to the cells and incubate for a predetermined period.

    • Use a Fluorescent Imaging Plate Reader (FLIPR) to measure the baseline fluorescence.

    • Add a sub-maximal concentration of GABA to all wells to activate the GABAA receptors.

    • Immediately measure the change in fluorescence on the FLIPR, which corresponds to the change in membrane potential due to chloride ion influx.

  • Data Analysis:

    • The change in fluorescence is proportional to the GABAA receptor activity.

    • Plot the fluorescence change against the concentration of BMS-641988 to determine its modulatory effect (potentiation or inhibition) and calculate the IC50 or EC50 value.

In Vivo Seizure Liability Assessment: Pentylenetetrazole (PTZ) Infusion Model

This protocol outlines a method to determine the effect of BMS-641988 on the seizure threshold in rodents.

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Implant a catheter into the tail vein for intravenous infusion.

    • Allow the animals to recover from surgery.

  • Experimental Procedure:

    • Administer BMS-641988 or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at various pre-determined time points before PTZ infusion.

    • Place the animal in a clear observation chamber.

    • Infuse a solution of PTZ (e.g., 5 mg/mL) at a constant rate (e.g., 0.5 mL/min) through the tail vein catheter.

    • Continuously observe the animal for the onset of distinct seizure endpoints: myoclonic jerk, clonic seizure, and tonic hindlimb extension.

    • Record the time of onset for each seizure endpoint.

  • Data Analysis:

    • Calculate the dose of PTZ (in mg/kg) required to induce each seizure endpoint by multiplying the infusion rate, PTZ concentration, and the time to seizure onset.

    • Compare the PTZ seizure threshold in the BMS-641988-treated groups to the vehicle control group. A significant decrease in the PTZ threshold indicates a pro-convulsant effect of the compound.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_0 Neuronal Synapse cluster_1 Modulation by BMS-641988 GABA GABA GABAA_Receptor GABAA Receptor (Chloride Channel) GABA->GABAA_Receptor Binds to receptor Chloride Cl- GABAA_Receptor->Chloride Channel opens Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx into neuron Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to BMS641988 BMS-641988 BMS641988->GABAA_Receptor Negative Allosteric Modulation Seizure_Assessment_Workflow Start Start: Preclinical Seizure Liability Assessment Dosing Administer BMS-641988 or Vehicle Start->Dosing Seizure_Induction Induce Seizures (e.g., PTZ, MES) Dosing->Seizure_Induction Monitoring Simultaneous Behavioral and EEG Monitoring Seizure_Induction->Monitoring Behavioral_Scoring Behavioral Seizure Scoring (e.g., Racine Scale) Monitoring->Behavioral_Scoring EEG_Analysis EEG Data Analysis (Spike/Wave Detection) Monitoring->EEG_Analysis Data_Integration Integrate Behavioral and EEG Data Behavioral_Scoring->Data_Integration EEG_Analysis->Data_Integration Endpoint Determine Seizure Threshold and Severity Data_Integration->Endpoint Analysis Statistical Analysis and Reporting Endpoint->Analysis

References

Limited anti-tumor activity of BMS-641988 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the limited anti-tumor activity of BMS-641988 observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of BMS-641988 discontinued (B1498344) despite promising preclinical data?

The clinical development of BMS-641988 was terminated primarily due to a significant adverse event and limited anti-tumor activity observed in the Phase I clinical trial.[1][2] A patient experienced an epileptic seizure at a 60 mg dose, raising safety concerns.[2][3] Coupled with the modest clinical efficacy, the risk-benefit profile was not favorable for continued development.

Q2: What was the observed anti-tumor activity of BMS-641988 in the Phase I clinical trial?

The anti-tumor activity of BMS-641988 in patients with castration-resistant prostate cancer (CRPC) was limited. Out of 61 men treated, only one partial response was observed.[2][3] While 74% of evaluable patients (17 out of 23) showed stable disease, only 16% of all patients (10 out of 61) achieved a prostate-specific antigen (PSA) decline of 30% or more.[2][3]

Q3: Preclinical studies showed BMS-641988 to be more potent than bicalutamide. Why didn't this translate to superior clinical efficacy?

Several factors may have contributed to the discrepancy between preclinical and clinical results:

  • Partial Agonism: Evidence from the clinical trial suggested that BMS-641988 might act as a partial agonist of the androgen receptor (AR). This was observed when some patients experienced a decrease in PSA levels after the drug was discontinued.[2][3] In a state of AR overexpression, a partial agonist can stimulate androgen signaling, thereby promoting tumor growth.

  • Tumor Heterogeneity: The patient population in the clinical trial likely had more complex and heterogeneous resistance mechanisms than the preclinical xenograft models.

  • Pharmacokinetics and Metabolism: While the pharmacokinetics were dose-proportional, the exposure levels achieved in patients may not have been sufficient to overcome all resistance mechanisms present in advanced CRPC.[3] BMS-641988 is metabolized by CYP3A4 into active metabolites, and inter-patient variability in metabolism could have influenced efficacy.[1][3]

Q4: What is the known mechanism of action for BMS-641988?

BMS-641988 is a nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1] It has a significantly higher binding affinity for the AR (Ki = 10 nM) compared to bicalutamide, and in preclinical studies, it demonstrated 3- to 7-fold greater potency in inhibiting AR-mediated transcription.[1][3] Its intended mechanism was to block the binding of androgens to the AR, thereby inhibiting the downstream signaling that promotes prostate cancer cell growth.

Troubleshooting Experimental Discrepancies

Issue: In our lab's xenograft model, BMS-641988 shows significant tumor growth inhibition, contradicting the clinical trial data. How can we investigate this?

Possible Explanations and Troubleshooting Steps:

  • Model System: The specific xenograft model used is critical. The CWR-22-BMSLD1 and LuCap 23.1 xenografts, where BMS-641988 showed good efficacy, have specific AR characteristics (mutant or amplified wild-type AR, respectively).[3] Your model may not fully recapitulate the complexity of advanced, heavily pre-treated CRPC in humans.

    • Recommendation: Characterize the AR status (mutations, amplification, splice variants) of your cell line or xenograft. Compare the efficacy of BMS-641988 in models with different AR alterations.

  • Drug Exposure: Ensure that the drug concentrations used in your in vivo experiments are clinically relevant.

    • Recommendation: Conduct pharmacokinetic studies in your animal models to determine if the drug exposure (AUC) is comparable to that achieved in the human Phase I trial at the doses tested (5 to 150 mg).[2]

  • Partial Agonism: The in vitro or in vivo context may not be sensitive enough to detect partial agonism.

    • Recommendation: Design experiments to specifically test for partial agonism. For example, in AR-overexpressing cell lines, assess the effect of BMS-641988 on AR-regulated gene expression in the absence of androgens. A slight increase in expression could indicate partial agonism.

Data Summary

Table 1: Preclinical Activity of BMS-641988
ParameterValueCell Line/ModelComparisonReference
AR Binding Affinity (Ki) 10 nMMDA-MB-453 cells20-fold higher than bicalutamide[1]
Functional Antagonist Activity (IC50) 56 nMMDA-MB-453 cells3- to 7-fold more potent than bicalutamide[1]
Tumor Growth Inhibition >90%CWR-22-BMSLD1 xenograftBicalutamide: <50%[4]
Efficacy in Bicalutamide-Refractory Tumors Significant delay in tumor growthCWR-22-BMSLD1 xenograft-[5]
Table 2: Phase I Clinical Trial Results for BMS-641988
EndpointResultPatient Population (n=61)Reference
Partial Response 1 patient (1.6%)Castration-Resistant Prostate Cancer[2][3]
Stable Disease 17 of 23 evaluable patients (74%)Castration-Resistant Prostate Cancer[2][3]
≥30% PSA Decline 10 patients (16%)Castration-Resistant Prostate Cancer[2][3]
Dose-Limiting Toxicity Epileptic Seizure (at 60 mg)Castration-Resistant Prostate Cancer[2][3]

Methodologies and Diagrams

Experimental Protocols

Androgen Receptor Binding Assay (Competitive)

  • Cell Line: Use MDA-MB-453 cells, which endogenously express wild-type AR.

  • Radioligand: Prepare a solution of [3H]dihydrotestosterone ([3H]DHT).

  • Competitor: Prepare serial dilutions of BMS-641988 and a reference compound (e.g., bicalutamide).

  • Incubation: Incubate cell lysates with the [3H]DHT and varying concentrations of the competitor compounds.

  • Separation: Separate bound from free radioligand using a filter-binding assay.

  • Detection: Quantify the amount of bound [3H]DHT using liquid scintillation counting.

  • Analysis: Calculate the Ki value by fitting the data to a competitive binding model.

Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., male nude mice).

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., CWR-22-BMSLD1) into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm3).

  • Randomization: Randomize mice into treatment groups (vehicle control, bicalutamide, different doses of BMS-641988).

  • Dosing: Administer compounds orally once daily for the duration of the study (e.g., 35-45 days).[6]

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals.

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Diagrams

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding HSP Heat Shock Proteins AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation BMS641988 BMS-641988 BMS641988->AR Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Growth Cell Growth & Survival Transcription->Growth

Caption: Intended mechanism of BMS-641988 in the androgen receptor signaling pathway.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Assays (Binding, Functional) invivo In Vivo Xenograft Models (e.g., CWR-22-BMSLD1) invitro->invivo Promising Activity pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd Efficacy Data phase1 Phase I Trial (CRPC Patients) pkpd->phase1 Advance to Clinic efficacy Limited Anti-Tumor Activity (1 PR, 16% PSA≥30% decline) phase1->efficacy safety Adverse Event (Seizure) phase1->safety discontinuation Development Discontinued efficacy->discontinuation safety->discontinuation

Caption: Workflow from preclinical promise to clinical discontinuation of BMS-641988.

References

Technical Support Center: (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of (rel)-BMS-641988 in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.

  • Possible Cause: The compound is precipitating out of solution when the highly solubilizing environment of DMSO is diluted with an aqueous medium. This is a common issue for hydrophobic molecules.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

    • Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous buffer to minimize localized high concentrations that can initiate precipitation.

    • Incorporate Co-solvents: For in vivo preparations, a common practice is to use co-solvents. A published protocol for a similar compound involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This approach can be adapted for in vitro assays, but careful validation is required to ensure the co-solvents do not interfere with the experimental system.[1]

    • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

Issue 2: Loss of compound activity over the course of a multi-day experiment.

  • Possible Cause: this compound may be degrading in the aqueous environment of the cell culture or assay buffer.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate this compound in your specific cell culture medium or assay buffer (without cells or other biological components) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take aliquots and analyze the concentration of the intact compound using a stability-indicating method like HPLC.

    • Replenish Compound: If degradation is observed, consider replenishing the compound by replacing the medium with freshly prepared this compound solution at regular intervals.

    • pH and Temperature Control: Ensure that the pH and temperature of your experimental setup are tightly controlled, as these factors can significantly influence the rate of hydrolysis and other degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a DMSO solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: How should I prepare a stock solution of this compound?

A2: A stock solution can be prepared by dissolving the compound in DMSO. A concentration of 50 mg/mL (106.06 mM) in DMSO has been reported to be achievable, though it may require sonication.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and moisture can impact both solubility and stability.

Q3: What is the expected stability of this compound in aqueous solutions?

Q4: Are there any known metabolites or degradation products of this compound?

A4: In vivo, BMS-641988 is known to be metabolized by the enzyme CYP3A4 to BMS-570511, which is then further reduced to BMS-501949.[2][3] All three compounds exhibit similar antiandrogenic activity.[2][3] The degradation products in aqueous solution under various stress conditions (e.g., acid, base, oxidation, light) have not been publicly characterized. A forced degradation study would be necessary to identify these potential products.

Data Presentation

Table 1: Summary of Known Stability and Solubility Data for this compound

ParameterConditionValue/RecommendationCitation
Storage (Powder) -20°CStable for up to 3 years[1]
Storage (DMSO Stock) -80°CStable for up to 6 months[1]
-20°CStable for up to 1 month[1]
Solubility (DMSO) Room Temperature≥ 50 mg/mL (106.06 mM)[1]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce approximately 5-20% degradation.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound or a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity. The UV maximum for this compound should be determined from a scan of the pure compound.

  • Method Optimization:

    • Adjust the gradient slope and duration to achieve optimal separation of all peaks.

    • If co-elution occurs, modify the mobile phase composition (e.g., change the organic solvent or the pH of the aqueous phase).

    • The flow rate and column temperature can also be adjusted to improve resolution.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_samples control_sample Prepare Control Sample (Unstressed) prep_stock->control_sample run_samples Analyze All Samples (Control & Stressed) stress_samples->run_samples control_sample->run_samples hplc_method Develop Stability-Indicating HPLC Method hplc_method->run_samples compare_chrom Compare Chromatograms run_samples->compare_chrom identify_deg Identify Degradation Peaks compare_chrom->identify_deg quantify Quantify Degradation (% remaining parent, % degradant) identify_deg->quantify

Caption: Experimental workflow for assessing small molecule stability.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) bms This compound imide_hydrolysis Imide Ring Opening bms->imide_hydrolysis H₂O/H⁺ or OH⁻ sulfonamide_cleavage Sulfonamide Cleavage bms->sulfonamide_cleavage H₂O/H⁺ or OH⁻ n_oxide N-Oxidation bms->n_oxide [O] ring_hydroxylation Aromatic Ring Hydroxylation bms->ring_hydroxylation [O]

Caption: Potential degradation pathways for this compound.

References

Troubleshooting inconsistent results in (rel)-BMS-641988 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using (rel)-BMS-641988 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, nonsteroidal antiandrogen that acts as a potent competitive antagonist of the Androgen Receptor (AR).[1][2] It was developed for the treatment of prostate cancer.[2] Its mechanism of action involves binding to the AR and inhibiting its transcriptional activity, which is crucial for the growth of most prostate cancers.[3][4]

Q2: How does the potency of this compound compare to other common antiandrogens?

This compound demonstrates significantly higher potency compared to the first-generation antiandrogen, bicalutamide (B1683754). It has a 20-fold higher binding affinity for the AR than bicalutamide in MDA-MB-453 cells.[1] In cell-based reporter assays, it shows 3 to 7-fold greater antagonist activity of AR-mediated transactivation compared to bicalutamide.[4][5][6]

Q3: In which cell lines has this compound been shown to be effective?

This compound has been shown to be effective in various prostate cancer cell lines, including those expressing wild-type Androgen Receptor (MDA-MB-453) and mutant forms of the AR (LNCaP, 22Rv1).[4] It has been observed to inhibit cell growth in MDA-MB-453 and LNCaP cell lines.[7] Interestingly, while it acts as an antagonist, it has also been observed to stimulate the proliferation of LNCaP cells, a phenomenon seen with other potent antiandrogens.[4][8]

Q4: What is the metabolic fate of this compound and are its metabolites active?

This compound is metabolized in vitro by the enzyme cytochrome P450 3A4 (CYP3A4) into BMS-570511. This metabolite is then reduced by cytosolic reductases to BMS-501949.[1][6] All three compounds—the parent this compound and its two metabolites—demonstrate similar antiandrogenic activity.[1][6]

Q5: Are there any known off-target effects or toxicities associated with this compound?

Yes, the clinical development of BMS-641988 was terminated due to the occurrence of a seizure in a patient during a phase I clinical trial.[1][6][9] In addition to its potent antiandrogenic activity, BMS-641988 also acts as a negative allosteric modulator of the GABA-A receptor, which can lead to seizures at high doses.[1] It has also been associated with some drug-induced QT prolongation.[1]

Troubleshooting Inconsistent Experimental Results

Q6: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Several factors could contribute to variability in IC50 values:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are regularly authenticated and use a consistent and low passage number for your experiments. Genetic drift in cell lines over time can alter their response to drugs.

  • Compound Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure the compound is fully dissolved in your solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound will lead to inaccurate concentrations and inconsistent results. Consider preparing fresh stock solutions regularly.

  • Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous androgens, which can compete with this compound for binding to the AR. For sensitive assays, using charcoal-stripped serum is highly recommended to minimize the influence of exogenous hormones.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the observed IC50. Ensure that your incubation times are consistent across all experiments. For antagonism assays, a pre-incubation period with the antagonist before adding the agonist (e.g., DHT) is crucial and should be standardized.

  • Cell Density: The density of cells at the time of treatment can affect drug efficacy. Standardize your cell seeding density to ensure reproducibility.

Q7: I am observing lower than expected antagonist activity in my AR reporter assay. What should I check?

  • Agonist Concentration: The concentration of the androgen agonist (e.g., dihydrotestosterone, DHT) used to stimulate the AR will influence the apparent potency of the antagonist. Ensure you are using an agonist concentration that is at or near the EC50 to allow for a competitive antagonist to shift the dose-response curve effectively.

  • Reporter Construct Integrity: Verify the integrity and expression of your AR reporter construct. Low reporter expression will result in a weak signal and a poor signal-to-noise ratio, making it difficult to accurately measure antagonism.

  • Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or reporter gene expression.

Q8: In my in vivo xenograft studies, the anti-tumor efficacy of this compound is not as pronounced as reported in the literature. What could be the issue?

  • Drug Formulation and Administration: Ensure proper formulation of this compound for oral administration to achieve adequate bioavailability. Inconsistent dosing or poor absorption can lead to suboptimal drug exposure in the animals.

  • Tumor Model: The choice of xenograft model is critical. This compound has shown significant efficacy in the CWR-22-BMSLD1 human prostate cancer xenograft model, even in tumors refractory to bicalutamide.[3] Its efficacy in other models may vary.

  • Metabolism in the Animal Model: The metabolic profile of this compound and its active metabolites might differ between species, potentially affecting its overall efficacy.

Quantitative Data Summary

ParameterCell LineValueReference
Ki Endogenous wild-type AR1.7 nM[7]
IC50 (Growth Inhibition) MDA-MB-45316 nM[7]
IC50 (Growth Inhibition) LNCaP153 nM[7]
IC50 (AR Antagonism) MDA-MB-45356 nM[1][8]
Comparative AR Binding Affinity MDA-MB-45320-fold higher than bicalutamide[1][4][5][6]
Comparative AR Antagonist Activity Cell-based reporter assays3 to 7-fold higher than bicalutamide[4][5][6]

Experimental Protocols

1. Androgen Receptor Binding Assay (Competitive)

This protocol is based on the methodology described for determining the binding affinity of this compound.[4]

  • Cell Line: MDA-MB-453 cells, which endogenously express wild-type AR.

  • Materials:

    • MDA-MB-453 cells

    • [³H]Dihydrotestosterone ([³H]DHT) as the radioligand

    • This compound and a reference compound (e.g., bicalutamide)

    • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

    • Scintillation fluid and vials

  • Procedure:

    • Prepare whole-cell lysates from MDA-MB-453 cells.

    • In a multi-well plate, add a fixed concentration of [³H]DHT.

    • Add increasing concentrations of unlabeled this compound or the reference compound.

    • Add the cell lysate to each well to initiate the binding reaction.

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

    • Separate bound from free radioligand using a method such as filtration over glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The data is then used to calculate the Ki value for this compound by analyzing the competition binding curves.

2. AR-Mediated Transcriptional Reporter Assay

This protocol is based on the description of cell-based reporter assays used to evaluate AR transactivation.[3][4]

  • Cell Lines: MDA-MB-453, LNCaP, or 22Rv1 cells.

  • Materials:

    • Selected prostate cancer cell line

    • Reporter construct: A plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an androgen-responsive promoter (e.g., PSA promoter and enhancer).

    • Transfection reagent

    • This compound

    • Androgen agonist (e.g., DHT)

    • Cell culture medium, preferably with charcoal-stripped FBS

    • Lysis buffer and substrate for the reporter gene (e.g., luciferase substrate)

  • Procedure:

    • Seed cells in a multi-well plate.

    • Transiently transfect the cells with the AR-responsive reporter construct using a suitable transfection reagent.

    • Allow cells to recover and express the reporter gene (typically 24 hours).

    • Pre-treat the cells with increasing concentrations of this compound for a defined period (e.g., 1-2 hours).

    • Add a fixed concentration of DHT (e.g., EC50 concentration) to all wells except the negative control.

    • Incubate for an additional 24-48 hours to allow for reporter gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

    • Calculate the percent inhibition of AR transactivation for each concentration of this compound and determine the IC50 value.

Visualizations

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR_cytoplasm Binds to AR_complex Androgen-AR Complex AR_cytoplasm->AR_complex Forms BMS641988 This compound BMS641988->AR_cytoplasm Competitively Inhibits Binding Dimerization Dimerization AR_complex->Dimerization Translocates to Nucleus Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellGrowth Cell Proliferation & Survival Protein->CellGrowth

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_issues Potential Sources of Inconsistency Start Start: Seed Cells in Multi-well Plate Transfection Transfect with AR Reporter Plasmid Start->Transfection Issue1 Cell Density Passage # Start->Issue1 Recovery 24h Recovery & Expression Period Transfection->Recovery Pretreatment Pre-treat with this compound (Dose-Response) Recovery->Pretreatment Stimulation Stimulate with Androgen (DHT) (Fixed Concentration) Pretreatment->Stimulation Issue2 Compound Solubility Vehicle Concentration Pretreatment->Issue2 Incubation 24-48h Incubation Stimulation->Incubation Issue3 Agonist Concentration Serum Androgens Stimulation->Issue3 Lysis Cell Lysis Incubation->Lysis Issue4 Incubation Time Incubation->Issue4 Measurement Measure Reporter Activity (e.g., Luminescence) Lysis->Measurement Analysis Data Analysis: Calculate % Inhibition & IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for an AR reporter assay with potential sources of inconsistent results.

References

Validation & Comparative

A Head-to-Head Battle in Prostate Cancer Cells: (rel)-BMS-641988 Versus Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel androgen receptor (AR) antagonist, (rel)-BMS-641988, and the established therapeutic, bicalutamide (B1683754), in the context of prostate cancer. We delve into their mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate them.

Prostate cancer remains a significant health challenge, with therapies targeting the androgen receptor signaling pathway forming the cornerstone of treatment. While first-generation antiandrogens like bicalutamide have been pivotal, the emergence of castration-resistant prostate cancer (CRPC) has driven the development of more potent AR antagonists. This compound emerged as a promising next-generation, nonsteroidal AR antagonist, demonstrating superior preclinical efficacy, although its clinical development was halted due to adverse effects.[1][2][3]

Mechanism of Action: A Competitive Showdown at the Androgen Receptor

Both this compound and bicalutamide function as competitive antagonists of the androgen receptor.[2][4] In prostate cancer cells, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its translocation to the nucleus. Once in the nucleus, the AR complex binds to androgen response elements (AREs) on DNA, initiating the transcription of genes that promote tumor growth and cell proliferation.[5][6]

This compound and bicalutamide disrupt this process by competing with androgens for binding to the AR's ligand-binding domain.[2][4] This binding prevents the conformational changes required for AR activation and subsequent nuclear translocation and DNA binding, thereby inhibiting the expression of androgen-dependent genes.[7] Preclinical studies have shown that this compound exhibits a significantly higher binding affinity for the AR compared to bicalutamide.[2][8]

Simplified Androgen Receptor Signaling Pathway and Antagonist Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_activated Activated AR AR->AR_activated Activation & Dimerization BMS641988 This compound BMS641988->AR Competitively Binds (High Affinity) Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds (Lower Affinity) ARE Androgen Response Element (ARE) on DNA AR_activated->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Initiates TumorGrowth Tumor Growth & Cell Proliferation GeneTranscription->TumorGrowth Leads to

Mechanism of AR Antagonism

Quantitative Comparison of In Vitro and In Vivo Efficacy

Experimental data consistently demonstrates the superior potency of this compound over bicalutamide in various prostate cancer cell lines and xenograft models.

Table 1: In Vitro Performance Metrics
ParameterThis compoundBicalutamideProstate Cancer Cell LineReference(s)
AR Binding Affinity (Ki) 10 nM~200 nM (estimated 20-fold lower)MDA-MB-453[2][8]
AR Transactivation (IC50) 16 ± 3 nM173 ± 67 nMMDA-MB-453[2]
153 ± 77 nM935 ± 257 nMLNCaP[2]
273 ± 160 nM3,543 ± 648 nMCWR-22Rv1[2]
Table 2: In Vivo Antitumor Activity in CWR-22-BMSLD1 Xenograft Model
Treatment GroupDose% Tumor Growth Inhibition (%TGI)Reference(s)
This compound 90 mg/kg>90% (almost complete stasis)[1][9]
Bicalutamide 150 mg/kg<50% (marginal activity)[1][9]

Notably, this compound also demonstrated efficacy in tumors that had become refractory to bicalutamide treatment, highlighting its potential to overcome resistance.[1][2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Workflow for Competitive AR Binding Assay start Start prep_reagents Prepare Reagents: - Prostate cytosol (AR source) - [3H]-R1881 (Radioligand) - Test compounds (BMS-641988, Bicalutamide) - Hydroxyapatite (B223615) (HAP) slurry start->prep_reagents incubation Incubate prostate cytosol with [3H]-R1881 and varying concentrations of test compound overnight at 4°C prep_reagents->incubation separation Separate bound from free radioligand using HAP slurry and centrifugation incubation->separation measurement Measure radioactivity of the bound [3H]-R1881 using a scintillation counter separation->measurement analysis Plot % inhibition vs. compound concentration to determine IC50 and Ki values measurement->analysis end End analysis->end

AR Binding Assay Workflow

Protocol:

  • Reagent Preparation: Prepare a cytosol fraction from rat ventral prostates as the source of the androgen receptor. Prepare serial dilutions of the test compounds (this compound and bicalutamide) and a radiolabeled androgen, such as [³H]-R1881.[10][11]

  • Incubation: In a 96-well plate, incubate the prostate cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test compounds. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate overnight at 4°C to reach equilibrium.[10][12]

  • Separation: Add hydroxyapatite (HAP) slurry to each well to adsorb the AR-ligand complexes. Centrifuge the plate to pellet the HAP.[10]

  • Measurement: Carefully remove the supernatant and wash the HAP pellet. Add a scintillation cocktail to the pellet and measure the radioactivity using a liquid scintillation counter.[11][12]

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compounds. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, CWR-22Rv1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of this compound or bicalutamide for a specified period (e.g., 72 hours). Include vehicle-treated control wells.[14]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blot Analysis of AR Signaling

Western blotting is used to detect and quantify the levels of specific proteins, such as the androgen receptor and its downstream targets (e.g., Prostate-Specific Antigen, PSA), in response to treatment.

Workflow for Western Blot Analysis start Start cell_treatment Treat prostate cancer cells with This compound, bicalutamide, or vehicle start->cell_treatment cell_lysis Lyse cells to extract proteins and determine protein concentration cell_treatment->cell_lysis sds_page Separate proteins by size using SDS-PAGE cell_lysis->sds_page transfer Transfer separated proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-AR, anti-PSA, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using a chemiluminescent substrate and imaging system secondary_ab->detection analysis Analyze band intensity to quantify protein expression levels detection->analysis end End analysis->end

Western Blot Workflow

Protocol:

  • Cell Treatment and Lysis: Treat prostate cancer cells with the compounds as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., AR, PSA) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[7]

  • Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between treatments.[16]

Conclusion

The preclinical data unequivocally demonstrates that this compound is a more potent androgen receptor antagonist than bicalutamide. Its higher binding affinity and greater efficacy in inhibiting AR-mediated transactivation translate to superior antitumor activity in prostate cancer models, including those resistant to bicalutamide. While the clinical development of this compound was terminated, the comparative data and experimental methodologies remain highly valuable for the ongoing research and development of next-generation AR-targeted therapies for prostate cancer.

References

Preclinical Showdown: (rel)-BMS-641988 vs. Enzalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, both (rel)-BMS-641988 and enzalutamide (B1683756) have emerged as potent antagonists, albeit with divergent clinical trajectories. While enzalutamide has become a standard of care for castration-resistant prostate cancer (CRPC), the development of this compound was halted in early clinical trials due to safety concerns.[1][2] This guide provides a comparative overview of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Molecular Mechanisms of Action

Both compounds target the androgen receptor, a key driver of prostate cancer growth. However, their reported mechanisms exhibit distinct nuances.

This compound is a nonsteroidal antiandrogen that functions as a potent competitive antagonist of the androgen receptor.[1] Preclinical data suggests it possesses a significantly higher binding affinity for the AR compared to the first-generation antiandrogen, bicalutamide (B1683754).[3][4] Its primary mechanism involves direct competition with androgens for binding to the AR, thereby inhibiting downstream signaling.

Enzalutamide , on the other hand, employs a multi-pronged attack on the AR signaling pathway. It not only competitively inhibits androgen binding but also prevents the nuclear translocation of the androgen receptor and impairs the binding of the AR to DNA.[5][6][7][8] This comprehensive inhibition of AR activity is credited for its robust clinical efficacy.[8]

In Vitro Potency

Biochemical and cell-based assays have demonstrated the potent antiandrogenic activity of both compounds.

CompoundAssayCell LineKey FindingsReference
This compound AR Binding Affinity (Ki)10 nM[1]
AR-mediated Transactivation (IC50)56 nM[1]
AR Binding AffinityMDA-MB-45320-fold higher than bicalutamide[1]
Antiandrogenic ActivityIn vitro3- to 7-fold greater than bicalutamide[1]
Enzalutamide AR Binding AffinityLNCaP cells~8-fold higher than bicalutamide[9]

In Vivo Efficacy in Prostate Cancer Xenograft Models

Preclinical studies utilizing human prostate cancer xenografts in animal models have provided crucial insights into the in vivo efficacy of these compounds.

CompoundXenograft ModelKey FindingsReference
This compound CWR-22-BMSLD1Showed greater efficacy than bicalutamide, with >90% tumor growth inhibition compared to <50% for bicalutamide.[3] Was also effective in tumors refractory to bicalutamide.[3][3]
LuCaP 23.1Induced stasis throughout the ~30-day dosing period.[3] More potent than bicalutamide in this model.[2][2][3]
Enzalutamide LNCaP/ARInduced apoptosis in VCaP cells, where bicalutamide was ineffective.[9][9]

Experimental Protocols

Androgen Receptor Binding Assay (for this compound)

A competitive binding assay was utilized to determine the affinity of this compound for the androgen receptor. The assay typically involves incubating a source of AR (e.g., cell lysates or purified receptor) with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) in the presence of varying concentrations of the test compound. The amount of radiolabeled androgen displaced by the compound is measured to calculate the inhibitory constant (Ki).

Cell-Based Reporter Assays (for this compound)

To assess the functional antagonist activity, cell-based reporter assays were employed. Prostate cancer cells (e.g., MDA-MB-453) are transiently transfected with a plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with an androgen to stimulate reporter gene expression, along with varying concentrations of the antagonist. The inhibition of reporter gene activity is measured to determine the half-maximal inhibitory concentration (IC50).[3]

Human Prostate Cancer Xenograft Models

The in vivo efficacy of both compounds was evaluated in various human prostate cancer xenograft models. These studies typically involve the subcutaneous implantation of human prostate cancer cells or tumor tissue into immunocompromised mice. Once tumors are established, the animals are treated with the respective compounds or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor activity. At the end of the study, tumors may be excised for further analysis, such as gene expression profiling.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these antiandrogen therapies.

cluster_0 Cell Cytoplasm cluster_1 cluster_2 Cell Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_nucleus AR AR->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits DNA Binding BMS641988 This compound BMS641988->AR Inhibits Binding AR_nucleus->DNA Binding Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Prostate Cancer\nCell Growth & Survival Prostate Cancer Cell Growth & Survival Gene_Transcription->Prostate Cancer\nCell Growth & Survival

Caption: Androgen Receptor Signaling Pathway Inhibition.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Treatment_InVitro Treat with this compound, Enzalutamide, or Vehicle Cell_Culture->Treatment_InVitro Assays Cell Viability, Apoptosis, AR Signaling Assays Treatment_InVitro->Assays Data_Analysis_InVitro Determine IC50, Mechanistic Insights Assays->Data_Analysis_InVitro Efficacy_Comparison Comparative Efficacy Assessment Data_Analysis_InVitro->Efficacy_Comparison Xenograft Establish Prostate Cancer Xenografts in Mice Treatment_InVivo Administer this compound, Enzalutamide, or Vehicle Xenograft->Treatment_InVivo Tumor_Monitoring Monitor Tumor Growth and Animal Health Treatment_InVivo->Tumor_Monitoring Data_Analysis_InVivo Analyze Tumor Growth Inhibition Tumor_Monitoring->Data_Analysis_InVivo Data_Analysis_InVivo->Efficacy_Comparison

Caption: Preclinical Efficacy Evaluation Workflow.

Conclusion

Both this compound and enzalutamide demonstrate significant preclinical activity as potent androgen receptor antagonists. While this compound showed promise with greater potency than bicalutamide in preclinical models, its development was halted. Enzalutamide, with its multi-faceted mechanism of AR inhibition, has successfully translated its preclinical efficacy into a valuable therapeutic option for patients with advanced prostate cancer. The preclinical data for both compounds underscores the critical role of the androgen receptor as a therapeutic target in prostate cancer and highlights the ongoing efforts to develop more effective AR-directed therapies.

References

A Head-to-Head Comparison of (rel)-BMS-641988 and Apalutamide in Androgen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the androgen receptor (AR) antagonists (rel)-BMS-641988 and apalutamide (B1683753). This document summarizes their performance in AR binding assays, supported by available experimental data, and details the methodologies employed in these key experiments.

This compound and apalutamide are both potent, nonsteroidal antagonists of the androgen receptor, a critical driver in the progression of prostate cancer. While both compounds effectively inhibit AR signaling, they were developed by different pharmaceutical entities and have distinct preclinical and clinical profiles. Apalutamide, formerly known as ARN-509, has received regulatory approval for the treatment of certain types of prostate cancer. In contrast, the clinical development of this compound was discontinued (B1498344) during Phase I trials due to a seizure event in a patient.[1][2] This guide focuses on the comparative in vitro data for their interaction with the androgen receptor.

Quantitative Comparison of AR Binding Affinity

The following table summarizes the reported binding affinities of this compound and apalutamide for the androgen receptor. It is important to note that these values were determined in different laboratories using distinct experimental methodologies, which may influence the results. A direct comparison should therefore be made with caution.

CompoundAssay TypeCell LineRadioligandBinding Affinity (Kᵢ)Half-maximal Inhibitory Concentration (IC₅₀)Reference
This compound Competitive BindingMDA-MB-453[³H]DHT10 nM56 nM (Transactivation)[1][3][4]
This compound Not SpecifiedNot SpecifiedNot Specified1.7 nMNot Reported[5]
Apalutamide (ARN-509) Whole-Cell Competitive BindingLNCaP/AR(cs)[¹⁸F]FDHTNot Reported16 nM[6][7][8]

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Both this compound and apalutamide function as competitive antagonists of the androgen receptor.[1][2] They bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition disrupts the subsequent steps in the AR signaling cascade, including the translocation of the receptor to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of AR-dependent genes that promote tumor growth and proliferation.[2][9][10]

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Conformational Change Antagonist This compound or Apalutamide Antagonist->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Androgen Receptor Signaling Pathway

Detailed Experimental Protocols

The following sections describe the methodologies used to determine the androgen receptor binding affinities for this compound and apalutamide, as reported in the primary literature.

This compound: Competitive Androgen Receptor Binding Assay

The binding affinity of this compound to the androgen receptor was determined using a competitive binding assay with whole cells.[4]

  • Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type androgen receptor.

  • Radioligand: [³H]Dihydrotestosterone ([³H]DHT), a radiolabeled form of the natural high-affinity AR ligand.

  • Assay Principle: The assay measures the ability of this compound to compete with a fixed concentration of [³H]DHT for binding to the AR within the MDA-MB-453 cells.

  • Procedure:

    • MDA-MB-453 cells are cultured and harvested.

    • The cells are incubated with a constant concentration of [³H]DHT in the presence of increasing concentrations of unlabeled this compound.

    • Control incubations are performed to determine total binding (only [³H]DHT) and non-specific binding ( [³H]DHT in the presence of a large excess of unlabeled DHT).

    • After reaching equilibrium, the cells are washed to remove unbound radioligand.

    • The amount of radioactivity bound to the cells is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]DHT (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Apalutamide (ARN-509): Whole-Cell Androgen Receptor Competitive Binding Assay

The AR binding affinity of apalutamide was assessed using a whole-cell competitive binding assay.[6][8]

  • Cell Line: LNCaP/AR(cs) cells, a prostate cancer cell line engineered to overexpress the androgen receptor, mimicking a castration-resistant state.

  • Radioligand: [¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT), a fluorinated radiolabeled androgen.

  • Assay Principle: This assay quantifies the ability of apalutamide to compete with [¹⁸F]FDHT for binding to the overexpressed AR in intact LNCaP/AR(cs) cells.

  • Procedure:

    • LNCaP/AR(cs) cells are seeded in multi-well plates and allowed to adhere.

    • The cells are incubated with a fixed concentration of [¹⁸F]FDHT and varying concentrations of apalutamide.

    • Parallel incubations are set up to measure total and non-specific binding.

    • Following incubation to allow for binding equilibrium, the cells are washed to remove unbound radioligand.

    • The radioactivity retained by the cells is measured using a gamma counter.

    • The IC₅₀ value, representing the concentration of apalutamide that displaces 50% of the specific [¹⁸F]FDHT binding, is calculated from the resulting competition curve.

Experimental_Workflow Generalized AR Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A Prepare AR Source (e.g., Cell Lysate, Whole Cells) D Incubate AR Source with Radioligand and Test Compound A->D B Prepare Radioligand (e.g., [³H]DHT, [¹⁸F]FDHT) B->D C Prepare Test Compound Dilutions (this compound or Apalutamide) C->D F Separate Bound from Unbound Radioligand (e.g., Filtration, Washing) D->F E Control Groups: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess cold ligand) E->F G Quantify Bound Radioactivity (Scintillation/Gamma Counting) F->G H Data Analysis: - Plot Competition Curve - Determine IC₅₀/Kᵢ G->H

AR Competitive Binding Assay Workflow

Concluding Remarks

Both this compound and apalutamide demonstrate high affinity for the androgen receptor, acting as potent antagonists. The available data, although generated from different experimental systems, suggest that both compounds are significantly more potent than first-generation antiandrogens. The choice of cell line and radioligand in the respective assays reflects different approaches to modeling the disease state and measuring ligand binding. While apalutamide has progressed to become a valuable therapeutic agent, the preclinical data for this compound underscores its potent anti-androgenic activity. This comparative guide provides a foundation for understanding the subtle but important differences in the preclinical characterization of these two androgen receptor inhibitors.

References

A Comparative Analysis of Second-Generation Antiandrogens in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of enzalutamide (B1683756), apalutamide, and darolutamide (B1677182).

This guide provides a detailed comparative analysis of the three leading second-generation antiandrogens—enzalutamide, apalutamide, and darolutamide—which have become cornerstones in the treatment of advanced prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the pharmacological properties, clinical efficacy, and safety profiles of these agents, supported by experimental data and detailed methodologies.

Introduction to Second-Generation Antiandrogens

First-generation antiandrogens, such as bicalutamide, competitively inhibit the binding of androgens to the androgen receptor (AR). However, their efficacy is limited, and they can paradoxically act as agonists in the context of AR overexpression or certain mutations, driving disease progression. Second-generation antiandrogens were developed to overcome these limitations. They exhibit a higher binding affinity for the AR and more effectively inhibit its signaling pathway.[1][2]

The primary mechanism of action for enzalutamide, apalutamide, and darolutamide involves several key steps in the AR signaling cascade:

  • Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain (LBD) of the AR with much higher affinity than first-generation agents.

  • Prevention of Nuclear Translocation: They prevent the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.

  • Blockade of DNA Binding: By keeping the AR in the cytoplasm, they prevent its binding to androgen response elements (AREs) on the DNA.

  • Inhibition of Coactivator Recruitment: They impede the recruitment of coactivator proteins that are essential for the transcription of AR target genes.

This multi-faceted inhibition of the AR signaling pathway ultimately leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Preclinical Comparative Performance

Preclinical studies are fundamental in elucidating the potency and selectivity of antiandrogens. Key parameters for comparison include androgen receptor binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) in functional assays. While direct head-to-head studies with uniform methodologies are limited, the available data consistently demonstrate the high affinity of these second-generation agents for the androgen receptor.

DrugAR Binding Affinity (Ki/IC50)Key Preclinical Findings
Enzalutamide IC50: 26 nM[3]Exhibits 5- to 8-fold higher binding affinity to the AR than bicalutamide.[1] Effectively inhibits AR nuclear translocation and DNA binding.[4]
Apalutamide IC50: 200 nM[3]Binds to the AR with 7- to 10-fold higher affinity than bicalutamide.[2] Maintains antagonist activity even in the context of AR overexpression.[2]
Darolutamide IC50: 26 nM[3]Reported to have a remarkably lower inhibition constant value compared to enzalutamide in some studies.[5] Its main metabolite, ORM-15341, also has a potent inhibitory effect.[6]

Clinical Efficacy in Prostate Cancer

The clinical development of enzalutamide, apalutamide, and darolutamide has led to their approval in various stages of advanced prostate cancer, primarily non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). The following tables summarize the pivotal clinical trial data for these agents.

Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
TrialDrugPrimary EndpointHazard Ratio (95% CI)Median Endpoint Value (Drug vs. Placebo)Overall Survival (OS) Hazard Ratio (95% CI)
PROSPER [7][8][9][10][11]EnzalutamideMetastasis-Free Survival (MFS)0.29 (0.24-0.35)36.6 vs. 14.7 months0.73 (0.61-0.89)
SPARTAN [12][13][14][15][16]ApalutamideMetastasis-Free Survival (MFS)0.28 (0.23-0.35)40.5 vs. 16.2 months0.78 (0.64-0.96)
ARAMIS [17][18][19][20][21]DarolutamideMetastasis-Free Survival (MFS)0.41 (0.34-0.50)40.4 vs. 18.4 months0.69 (0.53-0.88)
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
TrialDrugPrimary EndpointHazard Ratio (95% CI)Key Secondary EndpointHazard Ratio (95% CI)
ARCHES [5][22][23][24][25]EnzalutamideRadiographic Progression-Free Survival (rPFS)0.39 (0.30-0.50)Overall Survival (OS)0.66 (0.53-0.81)
TITAN [26][27][28][29][30]ApalutamideOverall Survival (OS) & Radiographic Progression-Free Survival (rPFS)OS: 0.65 (0.53-0.79) rPFS: 0.48 (0.39-0.60)Time to Castration Resistance0.34 (0.29-0.41)
ARASENS [2][31][32][33][34]DarolutamideOverall Survival (OS)0.68 (0.57-0.80)Time to CRPC0.36 (0.30-0.42)

Safety and Tolerability Profile

While all three second-generation antiandrogens have demonstrated significant efficacy, their safety profiles exhibit some differences, which can be crucial in clinical decision-making.

Adverse EventEnzalutamideApalutamideDarolutamide
Fatigue CommonCommonLess Common[1]
Hypertension CommonCommonLess Common
Rash Less CommonMore CommonLess Common
Falls Increased riskIncreased riskLower risk[13]
Fractures Increased riskIncreased riskLower risk[13]
Seizures Increased risk (contraindicated in patients with a history of seizures)[23]Slightly increased risk[23]No increased risk compared to placebo[1][23]
CNS Effects Higher potential for blood-brain barrier penetrationModerate potential for blood-brain barrier penetrationLower potential for blood-brain barrier penetration[1]
Drug Interactions Strong CYP3A4 inducer and moderate CYP2C9/2C19 inducerModerate to strong CYP3A4 and CYP2C19 inducerSubstrate of CYP3A4 and P-gp, but weaker inducer of other enzymes[1]

Mechanisms of Resistance

Despite the initial success of second-generation antiandrogens, acquired resistance eventually develops. The mechanisms of resistance are complex and can be broadly categorized into AR-dependent and AR-independent pathways.

AR-Dependent Resistance
  • AR Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[4]

  • AR Mutations: Mutations in the ligand-binding domain can alter the binding of antiandrogens, sometimes converting them into agonists.[4]

  • AR Splice Variants (AR-Vs): These are truncated forms of the AR that lack the ligand-binding domain and are constitutively active. AR-V7 is the most well-characterized variant.[4]

  • Intratumoral Androgen Synthesis: Prostate cancer cells can develop the ability to synthesize their own androgens from precursors.

  • Glucocorticoid Receptor (GR) Upregulation: The GR can be upregulated and activate a significant portion of the AR-regulated genes, providing a bypass pathway.[1]

AR-Independent Resistance
  • Activation of Bypass Signaling Pathways: Pathways such as PI3K/Akt/mTOR and Wnt/β-catenin can be activated to promote cell survival and proliferation independently of AR signaling.[4]

  • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, for example, to a neuroendocrine phenotype, which is not dependent on AR signaling.[1]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like BCL-2 can inhibit apoptosis.[1]

Resistance_Mechanisms cluster_AR_Dependent AR-Dependent Resistance cluster_AR_Independent AR-Independent Resistance cluster_Outcome Outcome AR_Amp AR Amplification/ Overexpression Resistance Resistance to Second-Generation Antiandrogens AR_Amp->Resistance AR_Mut AR Mutations (e.g., F876L) AR_Mut->Resistance AR_SV AR Splice Variants (e.g., AR-V7) AR_SV->Resistance Intra_Andro Intratumoral Androgen Synthesis Intra_Andro->Resistance GR_Up Glucocorticoid Receptor Upregulation GR_Up->Resistance PI3K_Akt PI3K/Akt/mTOR Pathway Activation PI3K_Akt->Resistance Wnt_Beta Wnt/β-catenin Pathway Activation Wnt_Beta->Resistance Lineage Lineage Plasticity (e.g., Neuroendocrine) Lineage->Resistance BCL2 Upregulation of Anti-Apoptotic Proteins (e.g., BCL-2) BCL2->Resistance

Figure 1: Key mechanisms of resistance to second-generation antiandrogens.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the androgen receptor.

Methodology:

  • Preparation of AR Source: Utilize prostate cancer cell lysates (e.g., from LNCaP cells) or recombinant AR protein as the source of the androgen receptor.

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone.

  • Competition: Incubate a fixed concentration of the radioligand and the AR source with varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand using methods like filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity bound to the receptor using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the binding affinity.[5]

AR Nuclear Translocation Assay

Objective: To assess the ability of a test compound to inhibit the translocation of the androgen receptor from the cytoplasm to the nucleus.

Methodology (Immunofluorescence):

  • Cell Culture: Plate prostate cancer cells (e.g., LNCaP) on coverslips in a multi-well plate and allow them to adhere.

  • Starvation: Starve the cells in a serum-free medium to reduce baseline AR activation.

  • Treatment: Treat the cells with the test compound at various concentrations for a specified period, followed by stimulation with an androgen (e.g., DHT). Include appropriate positive (DHT alone) and negative (vehicle) controls.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific to the androgen receptor, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye such as DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation in each treatment condition.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Staining Immunostaining cluster_Analysis Analysis start Plate Prostate Cancer Cells starve Serum Starvation start->starve treat_compound Treat with Test Compound starve->treat_compound stimulate Stimulate with Androgen (DHT) treat_compound->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm primary_ab Incubate with Primary AR Antibody fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain Nuclei (DAPI) secondary_ab->dapi image Fluorescence Microscopy Imaging dapi->image quantify Quantify Nuclear vs. Cytoplasmic Fluorescence image->quantify

Figure 2: Workflow for an AR nuclear translocation assay using immunofluorescence.

Conclusion

Enzalutamide, apalutamide, and darolutamide have revolutionized the treatment of advanced prostate cancer. While they share a common mechanism of action through potent androgen receptor inhibition, they exhibit distinct pharmacological profiles, clinical efficacy in different disease settings, and unique safety considerations. Darolutamide, for instance, is noted for its favorable safety profile, particularly with respect to central nervous system side effects, which is attributed to its lower blood-brain barrier penetration.[1] Understanding these nuances, along with the evolving landscape of resistance mechanisms, is critical for the ongoing development of novel therapeutic strategies to further improve outcomes for patients with prostate cancer. This comparative guide provides a foundational resource for researchers and drug development professionals to inform their work in this dynamic field.

References

Validating AR Antagonism of (rel)-BMS-641988 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo efficacy and mechanism of action of novel androgen receptor (AR) antagonists is paramount. This guide provides a comprehensive comparison of (rel)-BMS-641988 with other AR antagonists, supported by experimental data from preclinical studies.

This compound is a novel, nonsteroidal AR antagonist that has demonstrated potent inhibitory effects on AR signaling in prostate cancer models.[1][2] In vivo studies have been crucial in validating its therapeutic potential, particularly in comparison to the first-generation antiandrogen, bicalutamide (B1683754). This guide will delve into the quantitative data from these studies, outline the experimental protocols, and visualize the pertinent biological pathways and workflows.

Comparative In Vivo Efficacy

Preclinical evaluations of this compound have primarily utilized human prostate cancer xenograft models in immunocompromised mice. The most frequently cited models are the CWR-22-BMSLD1 and LuCaP 23.1 xenografts.

The CWR-22-BMSLD1 model is derived from a primary human prostate adenocarcinoma and is known to be marginally responsive to bicalutamide, thus representing a more challenging, resistant phenotype.[2][3] The LuCaP 23.1 xenograft is another well-characterized model of androgen-sensitive prostate cancer.[4]

Below is a summary of the key in vivo efficacy data for this compound compared to bicalutamide.

Table 1: In Vivo Efficacy of this compound vs. Bicalutamide in Prostate Cancer Xenograft Models

CompoundDoseXenograft ModelEfficacy EndpointResultCitation
This compound90 mg/kg, p.o., q.d.CWR-22-BMSLD1Tumor Growth Inhibition (%TGI)>90%[4]
Bicalutamide150 mg/kg, p.o., q.d.CWR-22-BMSLD1Tumor Growth Inhibition (%TGI)<50%[4]
This compoundNot specifiedLuCaP 23.1Tumor GrowthStasis[4]
This compound90 mg/kg, p.o., q.d.Bicalutamide-refractory CWR-22-BMSLD1Tumor GrowthEfficacious[4]

Mechanism of Action: A Comparative Overview

The primary mechanism of action for all these compounds is the competitive inhibition of the androgen receptor. However, second-generation antagonists exhibit additional inhibitory activities that contribute to their enhanced efficacy.

Table 2: Comparative Mechanism of Action of AR Antagonists

FeatureThis compoundBicalutamide (First-Generation)Enzalutamide, Apalutamide, Darolutamide (B1677182) (Second-Generation)
AR Binding Affinity HighModerateHigh to Very High
Inhibition of AR Nuclear Translocation Not explicitly stated in reviewed sourcesNo/WeakYes
Inhibition of AR Binding to DNA Not explicitly stated in reviewed sourcesNoYes
Agonist Activity Weak partial agonist activity may be present[5]Can act as a partial agonist, especially with prolonged useGenerally lack agonist activity

Gene expression profiling of CWR-22-BMSLD1 xenografts treated with this compound revealed a global gene expression profile more similar to that of castration compared to bicalutamide treatment, indicating a more profound suppression of AR-mediated signaling.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key in vivo experiments cited in the evaluation of this compound.

CWR-22-BMSLD1 Xenograft Model Protocol
  • Cell Culture and Implantation: CWR-22-BMSLD1 human prostate cancer cells are maintained in appropriate cell culture conditions. For in vivo studies, tumor fragments or a suspension of cells are subcutaneously implanted into the flank of male immunodeficient mice (e.g., BALB/c nude or SCID).[6][7]

  • Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Treatment Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound, bicalutamide, or a vehicle control are administered orally (p.o.) at the specified doses and frequencies (e.g., once daily, q.d.).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (%TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include monitoring serum levels of prostate-specific antigen (PSA) as a biomarker of tumor activity.

  • Study Termination and Analysis: The study is terminated after a predefined period or when tumors in the control group reach a maximum allowable size. Tumors may be excised for further analysis, such as gene expression profiling.

LuCaP 23.1 Xenograft Model Protocol
  • Xenograft Establishment: The LuCaP 23.1 patient-derived xenograft (PDX) is established by implanting tumor tissue from a patient with prostate cancer into immunodeficient mice.[8] The xenograft is then serially passaged in mice.

  • Implantation and Monitoring: For experimental studies, fragments of the LuCaP 23.1 xenograft are subcutaneously implanted into male immunodeficient mice.[9] Tumor growth and mouse health are monitored regularly.

  • Treatment and Efficacy Evaluation: Similar to the CWR-22-BMSLD1 model, once tumors are established, mice are randomized to treatment groups. The efficacy of this compound is assessed by its ability to induce tumor stasis or regression.

Visualizing the Landscape of AR Antagonism

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_dimer AR Dimer AR->AR_dimer Translocates to Nucleus & Dimerizes SecondGen_inhibit_nuc Second-Gen Antagonists Inhibit Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding BMS641988 This compound BMS641988->AR Competitively Inhibits Binding SecondGen Second-Gen Antagonists (Enzalutamide, etc.) SecondGen->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds SecondGen_inhibit_dna Second-Gen Antagonists Inhibit DNA Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates SecondGen_inhibit_nuc->AR_dimer Inhibits SecondGen_inhibit_dna->ARE Inhibits

Caption: AR Signaling and Antagonist Inhibition.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., CWR-22-BMSLD1) start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_bms Treatment with This compound randomization->treatment_bms treatment_alt Treatment with Alternative Antagonist randomization->treatment_alt control Vehicle Control randomization->control data_collection Tumor Volume Measurement & Data Collection treatment_bms->data_collection treatment_alt->data_collection control->data_collection analysis Data Analysis (e.g., %TGI) data_collection->analysis end End analysis->end

Caption: In Vivo Xenograft Workflow.

References

Head-to-Head Comparison of (rel)-BMS-641988 and Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the novel androgen receptor (AR) antagonist, (rel)-BMS-641988, against other prominent AR inhibitors, including the second-generation agents enzalutamide (B1683756), apalutamide, and darolutamide (B1677182). The information is supported by experimental data from various preclinical studies.

Executive Summary

This compound is a potent, nonsteroidal androgen receptor antagonist that has demonstrated significant preclinical activity.[1] It exhibits high binding affinity for the AR and robust inhibition of AR-mediated signaling.[2] In preclinical models, BMS-641988 has shown superior efficacy over the first-generation antiandrogen, bicalutamide.[3][4] While direct head-to-head studies with second-generation AR inhibitors are limited due to the discontinuation of BMS-641988's clinical development, this guide compiles available data to offer a comparative overview.[5] Second-generation AR inhibitors like enzalutamide, apalutamide, and darolutamide are characterized by their high affinity for the AR and their ability to impede nuclear translocation of the receptor and its binding to DNA.[6]

Data Presentation

Table 1: In Vitro Potency of AR Inhibitors

The following table summarizes the in vitro binding affinity (Ki) and functional antagonist activity (IC50) of the specified AR inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

CompoundMetricValue (nM)Assay TypeCell Line / Receptor SourceReference(s)
This compound Ki1.7Not SpecifiedNot Specified[7]
IC5056AR TransactivationMDA-MB-453[5][8]
IC5016Cell GrowthMDA-MB-453[7]
IC50153Cell GrowthLNCaP[7]
Enzalutamide IC5021.4Competitive DisplacementLNCaP cells[9]
Ki86Competitive AR BindingNot Specified[6]
IC5026Luciferase ReporterAR-HEK293[9][10]
IC5036Not SpecifiedLNCaP[11]
Apalutamide IC5016AR BindingCell-free[12]
Ki93Competitive AR BindingNot Specified[6]
IC50200Luciferase ReporterNot Specified[10]
Darolutamide Ki11Competitive AR BindingRat Prostate Cytosol[13][14]
IC5026AR TransactivationAR-HEK293[13]
IC50230Cell ProliferationVCaP[13]
Table 2: In Vivo Efficacy of AR Inhibitors in Prostate Cancer Xenograft Models

This table presents the in vivo antitumor activity of the AR inhibitors in various prostate cancer xenograft models. The data highlights the compounds' ability to inhibit tumor growth in preclinical settings.

CompoundXenograft ModelDosingEfficacyReference(s)
This compound CWR-22-BMSLD190 mg/kg, p.o., q.d.>90% tumor growth inhibition[3][4]
LuCaP 23.1Not SpecifiedInduced stasis[3]
Enzalutamide LNCaP-AR-F876L50 or 100 mpkComplete suppression of tumor growth[15]
PC-35 mg/kg/day, i.p., 21 days27% tumor weight reduction[16]
Apalutamide LNCaP/AR30 mg/kg/day>50% tumor volume reduction in 13/20 animals[12]
LNCaP10 mg/kg, i.p., dailySignificant tumor weight reduction[17]
Darolutamide VCaP100 mg/kg, twice dailyNo significant monotherapy efficacy at this dose[18]
PC346C200 mg/kg, dailySignificantly improved relapse-free survival[19]

Experimental Protocols

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Androgen Receptor Source: Recombinant human AR or cytosol extracts from AR-expressing cells (e.g., LNCaP).

  • Radioligand: [³H]-Mibolerone or another suitable high-affinity AR agonist.

  • Test Compounds: this compound and other AR inhibitors dissolved in DMSO.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds and the non-labeled reference ligand (e.g., dihydrotestosterone) in the assay buffer.

  • In a 96-well plate, combine the AR preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or reference ligand. Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of non-labeled ligand).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • After incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR-Mediated Transcriptional Activity Assay (Luciferase Reporter Gene Assay)

Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit androgen-induced expression of a reporter gene under the control of an androgen-responsive promoter.

Materials:

  • Cell Line: A human cell line that expresses the androgen receptor (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter vector (e.g., HEK293).

  • Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

  • Transfection Reagent.

  • Androgen: A synthetic androgen such as R1881 or dihydrotestosterone (B1667394) (DHT).

  • Test Compounds: this compound and other AR inhibitors dissolved in DMSO.

  • Cell Culture Medium and Reagents.

  • Luciferase Assay Reagent.

  • Luminometer.

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • If necessary, transfect the cells with the reporter plasmid and an AR expression plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a fixed concentration of an androgen (e.g., R1881) to induce reporter gene expression. Include control wells with no androgen and wells with androgen but no test compound.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

  • Calculate the percent inhibition of androgen-induced luciferase activity for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of an AR inhibitor in a mouse model bearing human prostate cancer xenografts.

Materials:

  • Cell Line: Human prostate cancer cell line (e.g., CWR-22-BMSLD1, LNCaP, VCaP).

  • Animals: Immunocompromised mice (e.g., male nude or SCID mice).

  • Matrigel (or other extracellular matrix).

  • Test Compound Formulation: The AR inhibitor formulated for oral or parenteral administration.

  • Vehicle Control.

  • Calipers for tumor measurement.

Protocol:

  • Culture the prostate cancer cells to the desired number.

  • Harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualization

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a_reductase 5a_reductase Testosterone->5a_reductase Enters Cell DHT DHT AR_complex AR-HSP Complex DHT->AR_complex Binds 5a_reductase->DHT Converts AR_DHT AR-DHT Complex AR_complex->AR_DHT HSP Dissociation AR_Inhibitor AR-Inhibitor Complex AR_complex->AR_Inhibitor AR_dimer AR Dimer AR_DHT->AR_dimer Translocates & Dimerizes Inhibitors This compound Enzalutamide Apalutamide Darolutamide Inhibitors->AR_complex Competitively Bind ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

Experimental_Workflow Experimental Workflow for AR Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Decision Binding_Assay AR Binding Assay (Ki determination) Functional_Assay Functional Assay (e.g., Luciferase Reporter) (IC50 determination) Binding_Assay->Functional_Assay Cell_Proliferation Cell Proliferation Assay (e.g., LNCaP, VCaP) Functional_Assay->Cell_Proliferation Data_Comparison Data Comparison & Lead Optimization Cell_Proliferation->Data_Comparison Xenograft_Model Prostate Cancer Xenograft Model (e.g., CWR-22) Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Study Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD_Study Clinical_Candidate Clinical Candidate Selection PK_PD_Study->Clinical_Candidate Data_Comparison->Xenograft_Model Promising Candidates

Caption: Typical Workflow for Preclinical Evaluation of AR Inhibitors.

References

Comparative Analysis of (rel)-BMS-641988 Cross-reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-BMS-641988 , a potent, nonsteroidal androgen receptor (AR) antagonist, has demonstrated significant promise in preclinical studies for the treatment of prostate cancer.[1][2][3][4][5] A critical aspect of its preclinical evaluation is its selectivity, specifically its potential for cross-reactivity with other members of the nuclear receptor superfamily, which could lead to off-target effects. This guide provides a comparative overview of the known cross-reactivity of this compound, supported by available data and detailed experimental methodologies.

Executive Summary

This compound exhibits a high degree of selectivity for the androgen receptor. Preclinical studies have reported that it binds with substantially higher affinity to the AR compared to other steroid hormone receptors, notably the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR).[1] While specific quantitative data on its binding affinity or functional activity against a broad panel of nuclear receptors is not publicly available in the primary literature, the qualitative statements from the developers indicate a favorable selectivity profile. For comparison, BMS-641988's affinity for the AR is more than 20-fold higher than that of the established antiandrogen, bicalutamide.[1][6]

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for this compound's interaction with the androgen receptor. It is important to note that while cross-reactivity with the glucocorticoid and progesterone receptors was assessed, the specific binding affinity data were not disclosed in the referenced publication.[1]

Target ReceptorCompoundBinding Affinity (Ki)Functional Antagonist Activity (IC50)Cell Line
Androgen Receptor (AR) This compound 10 nM [6]56 nM [6]MDA-MB-453 [1]
Androgen Receptor (AR)Bicalutamide~200 nM (estimated based on 20-fold lower affinity)Not explicitly statedMDA-MB-453[1]
Glucocorticoid Receptor (GR) This compound Data not shown, reported to be highly selective for AR [1]Data not shown -
Progesterone Receptor (PR) This compound Data not shown, reported to be highly selective for AR [1]Data not shown -

Experimental Protocols

The selectivity of this compound was likely determined using standard in vitro assays, such as competitive binding assays and functional transactivation assays. Detailed, representative protocols for these assays are provided below.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific nuclear receptor.

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor, glucocorticoid receptor, and progesterone receptor.

Materials:

  • Target Receptors: Full-length human androgen receptor, glucocorticoid receptor, and progesterone receptor (from cell lysates or purified recombinant protein).

  • Radioligand: [3H]-Dihydrotestosterone ([3H]DHT) for AR, [3H]-Dexamethasone for GR, and [3H]-Progesterone for PR.

  • Test Compound: this compound.

  • Assay Buffer: Tris-based buffer containing protease inhibitors.

  • Scintillation fluid and scintillation counter.

Procedure:

  • A constant concentration of the target receptor and its corresponding radioligand are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration through a glass fiber filter).

  • The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.

Objective: To determine the functional antagonist activity (IC50) of this compound on androgen receptor-mediated gene transcription and its potential agonist/antagonist activity on other nuclear receptors.

Materials:

  • Host Cell Line: A suitable mammalian cell line (e.g., HEK293 or a prostate cancer cell line like LNCaP) that does not endogenously express the receptor of interest.

  • Expression Plasmid: A plasmid encoding the full-length human androgen receptor, glucocorticoid receptor, or progesterone receptor.

  • Reporter Plasmid: A plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) reporter gene under the control of a promoter with response elements for the specific nuclear receptor (e.g., an androgen response element for AR).

  • Transfection Reagent.

  • Agonists: Dihydrotestosterone (DHT) for AR, dexamethasone (B1670325) for GR, and progesterone for PR.

  • Test Compound: this compound.

  • Cell culture medium and reagents.

  • Luminometer or spectrophotometer.

Procedure:

  • Host cells are co-transfected with the expression plasmid for the target nuclear receptor and the corresponding reporter plasmid.

  • After transfection, the cells are treated with a known agonist for the target receptor in the presence of increasing concentrations of this compound.

  • To test for agonist activity, cells are treated with this compound alone.

  • The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

  • The cells are lysed, and the activity of the reporter enzyme (luciferase or SEAP) is measured using a luminometer or spectrophotometer.

  • The concentration of this compound that inhibits 50% of the agonist-induced reporter activity (IC50) is calculated to determine its antagonist potency.

Visualizations

Experimental Workflow for Nuclear Receptor Cross-Reactivity Assessment```dot

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Functional Assays cluster_3 Data Analysis start Test Compound (this compound) assay1 Competitive Binding Assay (Androgen Receptor) start->assay1 assay2 Competitive Binding Assay (Glucocorticoid Receptor) start->assay2 assay3 Competitive Binding Assay (Progesterone Receptor) start->assay3 assay4 Other Nuclear Receptors... start->assay4 trans_assay1 Transactivation Assay (AR Antagonism) start->trans_assay1 trans_assay2 Transactivation Assay (GR Agonism/Antagonism) start->trans_assay2 trans_assay3 Transactivation Assay (PR Agonism/Antagonism) start->trans_assay3 analysis Determine Ki and IC50 values assay1->analysis assay2->analysis assay3->analysis assay4->analysis trans_assay1->analysis trans_assay2->analysis trans_assay3->analysis analysis->trans_assay1 comparison Compare potencies across receptors (Selectivity Profile) analysis->comparison

Caption: Androgen receptor signaling pathway and points of potential cross-reactivity.

References

(rel)-BMS-641988 Demonstrates Superior Efficacy in Bicalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

(rel)-BMS-641988, a novel nonsteroidal androgen receptor (AR) antagonist, has shown significantly greater potency and efficacy compared to bicalutamide (B1683754) in preclinical models of bicalutamide-resistant prostate cancer. Developed by Bristol-Myers Squibb, this compound exhibits a high binding affinity for the androgen receptor and acts as a potent competitive antagonist.[1] Although its clinical development was halted due to adverse effects observed in a Phase I trial, the preclinical data underscores its potential as a therapeutic agent in advanced, resistant prostate cancer and provides valuable insights for the development of next-generation AR antagonists.[1][2]

Comparative Efficacy Data

This compound has consistently outperformed bicalutamide in both in vitro and in vivo studies, particularly in models where resistance to bicalutamide has been established.

In Vitro Potency

This compound displays a markedly higher binding affinity for the androgen receptor and greater antagonist activity compared to bicalutamide.

CompoundAR Binding Affinity (Ki)In Vitro Antagonist Activity (IC50)Cell Lines Tested
This compound 1.7 nM[3]56 nM[1]MDA-MB-453, LNCaP[1][3]
Bicalutamide ~20-fold lower than BMS-641988[1][4][5]3- to 7-fold lower than BMS-641988[1][5][6]MDA-MB-453
In Vivo Efficacy in Bicalutamide-Resistant Xenograft Model

The superiority of this compound is most evident in the CWR-22-BMSLD1 human prostate cancer xenograft model, which is known to be refractory to bicalutamide treatment.

Treatment GroupDosageTumor Growth Inhibition (%TGI)Study Duration
This compound 90 mg/kg, p.o., qd>90%[7]45 days[8]
Bicalutamide 150 mg/kg, p.o., qd<50%[7]35 days (regrowth after 10 days)[8]
Vehicle Control -0%-

Furthermore, in a study where CWR-22-BMSLD1 tumors were initially treated with bicalutamide, switching to this compound resulted in a significant delay in tumor growth, highlighting its efficacy in tumors that have already developed resistance to bicalutamide.[7][9]

Mechanism of Action and Signaling Pathway

This compound functions as a direct and potent antagonist of the androgen receptor. In bicalutamide-resistant prostate cancer, AR signaling can be reactivated through various mechanisms, including AR overexpression, AR mutations, and intratumoral androgen synthesis.[8] this compound's higher affinity and potency allow it to more effectively block AR signaling even in the presence of these resistance mechanisms.

AR_Signaling_Pathway Androgen Receptor Signaling and Antagonist Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR->AR Dimerization HSP Heat Shock Proteins (HSP) AR->HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR->ARE Translocation & Binding BMS641988 This compound BMS641988->AR Potent Antagonist Bicalutamide Bicalutamide Bicalutamide->AR Antagonist Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Androgen receptor signaling pathway and points of antagonist intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

AR Binding Affinity Assay

The binding affinity of this compound and bicalutamide to the androgen receptor was determined using a competitive binding assay with a radiolabeled ligand.

  • Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR, were utilized.[6]

  • Radioligand: [3H]dihydrotestosterone (DHT) was used as the radiolabeled androgen.

  • Procedure:

    • MDA-MB-453 cell lysates were incubated with a fixed concentration of [3H]DHT.

    • Increasing concentrations of either this compound or bicalutamide were added to compete with [3H]DHT for binding to the AR.

    • After incubation, bound and unbound radioligand were separated.

    • The amount of bound [3H]DHT was quantified using scintillation counting.

  • Data Analysis: The Ki values were calculated from the IC50 values (the concentration of the competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vivo Xenograft Model of Bicalutamide Resistance

The CWR-22-BMSLD1 human prostate cancer xenograft model was used to assess in vivo efficacy.

  • Animal Model: Male nude mice were used.

  • Tumor Implantation: CWR-22-BMSLD1 tumor fragments were subcutaneously implanted into the flank of each mouse.

  • Treatment Initiation: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment groups.

  • Drug Administration: this compound (90 mg/kg) and bicalutamide (150 mg/kg) were administered orally, once daily.[8][9]

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study was concluded after a predefined period or when tumors in the control group reached a maximum allowable size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between treated and control groups.

Experimental_Workflow In Vivo Efficacy Assessment Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Implantation Subcutaneous Implantation of CWR-22-BMSLD1 Tumor Fragments TumorGrowth Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization BMS_Dosing Oral Dosing: This compound (90 mg/kg) Randomization->BMS_Dosing Bic_Dosing Oral Dosing: Bicalutamide (150 mg/kg) Randomization->Bic_Dosing Veh_Dosing Oral Dosing: Vehicle Control Randomization->Veh_Dosing Measurement Regular Tumor Volume Measurement BMS_Dosing->Measurement Bic_Dosing->Measurement Veh_Dosing->Measurement TGI_Calc Calculation of Tumor Growth Inhibition (%TGI) Measurement->TGI_Calc

Caption: Workflow for assessing in vivo efficacy in a xenograft model.

Conclusion

The preclinical data strongly support the superior efficacy of this compound over bicalutamide in models of bicalutamide-resistant prostate cancer. Its high potency in antagonizing the androgen receptor translates to significant tumor growth inhibition in vivo, even in tumors that are refractory to standard antiandrogen therapy. While the clinical development of this compound was discontinued, the compound remains a valuable tool for research into the mechanisms of antiandrogen resistance and serves as an important benchmark for the development of new and more effective therapies for advanced prostate cancer.

References

(rel)-BMS-641988 Elicits a Gene Expression Signature More Akin to Castration Than Other Antiandrogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the transcriptional effects of the novel antiandrogen (rel)-BMS-641988 with other antiandrogens, such as bicalutamide (B1683754) and enzalutamide (B1683756), reveals a distinct gene expression profile for BMS-641988 that more closely resembles the effects of surgical castration. This suggests a more profound and complete blockade of the androgen receptor (AR) signaling pathway by BMS-641988.

This compound, a nonsteroidal antiandrogen, has demonstrated potent inhibition of AR signaling in preclinical studies.[1][2] Gene expression profiling analyses in the CWR-22-BMSLD1 human prostate cancer xenograft model have been instrumental in elucidating its mechanism of action at the molecular level. These studies indicate that treatment with BMS-641988 leads to a global gene expression pattern that is more similar to that observed following castration, the complete removal of androgens, than to the pattern induced by the first-generation antiandrogen, bicalutamide.[1][2][3]

Comparative Gene Expression Profiles

To illustrate the differential effects of these antiandrogens, the following tables summarize the known impact on gene expression in prostate cancer cell lines. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, affecting direct comparability.

Table 1: Gene Expression Changes Induced by Bicalutamide in LNCaP Prostate Cancer Cells

GeneRegulationFold Change (approx.)Function
KLK2DownSignificantKallikrein-related peptidase 2, AR target gene
TMPRSS2DownSignificantTransmembrane protease, serine 2, AR target gene
TRGC2DownSignificantT-cell receptor gamma constant 2
PMEPA1DownSignificantProstate transmembrane protein, androgen induced 1
TM4SF1DownSignificantTransmembrane 4 L six family member 1
EGR1UpSignificantEarly growth response 1
DDCUpSignificantDopa decarboxylase
OPRK1UpSignificantOpioid receptor kappa 1

Data synthesized from a study analyzing 22,500 transcripts on the Affymetrix Human U133+ 2.0 GeneChip platform following treatment with 10 µM bicalutamide for 48 hours.[4] The study identified 312 differentially regulated genes.[4]

Table 2: Gene Expression Changes Induced by Enzalutamide in LNCaP Prostate Cancer Cells

Due to the limited availability of specific fold-change data from single studies, a comprehensive table for enzalutamide is not possible. However, studies have shown that enzalutamide treatment leads to significant alterations in gene expression, including the regulation of genes involved in cell cycle and steroidogenesis.

Experimental Protocols

The gene expression profiling studies for antiandrogens in prostate cancer models typically involve the following key steps:

1. In Vivo Xenograft Studies:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human prostate cancer cells, such as the CWR-22-BMSLD1 cell line.[2][5]

  • Treatment: Once tumors are established, mice are treated with the respective antiandrogens (e.g., this compound, bicalutamide) or undergo surgical castration. A vehicle control group is also maintained.[2][5]

  • Tumor Harvesting: After a defined treatment period, tumors are excised, and RNA is extracted for gene expression analysis.[2]

2. Cell Line Studies:

  • Cell Culture: Human prostate cancer cell lines, such as LNCaP, are cultured under standard conditions.

  • Treatment: Cells are treated with specific concentrations of the antiandrogens (e.g., 10 µM bicalutamide) for a designated time (e.g., 48 hours).[4]

  • RNA Extraction: Total RNA is isolated from the treated and control cells.

3. Gene Expression Analysis (Microarray):

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed.

  • cDNA Synthesis and Labeling: RNA is reverse-transcribed into complementary DNA (cDNA), which is then labeled with a fluorescent dye.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133+ 2.0 GeneChip) containing thousands of gene probes.[4]

  • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treatment and control groups.

4. Validation:

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of a subset of differentially expressed genes are validated using qRT-PCR to confirm the microarray results.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and a typical experimental workflow for analyzing gene expression signatures.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion DHT 5α-Dihydrotestosterone (DHT) Testosterone_cyto->DHT Conversion AR_inactive Androgen Receptor (AR) (inactive) DHT->AR_inactive Binding 5a_Reductase 5α-Reductase HSP Heat Shock Proteins (HSP) AR_inactive->HSP Bound AR_active AR-DHT Complex (active) AR_active->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation Antiandrogens This compound Bicalutamide Enzalutamide Antiandrogens->AR_inactive Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation/Repression Prostate Cancer Cell\nGrowth & Proliferation Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Prostate Cancer Cell\nGrowth & Proliferation

Caption: Androgen Receptor Signaling Pathway and Mechanism of Antiandrogen Action.

Experimental_Workflow cluster_invivo In Vivo Model cluster_treatment Treatment Groups cluster_analysis Gene Expression Analysis cluster_validation Validation Xenograft Prostate Cancer Xenograft Model (e.g., CWR-22-BMSLD1) Vehicle Vehicle Control Xenograft->Vehicle Treatment BMS641988 This compound Xenograft->BMS641988 Treatment Bicalutamide Bicalutamide Xenograft->Bicalutamide Treatment Castration Castration Xenograft->Castration Treatment RNA_Extraction Tumor RNA Extraction Vehicle->RNA_Extraction BMS641988->RNA_Extraction Bicalutamide->RNA_Extraction Castration->RNA_Extraction Microarray Microarray Hybridization (e.g., Affymetrix) RNA_Extraction->Microarray Data_Analysis Data Normalization & Statistical Analysis Microarray->Data_Analysis DEG_Identification Identification of Differentially Expressed Genes Data_Analysis->DEG_Identification qRT_PCR Quantitative RT-PCR DEG_Identification->qRT_PCR Validation of Key Genes

Caption: Experimental Workflow for Gene Expression Signature Analysis.

References

A Researcher's Guide to Comparing the Efficacy of Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous evaluation of Androgen Receptor (AR) antagonists is paramount in the pursuit of effective therapies for prostate cancer and other androgen-driven diseases. This guide provides a comprehensive framework for the statistical analysis and comparison of AR antagonists, supported by experimental data and detailed methodologies.

The therapeutic landscape for conditions reliant on androgen receptor signaling has been significantly shaped by the development of AR antagonists. From first-generation nonsteroidal antiandrogens like bicalutamide (B1683754) to the more potent second-generation agents such as enzalutamide (B1683756), apalutamide, and darolutamide, the ability to effectively inhibit AR activity is a critical determinant of clinical success.[1] This guide delves into the key in vitro and in vivo assays used to characterize and compare these antagonists, presenting a structured approach to data analysis and interpretation.

Comparative Efficacy Data of AR Antagonists

The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of prominent AR antagonists.

Table 1: In Vitro Efficacy of AR Antagonists

CompoundAssay TypeCell LineIC50Key Findings
Enzalutamide Competitive BindingLNCaP21.4 nM[2][3]Approximately 8-fold higher binding affinity for AR compared to bicalutamide.[4]
Cell Viability (WST-1)LNCaP5.6 µM[5]Significantly more potent at inhibiting cell proliferation than bicalutamide.[3]
Reporter Gene AssayLNCaP/AR26 nM[2]Did not induce expression of AR target genes, unlike bicalutamide.[4]
Apalutamide Reporter Gene Assay-200 nM[2]Potent inhibitor of AR gene transcription.
Cell ViabilityLNCaP10 µM significantly decreased viability[6]Effective in reducing cancer cell viability.
Darolutamide Reporter Gene Assay-26 nM[2]High potency in blocking AR-mediated gene transcription.
Bicalutamide Competitive BindingLNCaP160 nM[2][3]Lower binding affinity compared to second-generation antagonists.
Cell ViabilityLNCaP>10 µM[3]Less potent in inhibiting cell proliferation.

Table 2: In Vivo Efficacy of AR Antagonists in Xenograft Models

CompoundXenograft ModelDosingKey Findings
Enzalutamide LNCaP/AR[4]30-100 mg/kg/day[7]More effective at reducing tumor volume compared to bicalutamide.[4] Reduced risk of progression or death by 76% compared with bicalutamide.[8]
Apalutamide LNCaP/AR[7]10-30 mg/kg/day[7]Greater anti-tumor efficacy in CRPC xenograft models compared to enzalutamide.[7]
Darolutamide KuCaP-1 (W742C mutant)[9]40 or 100 mg/kg twice-daily[9]Marked reduction of tumor growth where enzalutamide showed limited efficacy.[9]
Seviteronel LNCaP-F876L (enzalutamide-resistant)100 mg/kg, twice dailySignificantly inhibited tumor growth.[10]
Abiraterone LNCaP-F876L (enzalutamide-resistant)100 mg/kg, twice dailySignificantly inhibited tumor growth.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of AR antagonists.

Cell Viability Assay (MTT/WST-1)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Drug Treatment: Replace the medium with fresh medium containing a range of concentrations of the AR antagonists or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Statistical Analysis: Data is typically analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits cell growth by 50%.[11][12] Statistical significance between treatment groups can be assessed using ANOVA followed by post-hoc tests like Dunnett's test for comparison against a control.[11]

AR Competitive Ligand Binding Assay

This assay determines the binding affinity of a compound to the androgen receptor.

  • Receptor Preparation: Isolate cytosol containing the androgen receptor from a suitable source, such as rat prostate tissue.[13]

  • Competition Reaction: Incubate the AR-containing cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the unlabeled test compound (AR antagonist).[10][13]

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite (HAP) slurry.[14]

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to generate a competition curve. The IC50 value, the concentration of the antagonist that displaces 50% of the radiolabeled ligand, is then determined.[3]

Reporter Gene Assay

This assay measures the transcriptional activity of the androgen receptor.

  • Cell Transfection: Co-transfect cells (e.g., PC-3) with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Drug Treatment: Treat the transfected cells with an androgen (e.g., R1881) to stimulate AR activity, in the presence or absence of varying concentrations of the AR antagonist.[9]

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Statistical Analysis: Determine the IC50 value by plotting the normalized luciferase activity against the antagonist concentration.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by AR antagonists.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation Antagonist AR Antagonist Antagonist->AR_HSP_complex Competitively binds to AR Antagonist->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Antagonist->ARE Inhibits DNA Binding AR_dimer->ARE Nuclear Translocation and DNA Binding Transcription Gene Transcription ARE->Transcription Initiates Experimental_Workflow start Start seed_cells Seed Prostate Cancer Cells (e.g., LNCaP) in 96-well plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_drugs Prepare Serial Dilutions of AR Antagonists & Vehicle Control overnight_incubation->prepare_drugs drug_treatment Treat Cells with Antagonists overnight_incubation->drug_treatment prepare_drugs->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h add_reagent Add Cell Viability Reagent (e.g., MTT, WST-1) incubation_72h->add_reagent incubate_reagent Incubate per Manufacturer's Protocol add_reagent->incubate_reagent read_plate Measure Absorbance with Plate Reader incubate_reagent->read_plate data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curves - Calculate IC50 Values read_plate->data_analysis statistical_comparison Statistical Comparison (e.g., ANOVA) data_analysis->statistical_comparison end End statistical_comparison->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

(rel)-BMS-641988 is a potent, nonsteroidal androgen receptor antagonist that was investigated for the treatment of prostate cancer.[1][2][3] Although it showed promise in preclinical studies, its clinical development was halted due to a significant adverse neurological event—a patient experiencing a seizure during a Phase I trial.[1][4] The compound has been identified as a negative allosteric modulator of the GABA-A receptor, which is known to potentially induce seizures at high doses in animal studies.[1] Given its potent biological activity and known neurological effects, stringent adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.

This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with general laboratory chemical waste management protocols and considering the specific hazards of this compound class.

Key Chemical and Safety Data

The following table summarizes important quantitative data for this compound and highlights potential hazards, drawing parallels with the similar non-steroidal antiandrogen, Bicalutamide, where specific data for BMS-641988 is unavailable.

PropertyValue / InformationSource
Chemical Formula C₂₀H₂₀F₃N₃O₅SPubChem
Molecular Weight 471.45 g/mol [1]
Appearance Solid powder (presumed)General chemical information
Known Biological Target Androgen Receptor (AR) Antagonist[1][2][3]
Known Health Hazards Induces seizures. [1][4] Negative allosteric modulator of the GABA-A receptor.[1]Clinical Trial Data[4]
Potential Health Hazards Suspected of causing cancer. May damage fertility or the unborn child. Causes skin and eye irritation.[5][6]
Potential Environmental Hazards Very toxic to aquatic life with long-lasting effects.[5]

*Based on the Safety Data Sheet for Bicalutamide, a structurally and functionally similar compound. Researchers should handle this compound with the assumption of similar hazards in the absence of specific data.

Detailed Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting. All chemical waste must be managed through a certified hazardous waste program.[7] Under no circumstances should this compound be disposed of down the drain. [7]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in any form (solid or in solution). This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, use a properly fitted respirator.

Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste disposal.[8][9]

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[8][9]

    • Label the container as "Hazardous Waste" and clearly identify the contents: "this compound" and any other chemicals present.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Do not mix with other incompatible waste streams.[9]

    • Label the container with "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[7]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Control the Spill:

    • For solid spills , carefully cover the material with a damp paper towel to avoid generating dust. Gently scoop the material and the paper towel into the designated solid hazardous waste container.

    • For liquid spills , absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads).

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent or detergent solution.

    • All materials used for cleanup (absorbent pads, paper towels, gloves) must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal
  • All waste containers must be stored in a designated satellite accumulation area within the laboratory.[9][10]

  • Keep waste containers securely closed except when adding waste.[7][10]

  • Arrange for the collection of the hazardous waste through your institution's EHS or a licensed hazardous waste disposal contractor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid disposal Dispose via Institutional EHS / Certified Hazardous Waste Vendor storage->disposal

Caption: Disposal workflow for this compound from handling to final disposal.

References

Personal protective equipment for handling (rel)-BMS-641988

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (rel)-BMS-641988, a potent nonsteroidal androgen receptor antagonist. Given that a specific Safety Data Sheet (SDS) is not publicly available for this investigational compound, this document is based on best practices for handling potent active pharmaceutical ingredients (APIs). The high potency of this compound, underscored by the report of a seizure in a clinical trial patient, necessitates stringent safety protocols to prevent occupational exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Primary: - Full-face powered air-purifying respirator (PAPR) with HEPA filters.- Double nitrile gloves (outer pair with extended cuff).- Disposable, fluid-resistant lab coat with tight cuffs.- Disposable sleeves.- Safety goggles (if not using a full-face respirator).Secondary (within a containment enclosure): - All of the above. Work should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).
Solution Preparation and Handling Primary: - Nitrile gloves (single pair is acceptable if no risk of splashing).- Standard lab coat.- Safety glasses with side shields or safety goggles.Secondary (if splashing is a risk): - Double nitrile gloves.- Fluid-resistant lab coat.- Chemical splash goggles or a face shield.
General Laboratory Use (Low Concentrations) - Nitrile gloves.- Standard lab coat.- Safety glasses.
Spill Cleanup - Double nitrile gloves.- Disposable, fluid-resistant gown.- Safety goggles and a face shield.- Appropriate respiratory protection (PAPR or NIOSH-approved respirator with P100 filters).
Waste Disposal - Double nitrile gloves.- Disposable, fluid-resistant lab coat or gown.- Safety goggles.

Experimental Protocols: Handling and Disposal

Risk Assessment:

Before any handling of this compound, a thorough risk assessment must be conducted. This should consider the quantity of the compound being handled, the type of procedures to be performed, and the potential for aerosol generation. All personnel must be trained on the potential hazards and the required safety procedures.

Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a glove box.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before introducing the compound to the work area.

    • Have a spill kit readily accessible.

  • Weighing and Reconstitution:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation risk.

    • Use anti-static weigh paper or a weighing boat.

    • When reconstituting the compound, add the solvent slowly to the solid to avoid aerosolization.

    • Cap the vial or container securely before removing it from the containment area.

  • General Handling of Solutions:

    • Handle solutions of this compound with care to avoid splashes and spills.

    • Use a calibrated positive displacement pipette for accurate and safe liquid handling.

    • Clearly label all containers with the compound name, concentration, and hazard warnings.

Disposal Protocol:

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, pipette tips, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

    • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Decontamination:

    • Decontaminate all non-disposable equipment (glassware, spatulas, etc.) that has come into contact with the compound. A validated cleaning procedure should be established.

    • Wipe down the work surface of the containment area with an appropriate cleaning agent after each use.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling Prep Designate Handling Area Weigh Weigh Solid Compound Prep->Weigh Proceed to Handling GetPPE Gather Appropriate PPE PrepEquip Prepare Equipment & Reagents SpillKit Ensure Spill Kit is Accessible Reconstitute Reconstitute with Solvent Weigh->Reconstitute HandleSol Handle Solutions Reconstitute->HandleSol Decon Decontaminate Equipment HandleSol->Decon End of Procedure Clean Clean Work Area Decon->Clean DisposeWaste Segregate & Dispose Waste Clean->DisposeWaste

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Waste Collection WasteGen Waste Generation (Contaminated Materials) SolidWaste Solid Waste (Gloves, PPE, etc.) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solutions) WasteGen->LiquidWaste SharpsWaste Sharps Waste (Needles, etc.) WasteGen->SharpsWaste SolidContainer Labeled Hazardous Solid Waste Bin SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Bottle LiquidWaste->LiquidContainer SharpsContainer Labeled Hazardous Sharps Container SharpsWaste->SharpsContainer EHS Contact Environmental Health & Safety (EHS) for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Disposal plan for this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(rel)-BMS-641988
Reactant of Route 2
Reactant of Route 2
(rel)-BMS-641988

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.